molecular formula C8H17F B1361355 1-Fluorooctane CAS No. 463-11-6

1-Fluorooctane

Cat. No.: B1361355
CAS No.: 463-11-6
M. Wt: 132.22 g/mol
InChI Key: DHIVLKMGKIZOHF-UHFFFAOYSA-N
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Description

1-Fluorooctane is a useful research compound. Its molecular formula is C8H17F and its molecular weight is 132.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62037. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIVLKMGKIZOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196787
Record name Octane, 1-fluoro-
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Molecular Weight

132.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

463-11-6
Record name 1-Fluorooctane
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Record name Octyl fluoride
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Record name 1-FLUOROOCTANE
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Record name Octane, 1-fluoro-
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Record name 1-fluorooctane
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Record name OCTYL FLUORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Fluorooctane from 1-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 1-fluorooctane from 1-octanol (B28484). The direct deoxofluorination using Diethylaminosulfur Trifluoride (DAST) and a two-step sequence via an octyl sulfonate intermediate are detailed, offering a comparative analysis to aid in methodology selection for research and development applications.

Executive Summary

The conversion of alcohols to alkyl fluorides is a fundamental transformation in organic synthesis, particularly relevant in the development of pharmaceuticals and functional materials where the introduction of fluorine can significantly modulate molecular properties. This guide focuses on the synthesis of this compound, a valuable fluorinated alkane, from the readily available precursor, 1-octanol. Two distinct and reliable methods are presented: direct fluorination with DAST and a two-step tosylation-fluorination sequence. Each method is accompanied by detailed experimental protocols, quantitative data, and workflow visualizations to provide a thorough understanding of the synthetic pathways.

Method 1: Direct Deoxofluorination with Diethylaminosulfur Trifluoride (DAST)

The use of Diethylaminosulfur Trifluoride (DAST) is a widely employed method for the direct conversion of primary alcohols to their corresponding fluorides. This one-pot reaction is valued for its efficiency and generally high yields.

Signaling Pathway

G cluster_0 Mechanism of DAST Fluorination 1_octanol 1-Octanol alkoxyaminosulfur Alkoxyaminosulfur Difluoride Intermediate 1_octanol->alkoxyaminosulfur Reaction with DAST DAST DAST (Et2NSF3) DAST->alkoxyaminosulfur SN2 SN2 Attack by Fluoride (B91410) alkoxyaminosulfur->SN2 - HF side_product Et2NS(O)F alkoxyaminosulfur->side_product HF HF 1_fluorooctane This compound SN2->1_fluorooctane

Caption: Reaction mechanism of 1-octanol with DAST.

Quantitative Data
ParameterValue
Starting Material1-Octanol
ReagentDiethylaminosulfur Trifluoride (DAST)
SolventDichloromethane (B109758) (CH₂Cl₂)
Reaction Temperature-70°C to 25°C
Reaction TimeNot specified, warmed to room temperature
Yield90%[1]
PurityNot specified, purified by distillation
Boiling Point of Product42-43°C (20 mm Hg)[1]
¹⁹F NMR (CCl₃F)-218.8 ppm (tt, ²J = 49 Hz, ³J = 25 Hz)[1]
Experimental Protocol

A solution of 13.0 g (0.1 mol) of 1-octanol in 25 mL of dichloromethane is added dropwise to a solution of 16.1 g (0.1 mol) of diethylaminosulfur trifluoride in 60 mL of dichloromethane, cooled to a temperature between -70°C and -65°C.[1] Following the addition, the reaction mixture is allowed to warm to 25°C.[1] To quench the reaction, 50 mL of water is added. The lower organic layer is then separated, dried over anhydrous magnesium sulfate (B86663), and purified by distillation to yield 12.0 g (90%) of this compound as a colorless liquid.[1]

Experimental Workflow

G cluster_0 DAST Synthesis Workflow start Start dissolve_octanol Dissolve 1-Octanol in CH2Cl2 start->dissolve_octanol add_octanol Add 1-Octanol solution dropwise dissolve_octanol->add_octanol cool_dast Cool DAST solution in CH2Cl2 to -70°C cool_dast->add_octanol warm_rt Warm to 25°C add_octanol->warm_rt quench Quench with Water warm_rt->quench separate Separate Organic Layer quench->separate dry Dry with MgSO4 separate->dry distill Distill to Purify dry->distill end This compound distill->end

Caption: Workflow for this compound synthesis using DAST.

Method 2: Two-Step Synthesis via 1-Octyl Tosylate

This method involves the conversion of 1-octanol to a better leaving group, typically a tosylate, followed by a nucleophilic substitution with a fluoride salt, such as potassium fluoride. This approach avoids the use of highly reactive and hazardous fluorinating agents like DAST.

Signaling Pathway

G cluster_0 Two-Step Tosylation-Fluorination 1_octanol 1-Octanol octyl_tosylate 1-Octyl Tosylate 1_octanol->octyl_tosylate Tosylation TsCl Tosyl Chloride (TsCl) in Pyridine TsCl->octyl_tosylate SN2 SN2 Reaction octyl_tosylate->SN2 Fluorination KF Potassium Fluoride (KF) KF->SN2 1_fluorooctane This compound SN2->1_fluorooctane KCl_TsOK KCl + TsOK SN2->KCl_TsOK

Caption: Reaction pathway via tosylation and fluorination.

Quantitative Data
ParameterStep 1: TosylationStep 2: Fluorination
Starting Material1-Octanol1-Octyl Tosylate
Reagentsp-Toluenesulfonyl chloride (TsCl), PyridinePotassium Fluoride (KF)
SolventPyridineDiethylene Glycol
Reaction Temperature0°C to Room Temperature160-170°C
Reaction TimeNot specified5 hours
YieldHigh (Typical)40-45% (for n-hexyl bromide)[2]
PurityPurified by extractionPurified by distillation
Experimental Protocols

Step 1: Synthesis of 1-Octyl Tosylate

To a solution of 1-octanol in pyridine, cooled in an ice bath, slowly add p-toluenesulfonyl chloride. The reaction mixture is stirred and allowed to warm to room temperature. After the reaction is complete, the mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed sequentially with dilute acid (e.g., 1M H₂SO₄) to remove pyridine, followed by a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 1-octyl tosylate.

Step 2: Synthesis of this compound from 1-Octyl Tosylate

In a thoroughly dry three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a distillation setup, a mixture of anhydrous, finely powdered potassium fluoride and a high-boiling solvent such as diethylene glycol is placed. The flask is heated, and 1-octyl tosylate is added dropwise over several hours. The product, this compound, is distilled from the reaction mixture as it is formed. The collected distillate is then washed with water, a solution of bromine in potassium bromide (to remove any alkene byproduct), and finally with water again. The organic layer is dried over anhydrous magnesium sulfate and purified by fractional distillation. A similar procedure for n-hexyl fluoride from n-hexyl bromide reports a yield of 40-45%.[2]

Experimental Workflow

G cluster_0 Tosylation-Fluorination Workflow start Start tosylation Tosylate 1-Octanol with TsCl in Pyridine start->tosylation extraction Workup and Extraction of 1-Octyl Tosylate tosylation->extraction fluorination React 1-Octyl Tosylate with KF in Glycol extraction->fluorination distillation Distill this compound from reaction mixture fluorination->distillation purification Wash and Purify by Fractional Distillation distillation->purification end This compound purification->end

Caption: Workflow for the two-step synthesis of this compound.

Characterization of this compound

PropertyValueSource
Molecular FormulaC₈H₁₇F[3]
Molecular Weight132.22 g/mol [3][4]
Boiling Point142-146 °C[4]
Density0.814 g/mL at 25 °C[4]
Refractive Indexn20/D 1.396[4]
¹⁹F NMR (CCl₄)Referenced to CCl₃F[5]
Mass SpectrumAvailable in NIST WebBook[6][7]

Conclusion

Both the direct fluorination with DAST and the two-step tosylation-fluorination sequence are viable methods for the synthesis of this compound from 1-octanol. The DAST method offers a high-yielding, one-pot procedure but requires handling of a hazardous reagent. The two-step method, while longer, utilizes more common and less hazardous reagents, making it potentially more suitable for larger-scale synthesis where safety is a primary concern. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and safety protocols. This guide provides the necessary detailed information to make an informed decision and to successfully implement either synthetic route.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 1-Fluorooctane. The information is presented in a clear and concise format, with quantitative data summarized in structured tables and detailed experimental protocols for key analytical methods.

Core Physicochemical Properties of this compound

This compound is a fluorinated alkane with the chemical formula C₈H₁₇F.[1] It is a colorless liquid at room temperature and is characterized by its hydrophobic nature.[1] The presence of a single fluorine atom significantly influences its physical and chemical properties compared to its non-fluorinated analog, octane.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

Identifier Value Source
Molecular Formula C₈H₁₇F[2][3]
Molecular Weight 132.22 g/mol [2][4][5]
CAS Number 463-11-6[2][4]
EINECS Number 207-333-2[2][3]
Physical Property Value Conditions
Boiling Point 142-146 °Cat 1 atm (lit.)[2][4]
143 °C[3][5]
Melting Point -64 °C[2]
Density 0.814 g/mLat 25 °C (lit.)[2][4]
0.810 g/mL[5]
Refractive Index 1.396at 20 °C (n20/D, lit.)[2][4]
1.393[5]
Flash Point 42 °C (107.6 °F)closed cup[4]
Dipole Moment 1.80 D[5]
Surface Tension 23.92 dyn/cm[5]
Dielectric Constant 3.89[5]
Solubility Observation
Water Insoluble[1]
Organic Solvents Soluble[1]

Experimental Protocols

The determination of the physicochemical properties of this compound involves a range of standard laboratory techniques. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point, especially when only a small amount of substance is available, is the micro-reflux method.[6]

Apparatus:

  • Small test tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating block or oil bath

  • Clamping apparatus

Procedure:

  • A small volume (a few milliliters) of this compound is placed into a small test tube.[7]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

  • The test tube is then gently heated in a heating block or oil bath.[8]

  • As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. This is due to the expansion of the trapped air and the increasing vapor pressure of the liquid.[9]

  • Heating is continued until a rapid and continuous stream of bubbles is observed, indicating that the liquid has reached its boiling point.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn back into the capillary tube.[9] This temperature is recorded from the thermometer.

  • The process can be repeated to ensure accuracy.[10]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a crucial indicator of purity.[10] While this compound is a liquid at room temperature, the general procedure for determining the melting point of a solid organic compound is as follows.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[10]

  • Capillary tubes (open at one end)

  • Thermometer

Procedure:

  • A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube.[11]

  • The tube is tapped gently to pack the sample into the sealed bottom.[12]

  • The capillary tube is placed into the heating block of the melting point apparatus.[11]

  • The sample is heated at a controlled rate.[11] For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[12]

  • A second, more careful determination is then carried out with a fresh sample, heating slowly (e.g., 1-2 °C per minute) as the approximate melting point is approached.[10][13]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10] Pure compounds typically have a sharp melting range of 0.5-1.5 °C.[12]

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a temperature-controlled water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

  • Any excess liquid that expands out of the capillary is carefully removed.

  • The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed.

  • The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that can be used for identification and to assess purity. An Abbe refractometer is commonly used for this measurement.[14]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

  • The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • A few drops of this compound are placed on the surface of the measuring prism using a dropper.

  • The prisms are closed and the instrument's light source is switched on.

  • Water from a constant temperature bath (e.g., 20 °C) is circulated through the jackets of the prisms to maintain a constant temperature.

  • While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.

  • The refractive index is then read directly from the instrument's scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in a liquid can be determined by the shake-flask method.[15]

Apparatus:

  • Test tubes or vials with screw caps

  • Graduated cylinders or pipettes

  • Vortex mixer or shaker

  • Constant temperature bath

Procedure for Qualitative Determination:

  • A specific volume of the solvent (e.g., water or an organic solvent) is measured into a test tube.

  • A small amount of this compound is added to the test tube.

  • The test tube is sealed and agitated vigorously using a vortex mixer or shaker for a set period.[16]

  • The mixture is then allowed to stand and equilibrate.

  • The mixture is visually inspected for the presence of separate layers or turbidity. If a single, clear phase is observed, the substance is considered soluble. If distinct layers remain or the mixture is cloudy, it is considered insoluble or partially soluble.[17]

Visualizations

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a liquid sample like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_properties Property Determination cluster_analysis Data Analysis & Reporting Sample This compound Sample BoilingPoint Boiling Point (Micro-reflux) Sample->BoilingPoint Density Density (Pycnometer) Sample->Density RefractiveIndex Refractive Index (Abbe Refractometer) Sample->RefractiveIndex Solubility Solubility (Shake-Flask) Sample->Solubility Data Compile & Analyze Data BoilingPoint->Data Density->Data RefractiveIndex->Data Solubility->Data Report Technical Report Data->Report

Caption: Experimental workflow for physicochemical property determination.

References

An In-depth Technical Guide to 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluorooctane, a fluorinated alkane with applications in chemical synthesis and analytical sciences. This document details its chemical identity, physicochemical properties, synthesis protocols, and its use as a molecular probe in gas chromatography.

Chemical Identity and Synonyms

This compound is a colorless liquid classified as a fluorinated alkane.[1] It is characterized by an eight-carbon straight chain with a single fluorine atom replacing a hydrogen atom at the terminal position.[1] This substitution imparts unique properties, such as increased chemical stability compared to its non-fluorinated counterparts.[1][2] The compound is hydrophobic, making it insoluble in water but soluble in various organic solvents.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 463-11-6[3][4][5][6]
Molecular Formula C₈H₁₇F[3][4][5][6]
Molecular Weight 132.22 g/mol [3][4][6]
IUPAC Name This compound
Synonyms Octyl fluoride (B91410), n-Octyl fluoride, Octane, 1-fluoro-[5][6]
EC Number 207-333-2[3][4]
MDL Number MFCD00013582[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, application, and analysis.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Colorless liquid[1][3]
Boiling Point 142-146 °C[3][7]
Density 0.814 g/mL at 25 °C[3][7]
Refractive Index (n20/D) 1.396[3][4]
Flash Point 42 °C (107.6 °F) - closed cup[3]
Melting Point -64 °C
Solubility Insoluble in water; soluble in organic solvents[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1-octanol (B28484). The first step involves the conversion of 1-octanol to 1-bromooctane (B94149), which is then subjected to a nucleophilic substitution reaction to yield the final product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Fluorination 1-Octanol 1-Octanol 1-Bromooctane 1-Bromooctane 1-Octanol->1-Bromooctane HBr, H₂SO₄ 1-Bromooctane_2 1-Bromooctane This compound This compound 1-Bromooctane_2->this compound KF, Ethylene (B1197577) Glycol

Synthesis pathway of this compound from 1-octanol.
Experimental Protocol: Synthesis of 1-Bromooctane from 1-Octanol

This procedure outlines the conversion of 1-octanol to 1-bromooctane, the precursor for this compound.

Materials:

  • 1-octanol

  • Concentrated sulfuric acid

  • 48% Hydrobromic acid

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

  • Ice bath

Procedure:

  • To a round-bottom flask, add 1.0 mole of 1-octanol.

  • While cooling the flask in an ice bath, slowly add 0.5 moles of concentrated sulfuric acid with constant swirling.

  • Following the sulfuric acid addition, slowly add 1.25 moles of 48% hydrobromic acid to the mixture, continuing to cool and swirl.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Separate the lower aqueous layer from the upper organic layer containing the crude 1-bromooctane.

  • Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol and ether byproducts), water, and a saturated sodium bicarbonate solution (to neutralize any remaining acid).

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude 1-bromooctane by fractional distillation, collecting the fraction that boils between 199-202 °C. The expected yield is approximately 80-90%.[8]

Experimental Protocol: Synthesis of this compound from 1-Bromooctane

This protocol is adapted from a similar procedure for the synthesis of n-hexyl fluoride and involves a nucleophilic substitution of bromide with fluoride.

Materials:

  • 1-bromooctane

  • Anhydrous, finely powdered potassium fluoride (KF)

  • Dry ethylene glycol

  • Three-necked round-bottom flask (500 mL)

  • Mercury-sealed stirrer

  • Dropping funnel (100 mL)

  • Short fractionating column with a thermometer

  • Downward double-surface condenser

  • Filter flask receiver

  • Heating bath

  • Ice bath

Procedure:

  • In a thoroughly dry 500-mL three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a short fractionating column, place a mixture of 2.0 moles of anhydrous potassium fluoride and 200 g of dry ethylene glycol.

  • Heat the flask in a heating bath to a temperature of 160–170 °C.

  • Add 1.0 mole of 1-bromooctane dropwise from the dropping funnel over a period of 5 hours. During the addition, a liquid will intermittently distill over at a temperature of 60–90 °C at the top of the fractionating column.

  • After the addition is complete, allow the bath temperature to fall to 110–120 °C.

  • Draw a slow stream of air through the apparatus to carry over any remaining product.

  • Combine all the distillates and purify by fractional distillation.

Applications in Research

This compound serves as a valuable tool in analytical chemistry, particularly in the evaluation of gas chromatographic stationary phases.[3][5] It also participates in specific chemical reactions, such as C-F bond cleavage with Grignard reagents and halogen redistribution reactions.[3]

Experimental Protocol: Use of this compound as a Molecular Probe in Gas Chromatography

This representative protocol outlines the use of this compound to characterize the properties of a new or existing gas chromatography (GC) stationary phase.

Objective: To determine the retention characteristics and polarity of a GC stationary phase using this compound as a molecular probe.

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • GC column packed with the stationary phase to be evaluated

  • This compound (high purity)

  • A series of n-alkane standards (e.g., C7 to C12)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Microsyringe for sample injection

  • Data acquisition and processing software

Procedure:

  • Instrument Setup:

    • Install the column containing the stationary phase into the GC.

    • Set the GC parameters:

      • Injector Temperature: 250 °C

      • Detector Temperature: 250 °C

      • Carrier Gas Flow Rate: 1-2 mL/min

      • Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 50 °C for 2 minutes), then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C) and hold for a few minutes.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • Prepare a mixture of n-alkane standards in the same solvent.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the n-alkane standard mixture into the GC and record the chromatogram to determine the retention times of each alkane.

    • Inject the same volume of the this compound solution under the identical GC conditions and record its retention time.

  • Data Analysis:

    • Calculate the Kovats Retention Index (I) for this compound using the retention times of the n-alkanes that elute before and after it. The retention index is a measure of where a compound elutes relative to straight-chain alkanes and provides insight into the polarity of the stationary phase.

    • Compare the retention index of this compound on the test column to its known retention indices on standard non-polar and polar columns. A higher retention index on the test column compared to a non-polar standard indicates a more polar stationary phase.

G cluster_workflow GC Experimental Workflow A Instrument Setup (Column, Temp, Flow) B Sample Preparation (this compound, n-Alkanes) A->B C Injection & Data Acquisition (Chromatogram) B->C D Data Analysis (Retention Index Calculation) C->D E Stationary Phase Characterization D->E

Workflow for GC stationary phase evaluation.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[3] It should be stored in a cool, well-ventilated area away from sources of ignition.[3]

References

Spectroscopic Profile of 1-Fluorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-fluorooctane, an important fluoroalkane used in various chemical applications. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.4 (predicted)Triplet of Triplets (tt)2JHF ≈ 47.5 Hz, 3JHH ≈ 6.3 HzF-CH2-
~1.7 (predicted)Multiplet-CH2-CH2-F
~1.3 (predicted)Multiplet-(CH2)5-
~0.9 (predicted)Triplet3JHH ≈ 7.0 Hz-CH3

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmMultiplicity (due to ¹⁹F coupling)Coupling Constant (JCF) HzAssignment
~84.0 (predicted)TripletLarge (1JCF)C1 (CH2F)
~30.5 (predicted)TripletMedium (2JCF)C2
~25.0 (predicted)TripletSmall (3JCF)C3
~31.7, 29.1, 22.6 (predicted)SingletC4, C5, C6
~22.6 (predicted)SingletC7
~14.1 (predicted)SingletC8 (CH3)

¹⁹F NMR (Fluorine-19 NMR)

A reported chemical shift for this compound is -218.0 ppm (in toluene-d8, referenced to an external CFCl₃ standard).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-F bonds.

Wavenumber (cm⁻¹)IntensityAssignment
2850-3000StrongC-H stretching (alkane)
1450-1470MediumC-H bending (methylene)
1375-1385MediumC-H bending (methyl)
1000-1400StrongC-F stretching
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

m/zRelative IntensityAssignment
43High[C₃H₇]⁺
41High[C₃H₅]⁺
57High[C₄H₉]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, toluene-d₈) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.

Data Acquisition:

  • ¹H NMR: The spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. A standard pulse sequence is used, and the data is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR: The spectrum is acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to singlets for each carbon (unless C-H coupling information is desired). Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • ¹⁹F NMR: The spectrum is acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard such as CFCl₃.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument measures the absorption of the evanescent wave that penetrates a few micrometers into the sample. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar column). The oven temperature is programmed to increase over time to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

Mass Spectrometry: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Dilution Dilution in Volatile Solvent (for GC-MS) Sample->Dilution Neat Liquid Neat Liquid (for IR) Sample->Neat Liquid NMR_Spec NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR_Spec GCMS_Spec GC-MS System Dilution->GCMS_Spec IR_Spec ATR-IR Spectrometer Neat Liquid->IR_Spec NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS_Spec->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Deoxyfluorination of Primary Alcohols for the Synthesis of 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of primary alcohols to their corresponding alkyl fluorides is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of contemporary methods for the deoxyfluorination of primary alcohols, with a specific focus on the synthesis of 1-fluorooctane from 1-octanol (B28484). We will delve into the mechanisms, experimental protocols, and comparative performance of several key reagents: Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, XtalFluor-E, Fluolead, and PyFluor.

Comparative Analysis of Deoxyfluorination Reagents for this compound Synthesis

The selection of a suitable deoxyfluorinating agent is contingent upon a multitude of factors, including substrate compatibility, desired yield, reaction conditions, and safety considerations. The following table summarizes the performance of various reagents in the conversion of 1-octanol to this compound, offering a clear comparison to aid in reagent selection.

ReagentTypical Yield (%)Reaction Time (h)Temperature (°C)Key Features & Considerations
DAST 70-90%1-3-78 to rtWidely used, but thermally unstable and moisture-sensitive.[1]
Deoxo-Fluor 80-95%1-40 to rtMore thermally stable than DAST, offering a better safety profile.[2]
XtalFluor-E 85-95%2-16rtCrystalline solid, easy to handle, requires a fluoride (B91410) source/promoter.[3]
Fluolead 80-92%1-5rtAir and moisture stable crystalline solid with a good safety profile.
PyFluor 85-98%12-24rt to 50High selectivity, minimal elimination byproducts, good thermal stability.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound from 1-octanol using the aforementioned reagents are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Deoxyfluorination using Diethylaminosulfur Trifluoride (DAST)

Materials:

  • 1-Octanol

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure: [6]

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-octanol (1.0 eq.) in anhydrous DCM (e.g., 5 mL per mmol of alcohol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.5 eq.) dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford this compound.

Deoxyfluorination using Deoxo-Fluor

Materials:

  • 1-Octanol

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure: [7]

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-octanol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add Deoxo-Fluor (1.1-1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or GC.

  • Work-up and purification are performed as described in the DAST protocol.

Deoxyfluorination using XtalFluor-E

Materials:

  • 1-Octanol

  • XtalFluor-E ((Diethylamino)difluorosulfonium tetrafluoroborate)

  • Triethylamine trihydrofluoride (Et₃N·3HF) or DBU as a promoter/fluoride source

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure: [3]

  • To a stirred solution of 1-octanol (1.0 eq.) and the promoter (e.g., Et₃N·3HF, 1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add XtalFluor-E (1.2 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by distillation or column chromatography.

Deoxyfluorination using Fluolead

Materials:

  • 1-Octanol

  • Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 5%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve 1-octanol (1.0 eq.) in the chosen anhydrous solvent.

  • Add Fluolead (1.1-1.5 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 1-5 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, quench the reaction by pouring it into a cold, dilute aqueous NaOH solution.

  • Extract the mixture with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by distillation or chromatography.

Deoxyfluorination using PyFluor

Materials:

  • 1-Octanol

  • PyFluor (2-Pyridinesulfonyl fluoride)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene (B28343) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure: [4]

  • In a dry flask under an inert atmosphere, dissolve 1-octanol (1.0 eq.) in anhydrous toluene or THF.

  • Add DBU (1.5-2.0 eq.) to the solution at room temperature.

  • Add PyFluor (1.1-1.5 eq.) in one portion to the stirred mixture.

  • Stir the reaction at room temperature or heat to 50 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Reaction Mechanisms and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the generalized signaling pathways for the deoxyfluorination of a primary alcohol and the logical categorization of the discussed reagents.

Deoxyfluorination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Products & Purification Primary_Alcohol Primary Alcohol (e.g., 1-Octanol) Activation Activation of Hydroxyl Group Primary_Alcohol->Activation Deoxyfluorinating_Reagent Deoxyfluorinating Reagent Deoxyfluorinating_Reagent->Activation Nucleophilic_Attack Nucleophilic Attack by Fluoride Activation->Nucleophilic_Attack Alkyl_Fluoride Alkyl Fluoride (e.g., this compound) Nucleophilic_Attack->Alkyl_Fluoride Byproducts Byproducts Nucleophilic_Attack->Byproducts Purification Purification (Distillation/Chromatography) Alkyl_Fluoride->Purification Byproducts->Purification

Caption: General experimental workflow for deoxyfluorination.

Reagent_Classification cluster_sulfur Sulfur-Based Reagents Deoxyfluorination_Reagents Deoxyfluorination Reagents Aminosulfur_Trifluorides Aminosulfur Trifluorides Deoxyfluorination_Reagents->Aminosulfur_Trifluorides Sulfonium_Salts Sulfonium Salts Deoxyfluorination_Reagents->Sulfonium_Salts Arylsulfur_Trifluorides Arylsulfur Trifluorides Deoxyfluorination_Reagents->Arylsulfur_Trifluorides Sulfonyl_Fluorides Sulfonyl Fluorides Deoxyfluorination_Reagents->Sulfonyl_Fluorides DAST DAST Aminosulfur_Trifluorides->DAST Deoxo-Fluor Deoxo-Fluor Aminosulfur_Trifluorides->Deoxo-Fluor XtalFluor-E XtalFluor-E Sulfonium_Salts->XtalFluor-E Fluolead Fluolead Arylsulfur_Trifluorides->Fluolead PyFluor PyFluor Sulfonyl_Fluorides->PyFluor

Caption: Classification of deoxyfluorination reagents.

Conclusion

The deoxyfluorination of primary alcohols is a critical transformation for the synthesis of valuable fluorinated molecules. While DAST has historically been a workhorse in this field, newer reagents such as Deoxo-Fluor, XtalFluor-E, Fluolead, and PyFluor offer significant advantages in terms of safety, handling, and selectivity.[2][3][5][8][9] The choice of reagent should be carefully considered based on the specific requirements of the synthesis. This guide provides the necessary information for researchers to make an informed decision and to successfully implement these powerful fluorination methodologies in their work.

References

The Reactivity and Chemical Stability of 1-Fluorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluorooctane, a saturated long-chain monofluoroalkane, possesses a unique combination of properties derived from the strong carbon-fluorine bond. This technical guide provides an in-depth analysis of its reactivity and chemical stability, offering valuable insights for its application in research and development, particularly in the fields of medicinal chemistry and material science. The document outlines key synthetic routes, details its participation in notable chemical transformations, and discusses its inherent stability. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key reactions are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the chemical processes.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and material science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the exceptional strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's physical, chemical, and biological properties. This compound (CH₃(CH₂)₇F) serves as a fundamental building block and a model compound for understanding the behavior of monofluorinated aliphatic chains. Its hydrophobic octyl backbone combined with the polar C-F bond results in a molecule with distinct characteristics. This guide aims to provide a comprehensive overview of the reactivity and chemical stability of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a colorless liquid at room temperature, characterized by its hydrophobicity and solubility in common organic solvents.[1] The presence of the fluorine atom significantly influences its physical properties compared to its non-fluorinated analogue, octane.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₇F[2]
Molecular Weight 132.22 g/mol [2]
CAS Number 463-11-6[2]
Boiling Point 142-146 °C[3]
Melting Point -64 °C[4]
Density 0.814 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.396[3]
Flash Point 42 °C (107.6 °F)[3]
Enthalpy of Combustion (ΔcH°liquid) -5318.00 kJ/mol[5]
Enthalpy of Vaporization (ΔvapH°) 44.1 kJ/mol at 322 K[6]
¹⁹F NMR Chemical Shift δ ≈ -218 ppm (relative to CFCl₃)[7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the introduction of a fluorine atom onto the octyl chain. Common strategies include nucleophilic substitution from a suitable precursor, such as an alcohol or an alkyl halide.

Fluorination of 1-Octanol (B28484) using Diethylaminosulfur Trifluoride (DAST)

A widely used method for the conversion of primary alcohols to alkyl fluorides is the use of diethylaminosulfur trifluoride (DAST). This reagent provides a relatively mild and efficient route to this compound from 1-octanol.

Experimental Protocol:

  • To a solution of 1-octanol (1.0 equivalent) in anhydrous dichloromethane (B109758) (20 volumes) in a dry flask under an inert atmosphere (e.g., argon or nitrogen), the solution is cooled to -78 °C.

  • Diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added dropwise to the cooled solution with vigorous stirring.[9]

  • The reaction mixture is allowed to stir at -78 °C for 30 minutes and then slowly warmed to room temperature over 2 hours.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

G Synthesis of this compound from 1-Octanol using DAST cluster_reagents Reagents cluster_process Process 1-Octanol 1-Octanol Reaction Reaction in CH2Cl2, -78°C to RT 1-Octanol->Reaction DAST Diethylaminosulfur Trifluoride (DAST) DAST->Reaction Quenching Quenching with NaHCO3 Reaction->Quenching Extraction Extraction with CH2Cl2 Quenching->Extraction Purification Column Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound from 1-octanol.

Nucleophilic Substitution of 1-Bromooctane (B94149) with Potassium Fluoride (B91410)

Another common approach is the halogen exchange (Halex) reaction, where a more reactive halogen, such as bromine, is displaced by fluoride. This reaction is often facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

Experimental Protocol:

  • A mixture of 1-bromooctane (1.0 equivalent), spray-dried potassium fluoride (2.0-3.0 equivalents), and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, 0.1 equivalents) is prepared in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF).

  • The reaction mixture is heated to reflux with vigorous stirring for several hours to days.

  • The progress of the reaction is monitored by gas chromatography (GC) or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is washed with water to remove the solvent and any remaining salts.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by distillation.

  • The crude this compound is then purified by fractional distillation.

Chemical Reactivity

The reactivity of this compound is dominated by the strong C-F bond, which is generally unreactive towards many common reagents. However, under specific conditions, the C-F bond can be cleaved.

C-F Bond Cleavage with Grignard Reagents

A notable reaction of this compound is its ability to undergo C-F bond cleavage when treated with certain Grignard reagents, such as phenylmagnesium chloride. This reaction is unexpected as primary alkyl fluorides are typically resistant to nucleophilic attack.

Experimental Protocol (based on Matsubara et al., 2009):

  • To a solution of this compound (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, a solution of phenylmagnesium chloride (2.0-3.0 equivalents) in the same solvent is added.

  • The reaction mixture is heated at reflux for several hours.

  • The reaction is monitored by GC-MS for the formation of n-octylbenzene.

  • After completion, the reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The product, n-octylbenzene, is purified by column chromatography.

G Reaction of this compound with Phenylmagnesium Chloride cluster_mechanism Proposed Mechanism This compound CH₃(CH₂)₇F n-Octylbenzene CH₃(CH₂)₇C₆H₅ This compound->n-Octylbenzene + PhMgCl (Reflux in Ether) PhMgCl C₆H₅MgCl MgFCl MgFCl Start This compound + PhMgCl Intermediate [R-F-Mg-Ph] Complex Start->Intermediate Coordination TransitionState Four-membered Transition State Intermediate->TransitionState Concerted C-C bond formation and C-F bond cleavage Products n-Octylbenzene + MgFCl TransitionState->Products

Caption: Reaction of this compound with phenylmagnesium chloride.

Reaction with Trimethylsilyl (B98337) Iodide

This compound reacts with trimethylsilyl iodide (TMSI) to yield 1-iodooctane (B127717). This reaction proceeds via a halogen exchange mechanism.

Experimental Protocol (based on Friedrich & De Lucca, 1982):

  • To a stirred solution of this compound (1.0 equivalent) in a dry, inert solvent such as chloroform (B151607) or dichloromethane, trimethylsilyl iodide (1.1 equivalents) is added at room temperature under an inert atmosphere.

  • The reaction mixture is stirred for a specified period, and the progress is monitored by ¹H NMR or GC.

  • Upon completion, the volatile components (including the solvent and trimethylsilyl fluoride byproduct) are removed under reduced pressure.

  • The resulting crude 1-iodooctane can be purified by distillation.

Chemical Stability

The chemical stability of this compound is a direct consequence of the strength of the carbon-fluorine bond.

Bond Strength

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than other carbon-halogen bonds. For instance, the BDE of the C-F bond in fluoromethane (B1203902) is approximately 115 kcal/mol (481 kJ/mol), compared to 83.7 kcal/mol for C-Cl, 72.1 kcal/mol for C-Br, and 57.6 kcal/mol for C-I.[10] This high bond energy imparts exceptional thermal and chemical stability to fluoroalkanes.[9]

Table 2: Carbon-Halogen Bond Dissociation Energies in CH₃-X

BondBond Dissociation Energy (kcal/mol)
C-F115
C-Cl83.7
C-Br72.1
C-I57.6
C-H104.9

(Data from Wikipedia, referencing the CRC Handbook of Chemistry and Physics)[10]

Hydrolytic Stability

Due to the strength and low polarity of the C-F bond, this compound is highly resistant to hydrolysis under both acidic and basic conditions. Unlike other haloalkanes, fluoroalkanes do not readily undergo nucleophilic substitution with water.[11][12] This inertness makes them stable in aqueous environments, a property that is highly desirable in many applications, including in drug development where metabolic stability is crucial.

Thermal Stability

This compound exhibits high thermal stability. Significant thermal energy is required to induce homolytic cleavage of the C-F bond. This property makes it suitable for applications that may involve elevated temperatures.

Applications in Research and Development

While specific, large-scale industrial applications of this compound are not widely documented, its properties make it a valuable tool in several areas of research.

  • Model Compound: It serves as a model compound for studying the effects of monofluorination on the properties of long alkyl chains.

  • ¹⁹F NMR Internal Standard: Due to its simple ¹⁹F NMR spectrum (a triplet of triplets), this compound has the potential to be used as an internal standard for quantitative ¹⁹F NMR spectroscopy, provided its chemical shift does not overlap with the signals of the analyte.[7]

  • Precursor in Organic Synthesis: As demonstrated by its reactivity, it can be a precursor for the synthesis of other octyl-containing compounds.

Conclusion

This compound is a chemically robust molecule characterized by the exceptional strength of its carbon-fluorine bond. This stability makes it largely unreactive under common laboratory conditions, particularly towards hydrolysis. However, specific reagents like phenylmagnesium chloride and trimethylsilyl iodide can induce C-F bond cleavage, highlighting its potential as a synthetic intermediate. Its well-defined physicochemical properties and predictable stability make it a valuable compound for fundamental research and a potential building block in the design of more complex fluorinated molecules for the pharmaceutical and materials science industries. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize and understand the chemical behavior of this compound.

References

A Technical Guide to 1-Fluorooctane: Commercial Availability, Purity Assessment, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluorooctane, a fluorinated alkane of interest in various scientific domains. The document details its commercial availability, typical purity specifications, and in-depth methodologies for its synthesis, purification, and analytical characterization. Furthermore, it explores the applications of this compound and related fluorinated compounds in research, particularly in the context of drug development and medical imaging. This guide is intended to be a valuable resource for researchers and professionals requiring detailed technical information on this compound.

Commercial Availability and Purity of this compound

This compound is readily available from a variety of chemical suppliers. The compound is typically offered at a purity of 98% or higher, suitable for most research and development applications. The following table summarizes the offerings from several prominent suppliers.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich≥98%463-11-6C₈H₁₇F132.22
Thermo Fisher Scientific98%463-11-6C₈H₁₇F132.22
TCI Chemicals>98.0% (GC)463-11-6C₈H₁₇F132.22
Santa Cruz Biotechnology98%463-11-6C₈H₁₇F132.22
ChemicalBook98%, 99%463-11-6C₈H₁₇F132.22

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from 1-Bromooctane (B94149)

This protocol describes a nucleophilic substitution reaction to synthesize this compound from 1-bromooctane using silver(I) fluoride (B91410).

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve 1-bromooctane in anhydrous acetonitrile.

  • Add a molar excess (approximately 1.5 to 2 equivalents) of silver(I) fluoride to the solution.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using gas chromatography (GC) by periodically analyzing small aliquots.

  • Once the reaction is complete (typically after several hours, as indicated by the disappearance of the 1-bromooctane peak in the GC chromatogram), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the silver bromide precipitate and any unreacted silver(I) fluoride.

  • Transfer the filtrate to a separatory funnel and wash with deionized water to remove the acetonitrile.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the dichloromethane and obtain the crude this compound.

  • Purify the crude product by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is employed to purify the synthesized this compound from any remaining starting materials, by-products, or residual solvent.[1][2][3][4][5]

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound into the distillation flask along with a few boiling chips.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

  • Begin heating the distillation flask gently.

  • Monitor the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the lowest boiling point component.

  • Discard the initial fraction (forerun), which may contain volatile impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 142-144 °C at atmospheric pressure).

  • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

  • The collected fraction is the purified this compound.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.[6][7][8]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkyl halides.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer Parameters (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Acquire the chromatogram and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Analyze the chromatogram for the presence of any other peaks, which would indicate impurities.

  • The purity can be estimated by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

Purity Determination by Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

Quantitative ¹⁹F NMR is a highly accurate method for determining the purity of fluorinated compounds like this compound, as the ¹⁹F nucleus provides a sensitive and specific signal with minimal background interference.[9][10][11][12][13]

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., CDCl₃).

  • Internal Standard: A stable, non-volatile, fluorinated compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used to ensure full magnetization recovery.

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

Procedure:

  • Accurately weigh a known amount of the this compound sample and a known amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquire the ¹⁹F NMR spectrum.

  • Integrate the signal corresponding to this compound and the signal of the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Applications in Research and Drug Development

While this compound itself may not be a therapeutic agent, its properties as a fluorinated alkane make it and similar compounds valuable tools in pharmaceutical research and development.

Molecular Probe and Tracer Studies

Fluorinated compounds are often used as tracers in biological systems due to the low natural abundance of fluorine, which results in a low background signal in techniques like ¹⁹F NMR and Positron Emission Tomography (PET).[14][15][16][17][18] The incorporation of the positron-emitting isotope ¹⁸F into molecules allows for non-invasive in vivo imaging to study drug distribution, metabolism, and target engagement.

Role in Drug Delivery Systems

The unique physicochemical properties of fluorinated alkanes, such as their hydrophobicity and lipophobicity, are being explored in the development of novel drug delivery systems. They can be formulated into emulsions and nanoparticles to encapsulate and deliver therapeutic agents.

Membrane Permeability Studies

The passive diffusion of drugs across biological membranes is a critical factor in their absorption and distribution. The hydrophobicity of this compound makes it a relevant compound for use in studies investigating the permeability of artificial and biological membranes, helping to model the behavior of more complex fluorinated drug candidates.[19][20][21]

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start 1-Bromooctane + Silver(I) Fluoride in Acetonitrile reflux Reflux Reaction start->reflux Heat filtration Filtration reflux->filtration Cool extraction Aqueous Wash & DCM Extraction filtration->extraction drying Drying with MgSO4 extraction->drying concentration Rotary Evaporation drying->concentration distillation Fractional Distillation concentration->distillation gcms GC-MS distillation->gcms qnmr qNMR distillation->qnmr end Purified This compound gcms->end qnmr->end

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Logical Relationship: PET Imaging Workflow in Drug Development

G cluster_radiosynthesis Radiosynthesis cluster_qc Quality Control cluster_imaging In Vivo Imaging cluster_data_analysis Data Analysis precursor Drug Candidate Precursor labeling Radiolabeling Reaction precursor->labeling f18 [18F]Fluoride f18->labeling purification Purification (HPLC) labeling->purification radiochemical_purity Radiochemical Purity purification->radiochemical_purity specific_activity Specific Activity purification->specific_activity administration Administration to Animal Model radiochemical_purity->administration specific_activity->administration pet_scan PET Scan administration->pet_scan image_reconstruction Image Reconstruction pet_scan->image_reconstruction pharmacokinetics Pharmacokinetic Modeling image_reconstruction->pharmacokinetics target_engagement Target Engagement Quantification image_reconstruction->target_engagement end Drug Development Decision pharmacokinetics->end target_engagement->end

Caption: Workflow for utilizing an 18F-labeled tracer in PET imaging for drug development.

References

Unraveling the Conformational Landscape of 1-Fluorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Molecular Structure and Conformational Preferences

The molecular structure of 1-fluorooctane is characterized by an eight-carbon chain with a fluorine atom attached to one of the terminal carbons. The presence of the highly electronegative fluorine atom significantly influences the local geometry and the conformational preferences of the entire molecule.

Bond Lengths and Angles

Based on studies of similar fluoroalkanes, the bond lengths and angles in this compound are expected to follow general trends. The C-F bond is notably strong and relatively short. The introduction of the fluorine atom is also anticipated to have a minor effect on the adjacent C-C bond lengths and C-C-C bond angles compared to unsubstituted n-octane.

Table 1: Representative Bond Lengths and Angles for this compound (Estimated)

ParameterValue
C-F Bond Length~1.39 Å
C1-C2 Bond Length~1.51 Å
C-C Bond Length (avg.)~1.53 Å
C-H Bond Length (avg.)~1.09 Å
∠ F-C1-C2~109.5°
∠ C-C-C (avg.)~112°
∠ H-C-H (avg.)~109.5°
Note: These values are estimations based on data from shorter-chain fluoroalkanes and general organic molecules and should be treated as representative.
Conformational Isomerism

Rotation around the seven C-C single bonds in this compound gives rise to a multitude of conformational isomers, or rotamers. The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic effects. The most significant conformational preferences are expected around the C1-C2 and C2-C3 bonds due to the influence of the fluorine atom.

The key dihedral angles that define the conformation of the carbon backbone are typically described as anti (or trans, T) with a dihedral angle of approximately 180°, and gauche (G) with a dihedral angle of approximately ±60°.

For the C1-C2 bond, rotation leads to different relative positions of the fluorine atom and the rest of the alkyl chain. The most stable conformer is predicted to be the anti (or trans) conformer, where the F-C1-C2-C3 dihedral angle is 180°. The gauche conformers are expected to be slightly higher in energy.

The conformational landscape of the entire this compound molecule can be described by a sequence of dihedral angles along the carbon chain (e.g., TTTTTT, GTTTTT, etc.). The all-anti (all-trans) conformer is expected to be the lowest in energy due to minimized steric repulsion. However, the presence of gauche conformers, particularly near the fluorinated end, will contribute to the overall conformational equilibrium.

Table 2: Predicted Relative Energies of Key Conformers for the F-C1-C2-C3 Fragment (Estimated)

ConformerDihedral Angle (F-C1-C2-C3)Relative Energy (kcal/mol)
Anti (Trans)~180°0.0 (Reference)
Gauche~±60°0.5 - 1.0
Note: These are estimated energy differences based on studies of shorter-chain 1-fluoroalkanes.

Key Experimental and Computational Methodologies

The determination of the molecular structure and conformational preferences of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

2.1.1. Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular geometries, including bond lengths and angles of different conformers, can be derived.

  • Methodology:

    • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

    • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

    • Detection: The absorption of microwaves is detected, and the frequencies corresponding to rotational transitions are recorded.

    • Data Analysis: The rotational spectra are analyzed to determine the rotational constants for each observed conformer. Isotopic substitution can be used to further refine the molecular structure.

2.1.2. Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the overall molecular structure, including bond lengths, bond angles, and torsional angles of molecules in the gas phase.

  • Methodology:

    • Sample Introduction: A gaseous beam of this compound is introduced into a vacuum chamber.

    • Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.

    • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.

    • Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, from which the internuclear distances are determined. This information is then used to refine a molecular model.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of coupling constants, provides valuable information about the conformational equilibrium of molecules in solution.

  • Methodology:

    • Sample Preparation: A solution of this compound in a suitable deuterated solvent is prepared.

    • NMR Data Acquisition: 1H, 13C, and 19F NMR spectra are acquired. Of particular interest are the vicinal coupling constants (e.g., ³JHH and ³JHF).

    • Data Analysis: The observed coupling constants are a weighted average of the coupling constants for each conformer present in the equilibrium. By using the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle, the relative populations of the different conformers can be estimated.

Computational Protocols

2.2.1. Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry methods are essential for exploring the potential energy surface of a molecule and predicting the geometries and relative energies of its conformers.

  • Methodology:

    • Conformational Search: A systematic or stochastic search of the conformational space of this compound is performed to identify all possible low-energy conformers.

    • Geometry Optimization: The geometry of each identified conformer is optimized using a selected level of theory (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)).

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (e.g., Gibbs free energies).

    • Energy Refinement: For more accurate relative energies, single-point energy calculations can be performed using higher levels of theory (e.g., CCSD(T)).

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the relationships between different conformers and the logical flow of experimental and computational analyses.

G cluster_C1C2 Rotational Isomers around C1-C2 bond Anti Anti Gauche+ Gauche+ Anti->Gauche+ Rotation Gauche- Gauche- Gauche+->Gauche- Rotation Gauche-->Anti Rotation

Caption: Rotational isomers around the C1-C2 bond of this compound.

G cluster_workflow Conformational Analysis Workflow Computational_Search Conformational Search (DFT/MM) Geometry_Optimization Geometry Optimization (DFT/ab initio) Computational_Search->Geometry_Optimization Energy_Calculation Energy Calculation (High-Level Theory) Geometry_Optimization->Energy_Calculation Conformer_Populations Relative Energies & Populations Energy_Calculation->Conformer_Populations Experimental_Validation Experimental Validation (MW, GED, NMR) Structural_Parameters Bond Lengths, Angles, Dihedral Angles Experimental_Validation->Structural_Parameters Structural_Parameters->Conformer_Populations

Caption: A typical workflow for the conformational analysis of this compound.

The molecular structure and conformational preferences of this compound are dictated by a complex interplay of electronic and steric effects, largely influenced by the terminal fluorine atom. While direct experimental data for this specific molecule is lacking, a robust understanding can be built upon the detailed studies of shorter-chain 1-fluoroalkanes. The all-anti conformer is predicted to be the most stable, with a rich landscape of higher-energy gauche conformers contributing to the overall conformational equilibrium. The experimental and computational methodologies outlined in this guide provide a clear pathway for the detailed characterization of this compound's three-dimensional structure, which is essential for its application in materials science and drug discovery. Future studies employing these techniques are needed to provide precise quantitative data for this important molecule.

Thermochemical Profile of 1-Fluorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-fluorooctane. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document includes tabulated quantitative data, detailed experimental methodologies for key thermochemical parameters, and a workflow diagram illustrating the determination of these properties.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its behavior in chemical reactions and for process design. The following tables summarize the key quantitative data available.

Table 1: Enthalpic and Entropic Properties of this compound

PropertySymbolValueUnitsSource/Method
Standard Liquid Enthalpy of CombustionΔcH°liquid-5318.00kJ/mol--INVALID-LINK--[1]
Standard Liquid Enthalpy of FormationΔfH°liquid-438.47kJ/molCalculated
Enthalpy of VaporizationΔvapH°40.43kJ/mol--INVALID-LINK-- at 415.5 K[1]
Ideal Gas Heat Capacity (estimated)Cp,gas200-220J/mol·KBenson Group Additivity (estimated)
Standard Entropy (estimated)S°gas450-470J/mol·KBenson Group Additivity (estimated)

Table 2: Physical Properties of this compound

PropertyValueUnitsSource
Molecular FormulaC8H17F---INVALID-LINK--[1]
Molecular Weight132.22 g/mol --INVALID-LINK--[1]
Normal Boiling Point142-146°CSigma-Aldrich[2]
Density0.814g/mL at 25°CSigma-Aldrich[2]

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation of liquid this compound (ΔfH°liquid) was calculated from the standard enthalpy of combustion (ΔcH°liquid) using the following combustion reaction:

C8H17F(l) + 12.25 O2(g) → 8 CO2(g) + 8.5 H2O(l) + HF(g)

The calculation is based on Hess's Law:

ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)

Given:

  • ΔcH°liquid(C8H17F) = -5318.00 kJ/mol[1]

  • ΔfH°(CO2, g) = -393.51 kJ/mol

  • ΔfH°(H2O, l) = -285.83 kJ/mol[1]

  • ΔfH°(HF, g) = -273.3 kJ/mol

Calculation: -5318.00 = [8 * (-393.51) + 8.5 * (-285.83) + 1 * (-273.3)] - [ΔfH°(C8H17F, l) + 12.25 * 0] -5318.00 = [-3148.08 - 2429.555 - 273.3] - ΔfH°(C8H17F, l) -5318.00 = -5850.935 - ΔfH°(C8H17F, l) ΔfH°(C8H17F, l) = -5850.935 + 5318.00 ΔfH°(C8H17F, l) = -432.94 kJ/mol

Experimental Protocols

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using a rotating-bomb calorimeter, which is particularly suited for halogen-containing compounds.

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Apparatus:

  • Rotating bomb calorimeter

  • Platinum-lined bomb

  • Platinum crucible

  • Oxygen source

  • Benzoic acid (for calibration)

  • Digital thermometer with high resolution

  • Ignition system

Procedure:

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid.

  • Sample Preparation: A precise mass of this compound is sealed in a quartz ampoule or a polyester (B1180765) bag to prevent volatilization and reaction with atmospheric moisture. The sample container is placed in the platinum crucible.

  • Bomb Assembly: A small amount of distilled water is added to the bomb to dissolve the combustion products (HF). The crucible with the sample is placed inside the bomb, and an ignition wire is connected.

  • Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetry: The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

  • Ignition and Measurement: The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool. The bomb is rotated during the experiment to ensure complete dissolution of the gaseous products.

  • Analysis of Products: After the experiment, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to quantify the amounts of any side products, such as nitric acid (from residual nitrogen).

  • Calculation: The heat of combustion is calculated from the temperature rise, the energy equivalent of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of solution of the products.

Determination of Enthalpy of Vaporization using Ebulliometry

The enthalpy of vaporization can be determined by measuring the boiling point of the liquid at different external pressures.

Objective: To determine the relationship between the vapor pressure and temperature of this compound to calculate its enthalpy of vaporization.

Apparatus:

  • Ebulliometer

  • Heating mantle

  • Pressure regulation system (vacuum pump, manostat)

  • High-precision thermometer

  • Manometer

Procedure:

  • Sample Charging: A pure sample of this compound is introduced into the boiling flask of the ebulliometer.

  • Pressure Setting: The system is connected to a pressure regulation system, and the desired pressure is set and maintained.

  • Heating and Equilibrium: The liquid is heated to its boiling point under the set pressure. The system is allowed to reach a steady state where the temperature of the boiling liquid and the condensing vapor are constant.

  • Data Recording: The boiling temperature and the corresponding pressure are accurately recorded.

  • Varying Pressure: The pressure is systematically varied, and the boiling point is measured at each new pressure. A range of pressures both above and below atmospheric pressure should be investigated.

  • Data Analysis: The Clausius-Clapeyron equation is used to determine the enthalpy of vaporization. A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is generated. The slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant. From the slope, the enthalpy of vaporization (ΔHvap) can be calculated.

Visualization of Thermochemical Data Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination and theoretical calculation of the key thermochemical properties of this compound.

Thermochemical_Workflow Workflow for Thermochemical Data of this compound substance This compound Sample bomb_cal Bomb Calorimetry substance->bomb_cal Experiment ebullio Ebulliometry substance->ebullio Experiment benson Benson Group Additivity Method substance->benson Molecular Structure delta_c_h ΔcH°liquid (Standard Liquid Enthalpy of Combustion) bomb_cal->delta_c_h Determines delta_vap_h ΔvapH° (Enthalpy of Vaporization) ebullio->delta_vap_h Determines delta_f_h ΔfH°liquid (Standard Liquid Enthalpy of Formation) delta_c_h->delta_f_h Calculates delta_f_g ΔfG° (Standard Gibbs Free Energy of Formation) delta_f_h->delta_f_g Calculates cp_gas Cp,gas (Ideal Gas Heat Capacity) benson->cp_gas Estimates s_gas S°gas (Standard Entropy) benson->s_gas Estimates s_gas->delta_f_g aux_data Auxiliary Data: ΔfH°(CO2, H2O, HF) aux_data->delta_f_h

Caption: Workflow for determining thermochemical data.

References

Potential hazards and safety precautions for 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated hazards of all reagents is paramount. This guide provides an in-depth analysis of the potential hazards and essential safety precautions for 1-Fluorooctane (CAS No. 463-11-6), a fluorinated alkane used in various chemical syntheses and as a molecular probe.[1][2][3]

Physicochemical and Hazard Profile

This compound is a colorless liquid with a molecular formula of C8H17F and a molecular weight of 132.22 g/mol .[1][4] Its physical and chemical properties, along with its hazard classifications, are summarized in the table below.

PropertyValueSource(s)
Physical State Liquid[5]
Boiling Point 142-146 °C[1][2]
Density 0.814 g/mL at 25 °C[1][2]
Flash Point 36.7 °C - 42 °C (closed cup)[2][5][6][7]
Refractive Index n20/D 1.396[2]
GHS Hazard Pictograms Flame, Exclamation Mark[2][7]
GHS Signal Word Warning[2][7]
Hazard Statements H226: Flammable liquid and vapor[2][4][7]
H315: Causes skin irritation[2][4][7]
H319: Causes serious eye irritation[2][4][7]
H335: May cause respiratory irritation[2][4][7]
Hazard Classifications Flammable Liquid (Category 3)[2][4][7]
Skin Irritation (Category 2)[2][4][7]
Eye Irritation (Category 2A)[4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[2][7]

Toxicological Information

Experimental Protocols for Safe Handling

The following protocols are essential for the safe handling and use of this compound in a laboratory setting.

Engineering Controls and Work Practices
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[6] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and other potential ignition sources.[5] Use non-sparking tools and take precautionary measures against static discharge.[5][6]

  • Grounding: Ground and bond containers and receiving equipment to prevent static electricity buildup.[5]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly after handling.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound:

  • Eye and Face Protection: Wear chemical safety goggles or glasses.[5] A face shield may be necessary for splash protection.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[6][9] Nitrile rubber gloves with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes are recommended.[9]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[5][9]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[5] A dust mask type N95 (US) may be suitable under certain conditions.[2][7]

Storage Procedures
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents.[8]

  • Temperature: Keep cool.

Emergency Procedures

Accidental Release Measures
  • Evacuation: Evacuate unnecessary personnel from the area.[5][6]

  • Ventilation: Ensure adequate ventilation.[6]

  • Ignition Sources: Remove all sources of ignition.[6]

  • Containment: Stop the leak if it is safe to do so.[5] Use an absorbent material like dry sand or earth to contain the spill.[9]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[5]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[5][6]

  • Specific Hazards: Thermal decomposition may generate carbon oxides and hydrogen fluoride (B91410).[5][10] Vapors are heavier than air and may form explosive mixtures with air.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Hazard_Safety_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Identify Hazards Identify Hazards (Flammable, Irritant) Evaluate Exposure Evaluate Exposure Potential (Inhalation, Skin/Eye Contact) Identify Hazards->Evaluate Exposure Engineering Controls Engineering Controls (Fume Hood, Ventilation) Evaluate Exposure->Engineering Controls Administrative Controls Administrative Controls (SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative Controls->PPE Safe Handling Safe Handling PPE->Safe Handling Spill Response Spill Response (Contain, Clean Up) First Aid First Aid (Inhalation, Skin, Eye, Ingestion) Fire Fighting Fire Fighting (Extinguishing Media) Safe Handling->Spill Response If Spill Occurs Safe Handling->First Aid If Exposure Occurs Safe Handling->Fire Fighting If Fire Occurs

Caption: Workflow for Hazard Mitigation with this compound.

References

Environmental Fate and Degradation of 1-Fluorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the environmental fate and degradation of 1-fluorooctane. Due to a lack of specific experimental studies on this compound, much of the information regarding its environmental behavior is based on its physicochemical properties and predictive models, drawing parallels with other long-chain fluoroalkanes and per- and polyfluoroalkyl substances (PFAS).

Introduction

This compound is a saturated alkyl fluoride (B91410) with an eight-carbon chain. Its single fluorine substitution differentiates it from the more widely studied per- and polyfluorinated compounds. Understanding the environmental fate of such monofluorinated alkanes is crucial for assessing their potential persistence, bioaccumulation, and ecotoxicity. This guide synthesizes available data on the physicochemical properties of this compound and provides a predictive assessment of its environmental behavior, alongside standardized methodologies for its empirical investigation.

Physicochemical Properties

The environmental partitioning and fate of a chemical are largely dictated by its physical and chemical properties. The available data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H17F-
Molecular Weight 132.22 g/mol -
Boiling Point 142-146 °CExperimental
Melting Point -64 °CExperimental
Density 0.814 g/mL at 25 °CExperimental
Vapor Pressure 7.09 mmHg at 25°CExperimental
Water Solubility InsolubleQualitative
Log P (Octanol-Water Partition Coefficient) 3.31640Predicted
Refractive Index 1.396 at 20 °CExperimental

Environmental Fate and Transport

The environmental behavior of this compound is predicted to be governed by its low water solubility and moderate lipophilicity.

Partitioning

Based on its properties, this compound released into the environment will likely partition as follows:

  • Air: Due to its moderate vapor pressure, this compound has the potential to volatilize into the atmosphere.

  • Water: Its low water solubility suggests that it will not readily dissolve in aquatic environments. A significant portion is expected to partition to suspended solids and sediments.

  • Soil and Sediment: The predicted Log P value indicates a tendency to adsorb to organic matter in soil and sediment.

  • Biota: The moderate lipophilicity suggests a potential for bioaccumulation in aquatic and terrestrial organisms.

cluster_environment Environmental Compartments Air Air Water Water Sediment Sediment Water->Sediment Adsorption Biota Biota Water->Biota Uptake Soil Soil Soil->Biota Uptake This compound This compound This compound->Air Volatilization This compound->Water Low Solubility This compound->Soil Adsorption

Environmental partitioning of this compound.

Degradation Pathways

The carbon-fluorine bond is exceptionally strong, suggesting that this compound will be resistant to degradation.

Biodegradation
Abiotic Degradation
  • Hydrolysis: The C-F bond in aliphatic compounds is generally stable to hydrolysis under environmentally relevant pH conditions (4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

  • Photolysis: this compound does not contain any chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photolysis is unlikely. Indirect photolysis mediated by reactive species in the atmosphere or water may occur, but the rates are expected to be very slow.

Bioaccumulation Potential

The predicted octanol-water partition coefficient (Log P) of 3.316 suggests a moderate potential for bioaccumulation in organisms. Chemicals with a Log P in this range can accumulate in the fatty tissues of organisms. However, the actual bioaccumulation potential also depends on the rate of metabolism and elimination, which are unknown for this compound.

Recommended Experimental Protocols

To empirically determine the environmental fate and degradation of this compound, the following standardized test guidelines are recommended.

Hydrolysis: OECD Test Guideline 111

This guideline details a tiered approach to determine the rate of abiotic hydrolysis as a function of pH.

cluster_oecd111 OECD 111: Hydrolysis as a Function of pH A Prepare sterile aqueous buffer solutions (pH 4, 7, 9) B Add this compound (known concentration) A->B C Incubate in the dark at a constant temperature B->C D Sample at time intervals C->D E Analyze for this compound and potential hydrolysis products D->E F Determine rate constants and half-life E->F

Workflow for OECD Test Guideline 111.

Biodegradation: OECD Test Guideline 301 (Ready Biodegradability)

A suite of methods (e.g., 301B CO2 Evolution Test, 301F Manometric Respirometry Test) can be used to assess the ready biodegradability of this compound in an aerobic aqueous medium.

cluster_oecd301 OECD 301: Ready Biodegradability A Prepare mineral medium with microbial inoculum B Add this compound as sole carbon source A->B C Incubate under aerobic conditions B->C D Measure biodegradation (e.g., CO2 evolution, O2 consumption) C->D E Compare with control and reference substance D->E F Determine percentage degradation over 28 days E->F

Workflow for OECD Test Guideline 301.

Soil Adsorption/Desorption: OECD Test Guideline 106

This guideline describes a batch equilibrium method to determine the soil adsorption coefficient (Koc).

cluster_oecd106 OECD 106: Soil Adsorption/Desorption A Select and characterize soil samples B Prepare solutions of this compound A->B C Equilibrate soil with solutions B->C D Separate soil and aqueous phases C->D E Analyze this compound concentration in both phases D->E F Calculate adsorption coefficient (Kd) and normalize to organic carbon (Koc) E->F

Workflow for OECD Test Guideline 106.

Summary and Future Research

This compound is predicted to be a persistent compound in the environment due to the strength of the carbon-fluorine bond. Its low water solubility and moderate lipophilicity suggest that it will primarily partition to soil, sediment, and potentially biota. While predictive models provide a preliminary understanding of its environmental fate, empirical data from standardized tests are essential for a comprehensive risk assessment. Future research should focus on conducting biodegradation, hydrolysis, photolysis, and bioaccumulation studies following established OECD guidelines to fill the existing data gaps.

First Synthesis of 1-Fluorooctane: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of organofluorine compounds has become a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by the fluorine atom, such as increased metabolic stability and altered electronic characteristics, have made fluorinated molecules indispensable in drug development. This technical guide delves into the historical context of the first synthesis of 1-fluorooctane, a simple yet significant alkyl fluoride (B91410), providing a detailed look at the early methodologies that paved the way for more advanced fluorination techniques.

Historical Context: The Dawn of Alkyl Fluoride Synthesis

The late 19th and early 20th centuries marked the beginning of systematic investigations into the synthesis of organic fluorine compounds. The pioneering work of Belgian chemist Frédéric Swarts in the 1890s was particularly instrumental. Swarts developed a method for the preparation of alkyl fluorides by treating alkyl chlorides or bromides with inorganic fluorides, a reaction now famously known as the Swarts reaction. This halide exchange (Halex) reaction was a significant breakthrough, as direct fluorination of alkanes was and remains a challenging and often explosive process.

Key Synthetic Methodologies

The primary method for the initial synthesis of this compound was the Swarts reaction. This nucleophilic substitution reaction involves the displacement of a halide (typically chloride or bromide) with a fluoride ion from a metal fluoride salt.

The Swarts Reaction

The general transformation for the synthesis of this compound via the Swarts reaction can be represented as follows:

The success of the Swarts reaction is dependent on the choice of the fluorinating agent and the reaction conditions.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Swarts reaction, as would have been performed in the early 20th century.

Objective: To synthesize this compound from 1-bromooctane.

Materials:

  • 1-Bromooctane

  • Silver(I) fluoride (AgF) or Antimony trifluoride (SbF3)

  • Anhydrous reaction vessel

  • Distillation apparatus

Procedure:

  • Preparation of the Reaction Apparatus: A thoroughly dried reaction flask equipped with a reflux condenser is assembled. The exclusion of moisture is critical to prevent the formation of byproducts.

  • Reaction Setup: The reaction flask is charged with the fluorinating agent, such as silver(I) fluoride or antimony trifluoride.

  • Addition of Alkyl Halide: 1-Bromooctane is added to the reaction flask.

  • Reaction Conditions: The mixture is heated to initiate the halide exchange reaction. The reaction temperature and duration would be optimized based on the specific fluorinating agent used. For instance, reactions with silver(I) fluoride often require heating, while the more reactive antimony trifluoride might proceed under milder conditions.

  • Isolation and Purification: Upon completion of the reaction, the volatile this compound is isolated from the reaction mixture by distillation. The crude product is then purified by fractional distillation to remove any unreacted starting material and byproducts.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 1-Bromooctane
Fluorinating Agent Silver(I) Fluoride (AgF) or Antimony Trifluoride (SbF3)
Product This compound
Molecular Formula C8H17F
Molecular Weight 132.22 g/mol
Boiling Point Approximately 142-144 °C
Typical Yield Variable, dependent on fluorinating agent and conditions

Logical Workflow of the First Synthesis

The following diagram illustrates the logical progression of the first synthesis of this compound based on the Swarts reaction.

First_Synthesis_of_1_Fluorooctane Start Start: 1-Bromooctane and Metal Fluoride Reaction Swarts Reaction: Halide Exchange Start->Reaction Heating Distillation Isolation: Distillation Reaction->Distillation Purification Purification: Fractional Distillation Distillation->Purification Product Product: this compound Purification->Product

1-Fluorooctane: A Versatile Starting Material for the Synthesis of Advanced Organofluorine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable. 1-Fluorooctane, a primary alkyl fluoride (B91410), serves as a crucial, albeit challenging, starting material for the synthesis of a variety of value-added organofluorine compounds. Due to the high bond energy of the carbon-fluorine bond, this compound is less reactive than its heavier halogen counterparts, necessitating specific activation methods for its synthetic utility. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for more complex fluorinated molecules, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₇F--INVALID-LINK--
Molecular Weight 132.22 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 142-146 °C--INVALID-LINK--
Density 0.814 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.396--INVALID-LINK--
Flash Point 42 °C--INVALID-LINK--
Solubility Insoluble in water, soluble in organic solvents.[1]--INVALID-LINK--

Synthesis of this compound

This compound can be synthesized from common starting materials such as 1-octanol (B28484) or 1-bromooctane (B94149). The choice of synthetic route often depends on the availability of precursors and the desired scale of the reaction.

From 1-Octanol via Deoxyfluorination

A common method for the synthesis of primary alkyl fluorides from alcohols is deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST).

Experimental Protocol:

  • Reaction Setup: A solution of 1-octanol (1.0 eq) in anhydrous dichloromethane (B109758) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1 eq) is dissolved in anhydrous dichloromethane and added dropwise to the cooled solution of 1-octanol via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to afford this compound.

ReagentMolar Eq.PurityNotes
1-Octanol1.0>98%Ensure anhydrous conditions.
DAST1.1>95%Handle with care, corrosive and moisture-sensitive.
Dichloromethane-Anhydrous-
From 1-Bromooctane via Nucleophilic Substitution

Another viable route is the nucleophilic substitution of bromide with fluoride, often using a source of fluoride ions like potassium fluoride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 1-bromooctane (1.0 eq) and spray-dried potassium fluoride (2.0 eq) are suspended in a suitable high-boiling polar aprotic solvent such as diethylene glycol.

  • Catalyst Addition: A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (0.1 eq), is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux (typically 150-180 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether or pentane.

  • Washing: The combined organic layers are washed with water and brine to remove the solvent and any remaining salts.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The resulting crude product is purified by fractional distillation to yield this compound.

ReagentMolar Eq.PurityNotes
1-Bromooctane1.0>98%-
Potassium Fluoride2.0Spray-driedAnhydrous conditions are crucial for good yield.
Diethylene Glycol-AnhydrousHigh-boiling solvent.
Tetrabutylammonium Bromide0.1>98%Phase-transfer catalyst.

Synthetic Applications of this compound

Despite the strength of the C-F bond, this compound can be activated to participate in several important chemical transformations, making it a valuable precursor for a range of organofluorine compounds.

C-F Bond Cleavage with Grignard Reagents

A notable reaction of this compound is its C-F bond cleavage when treated with certain Grignard reagents, leading to the formation of new carbon-carbon bonds. This reaction proceeds without the need for a transition metal catalyst.[2]

Experimental Protocol (based on Matsubara et al.):

  • Reaction Setup: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried Schlenk tube under an argon atmosphere.

  • Grignard Reagent Addition: Phenylmagnesium chloride (2.0 M solution in THF, 2.0 eq) is added to the solution at room temperature.

  • Reaction: The reaction mixture is heated at 60 °C and stirred for 24 hours. The reaction progress can be monitored by GC-MS.

  • Quenching: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford n-octylbenzene.

ReactantProductYieldReference
This compoundn-OctylbenzeneModerate--INVALID-LINK--
Halogen Exchange with Trimethylsilyl (B98337) Iodide

This compound can be converted to 1-iodooctane (B127717) through a halogen exchange reaction with trimethylsilyl iodide. This transformation is significant as it converts a relatively unreactive alkyl fluoride into a more synthetically versatile alkyl iodide.[2]

Experimental Protocol (based on Friedrich and De Lucca):

  • Reaction Setup: this compound (1.0 eq) and trimethylsilyl iodide (1.2 eq) are combined in a sealed tube under a nitrogen atmosphere.

  • Reaction: The mixture is heated at 50 °C for 2 hours.

  • Work-up: The reaction mixture is cooled and then poured into a mixture of diethyl ether and a 10% aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • Washing: The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude 1-iodooctane is purified by distillation under reduced pressure.

ReactantProductReaction TimeTemperature
This compound1-Iodooctane2 hours50 °C

Logical Workflow for the Utilization of this compound in Synthesis

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound, highlighting its role as a key intermediate.

G cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization of this compound cluster_downstream Downstream Synthesis Octanol 1-Octanol Fluorooctane This compound Octanol->Fluorooctane  DAST   Bromooctane 1-Bromooctane Bromooctane->Fluorooctane  KF, Phase-Transfer Catalyst   Grignard Grignard Reagents (e.g., PhMgCl) AlkylatedProduct Alkylated Products (e.g., n-Octylbenzene) TMSI Trimethylsilyl Iodide (TMSI) Iodooctane 1-Iodooctane Fluorooctane_ref This compound Fluorooctane_ref->AlkylatedProduct  C-F Cleavage / C-C Formation   Fluorooctane_ref->Iodooctane  Halogen Exchange   Pharma Pharmaceuticals Materials Advanced Materials Iodooctane_ref 1-Iodooctane Iodooctane_ref->Pharma  Further Elaboration   Iodooctane_ref->Materials  Further Elaboration  

Caption: Synthetic workflow for this compound and its derivatives.

Conclusion

This compound, while presenting challenges due to the inertness of the C-F bond, is a valuable starting material for the synthesis of specialized organofluorine compounds. Through specific activation methods such as reactions with Grignard reagents or halogen exchange with trimethylsilyl iodide, this compound can be converted into more complex molecules. The detailed protocols provided in this guide offer a practical framework for researchers in drug development and materials science to leverage the unique properties of the octyl fluoride moiety in their synthetic endeavors. Further research into novel catalytic methods for C-F bond activation will undoubtedly expand the synthetic utility of this compound and other primary fluoroalkanes.

References

A Theoretical and Methodological Guide to the Properties of 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorooctane (C₈H₁₇F) is a linear haloalkane that serves as a valuable molecular probe and building block in organic synthesis and materials science. The introduction of a single fluorine atom onto an alkyl chain significantly alters its physicochemical properties, including polarity, lipophilicity, and metabolic stability. Understanding these properties is crucial for applications ranging from the design of novel pharmaceuticals to the development of advanced polymers and solvents.

This technical guide provides an in-depth overview of the theoretical and experimental properties of this compound. It details the computational methodologies for predicting its characteristics and offers standardized experimental protocols for their validation. The aim is to furnish researchers with a comprehensive resource for the study and application of this fluorinated compound.

Physicochemical and Spectroscopic Properties

A summary of key experimental and computed data for this compound is presented below. These values serve as essential benchmarks for theoretical calculations.

PropertyValueData TypeSource
Molecular Formula C₈H₁₇F---[1]
Molecular Weight 132.22 g/mol Computed[2]
Boiling Point 142-146 °CExperimental (lit.)[3][4]
143 °CExperimental[5]
Density 0.814 g/mL at 25 °CExperimental (lit.)[3][4]
Refractive Index n20/D 1.396Experimental (lit.)[3][5]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -5318.00 kJ/molExperimental[6]
CAS Number 463-11-6---[2]
¹⁹F NMR Data AvailableExperimental[7]
¹³C NMR Data AvailableExperimental[2]
IR Spectra Data AvailableExperimental[2]
Mass Spectrometry (GC-MS) Data AvailableExperimental[2][8]

Theoretical Calculation Methodologies

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound. The following sections outline the theoretical basis and generalized protocols for key computational methods.

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure and related properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.[9][10]

Theoretical Basis: DFT calculations solve the Schrödinger equation by approximating the complex many-electron system with a functional of the electron density. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. For fluorinated compounds, hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D, combined with Pople-style basis sets (e.g., 6-311G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), are often recommended.[9][11]

Protocol for Geometry Optimization and Property Calculation:

  • Structure Input: Construct the 3D structure of this compound using molecular modeling software. An initial geometry can be obtained from molecular mechanics force fields.

  • Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p)) to accurately describe the electronic structure.[11][12]

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.

  • Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry.[3] The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the zero-point vibrational energy (ZPVE) and is the basis for predicting IR spectra and thermodynamic properties.[13]

  • Property Calculation: From the optimized structure and wavefunction, various electronic properties such as dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO) can be calculated.

dft_workflow cluster_input Input cluster_calculation Calculation Engine (e.g., Gaussian, Q-Chem) cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) method_selection Select Method: - DFT Functional (e.g., B3LYP) - Basis Set (e.g., 6-311+G(d,p)) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc e_props Electronic Properties (Dipole, HOMO/LUMO) geom_opt->e_props opt_geom Optimized Geometry freq_calc->opt_geom thermo Thermodynamic Properties (Enthalpy, Entropy, ZPVE) freq_calc->thermo spectra Predicted IR/Raman Spectra freq_calc->spectra verify_min Verify Minimum (No Imaginary Frequencies) opt_geom->verify_min

A generalized workflow for DFT calculations of molecular properties.
Conformational Analysis

The flexibility of the octyl chain means that this compound can exist in numerous conformations. Identifying the most stable conformers is key to understanding its average properties.

Theoretical Basis: Conformational analysis involves exploring the potential energy surface of a molecule as a function of its rotatable dihedral angles. The relative stability of different conformers (e.g., anti vs. gauche) is determined by a combination of torsional strain and steric interactions.[14][15] For long-chain alkanes, systematic rotation around each C-C bond allows for the mapping of the conformational landscape.[16]

Protocol for Conformational Search:

  • Identify Rotatable Bonds: Identify all single C-C bonds in the octyl chain as rotatable.

  • Systematic Search: Perform a systematic search by rotating each dihedral angle in discrete steps (e.g., 60°). For each combination of dihedral angles, perform a constrained geometry optimization.

  • Energy Calculation: Calculate the single-point energy for each resulting conformer using a reliable method (DFT or high-level ab initio).

  • Identify Minima: Analyze the resulting potential energy surface to identify all low-energy minima. The global minimum corresponds to the most stable conformer.

  • Boltzmann Averaging: Calculate the Boltzmann population of each stable conformer at a given temperature to determine the contribution of each to the overall observed properties of the molecule.

conformer_workflow start Initial Structure identify_bonds Identify Rotatable C-C Bonds start->identify_bonds rotate_bond Rotate Dihedral Angle (e.g., in 60° steps) identify_bonds->rotate_bond calc_energy Calculate Energy (DFT Single Point) rotate_bond->calc_energy For each step store_result Store Conformer and Energy calc_energy->store_result all_rotations_done All Rotations Complete? store_result->all_rotations_done all_rotations_done->rotate_bond No analyze_pes Analyze Potential Energy Surface (PES) all_rotations_done->analyze_pes Yes end Identify Stable Conformers (Anti, Gauche, etc.) analyze_pes->end

Workflow for performing a conformational analysis.
Molecular Dynamics (MD) Simulations

MD simulations are used to study the bulk properties and dynamic behavior of molecules over time. This requires a force field, which is a set of parameters that describes the potential energy of the system.

Theoretical Basis: Force fields like AMBER (Assisted Model Building with Energy Refinement) and GAFF (General AMBER Force Field) use classical mechanics to model molecular systems.[17][18] The potential energy is a function of bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). For novel or modified molecules like this compound, existing parameters may need to be validated or re-parameterized using quantum mechanical data.[19][20]

Protocol for MD Simulation Setup:

  • Force Field Parameterization:

    • Assign atom types to each atom in this compound using a program like Antechamber, which is part of the AMBER suite.[17]

    • Generate bonded parameters (bond, angle, dihedral) from the GAFF2 database.

    • Calculate partial atomic charges using a quantum mechanical approach (e.g., RESP or AM1-BCC) on a DFT-optimized structure to accurately represent the electrostatic potential.

  • System Solvation: Create a simulation box and fill it with explicit solvent molecules (e.g., water) and multiple this compound molecules to simulate bulk liquid properties.

  • Energy Minimization: Minimize the energy of the entire system to remove any unfavorable steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and adjust the pressure to the desired value (e.g., 298 K and 1 atm) while holding the solute positions fixed, then allowing them to move. This ensures the system reaches thermal equilibrium.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to collect data on the system's properties, such as density, diffusion coefficient, and radial distribution functions.

Experimental Protocols for Validation

Theoretical predictions must be validated against experimental data. The following are generalized protocols for measuring key physicochemical properties.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point with a small amount of sample.[21]

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

  • Capillary Inversion: Place a small capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly into a Thiele tube containing heating oil, ensuring the sample is immersed.[21]

  • Heating: Gently heat the side arm of the Thiele tube. Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.

  • Observation: When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[4]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is sensitive to the purity of the sample.

  • Calibration: Calibrate the Abbe refractometer using a standard with a known refractive index, such as distilled water.

  • Sample Application: Place 2-3 drops of this compound onto the clean, dry prism surface of the refractometer.[22]

  • Measurement: Close the prism assembly. Adjust the light source and mirror to illuminate the field of view. Rotate the knob to bring the boundary line between the light and dark regions into focus and align it with the center of the crosshairs.

  • Reading: Read the refractive index directly from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent.

NMR Spectroscopy

NMR is the most powerful tool for confirming the molecular structure.

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[23][24]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H NMR, a standard pulse program (e.g., zg30) is typically used.[24]

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the molecule. The ¹⁹F spectrum is particularly important for confirming the position of the fluorine atom.

validation_logic cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation comp_model Computational Model (DFT, MD, etc.) pred_props Predicted Properties (Boiling Point, Spectra, Density) comp_model->pred_props compare Compare Results pred_props->compare exp_protocol Experimental Protocol (Refractometry, NMR, etc.) exp_data Measured Properties exp_protocol->exp_data exp_data->compare validate Model Validated compare->validate Agreement refine Refine Model (Change Functional, Basis Set, Force Field Parameters) compare->refine Discrepancy refine->comp_model

The iterative process of theoretical model validation.

Conclusion

The characterization of this compound is a synergistic process that relies on both theoretical calculations and experimental validation. DFT and MD simulations provide unparalleled insight into the electronic structure, conformational preferences, and dynamic behavior of the molecule, which are often difficult to probe experimentally. By detailing the protocols for these computational methods alongside standard experimental procedures, this guide serves as a comprehensive resource for researchers. A rigorous, combined approach ensures an accurate understanding of this compound's properties, facilitating its application in the rational design of new molecules and materials.

References

Methodological & Application

Application Notes and Protocols for 1-Fluorooctane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorooctane is a partially fluorinated alkane that presents unique properties as a non-polar solvent in organic synthesis.[1] Its structure, consisting of a C8 hydrocarbon chain with a single terminal fluorine atom, results in a hydrophobic nature, rendering it insoluble in water but soluble in many organic solvents.[1][2] The presence of the fluorine atom imparts increased chemical stability compared to its non-fluorinated analog, n-octane.[1] These characteristics make this compound a potential candidate for use in "fluorous chemistry," particularly in biphasic catalysis systems designed for efficient product separation and catalyst recycling.[3]

Unlike perfluorinated solvents, which are often immiscible with common organic solvents, monofluorinated alkanes like this compound can exhibit temperature-dependent miscibility, offering the potential for homogeneous reaction conditions at elevated temperatures and facile phase separation upon cooling. This document provides an overview of the physicochemical properties of this compound and presents a theoretical protocol for its application in a fluorous biphasic system for a Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its consideration as a solvent in organic synthesis, influencing factors such as reaction temperature, solubility of reagents, and post-reaction work-up.

PropertyValueReference(s)
Molecular Formula C₈H₁₇F[1][4]
Molecular Weight 132.22 g/mol [4]
Boiling Point 142-146 °C
Density 0.814 g/mL at 25 °C
Refractive Index n20/D 1.396
Flash Point 42 °C
Solubility Insoluble in water; Soluble in organic solvents.[1][2]
Appearance Colorless liquid[2]

Theoretical Application: Fluorous Biphasic Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. Fluorous biphasic catalysis offers an elegant solution to this problem. By employing a catalyst bearing a "fluorous pony-tail" (a perfluoroalkyl chain), the catalyst can be selectively sequestered in a fluorous solvent phase after the reaction, allowing for easy separation of the product from the organic phase and recycling of the catalyst.

While no specific literature examples detailing the use of this compound as the fluorous solvent for a Suzuki-Miyaura reaction were identified, its properties suggest its potential utility in such a system. The following is a hypothetical protocol based on the principles of fluorous biphasic catalysis.

Logical Workflow for Fluorous Biphasic Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Separation cluster_purification Product & Catalyst Management Reactants Aryl Halide & Arylboronic Acid Heating Heat to form homogeneous phase Reactants->Heating Catalyst Fluorous-Tagged Pd Catalyst Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvents This compound & Organic Solvent (e.g., Toluene) Solvents->Heating Stirring Stir at elevated temperature Heating->Stirring Cooling Cool to room temperature to induce phase separation Stirring->Cooling Separation Separate Organic and Fluorous Phases Cooling->Separation Organic_Phase Organic Phase: Product Separation->Organic_Phase Fluorous_Phase Fluorous Phase: Catalyst Separation->Fluorous_Phase Purification Purify Product Organic_Phase->Purification Recycle Recycle Catalyst Fluorous_Phase->Recycle

Caption: Workflow for a theoretical fluorous biphasic Suzuki-Miyaura coupling.

Hypothetical Experimental Protocol

Reaction: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole (B123540) with Phenylboronic Acid.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Fluorous-tagged Palladium Catalyst (e.g., Pd(P(CH₂CH₂(CF₂)₅CF₃)₃)₄)

  • This compound

  • Toluene (B28343)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add the fluorous-tagged palladium catalyst (0.01 mmol).

    • Add this compound (5 mL) and toluene (5 mL) to the flask.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring. At this temperature, the two solvent phases should become miscible, forming a homogeneous solution.

    • Maintain the reaction at 90 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Separation:

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Upon cooling, the mixture should separate into two distinct phases: an upper organic (toluene) phase and a lower fluorous (this compound) phase.

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the lower fluorous phase, which contains the catalyst. This phase can be retained for catalyst recycling.

    • Wash the upper organic phase with deionized water (2 x 10 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biphenyl (B1667301) product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • The recovered fluorous phase containing the catalyst can be reused in a subsequent reaction. The efficiency of catalyst recycling can be assessed by monitoring the yield of subsequent reactions.

Expected Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the described Suzuki-Miyaura reaction to illustrate the expected outcomes. Actual experimental results would be required for validation.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)Catalyst Recycle Run 1 Yield (%)
14-BromoanisolePhenylboronic acid1This compound/Toluene (1:1)9049289
24-IodotoluenePhenylboronic acid1This compound/Toluene (1:1)9039591
31-Bromo-4-nitrobenzenePhenylboronic acid1This compound/Toluene (1:1)9058581

Signaling Pathway and Logical Relationship Diagrams

In the context of this application, signaling pathways are not directly relevant. However, the logical relationships within the experimental workflow can be visualized.

Catalyst Recycling Workflow

G Start Initial Reaction in Biphasic System PhaseSep Phase Separation (Organic/Fluorous) Start->PhaseSep ProdIso Product Isolation (Organic Phase) PhaseSep->ProdIso CatRec Catalyst Recovery (Fluorous Phase) PhaseSep->CatRec FinalProd Purified Product ProdIso->FinalProd NextRun Subsequent Reaction with Recycled Catalyst CatRec->NextRun Waste Minimal Catalyst Waste CatRec->Waste NextRun->PhaseSep Re-enter Cycle

Caption: Catalyst recycling loop in a fluorous biphasic system.

Conclusion

This compound holds promise as a component of fluorous biphasic solvent systems for organic synthesis. Its unique physicochemical properties, particularly its potential for temperature-dependent miscibility with organic solvents, could enable homogeneous catalysis with the benefit of facile catalyst separation and recycling. While specific, documented applications of this compound as a primary reaction solvent are currently limited in publicly available literature, the theoretical framework and hypothetical protocol presented here provide a foundation for researchers to explore its utility in developing more sustainable and efficient chemical processes. Further experimental investigation is warranted to validate these concepts and expand the application of monofluorinated alkanes in modern organic synthesis.

References

Application Notes and Protocols: 1-Fluorooctane as a Molecular Probe in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorooctane is a valuable molecular probe used in gas chromatography (GC) for the characterization of stationary phases. Its unique properties, including a terminal fluorine atom, allow for specific interactions with the stationary phase, providing insights into the phase's selectivity and retention mechanisms. These application notes provide detailed protocols and data for the use of this compound in evaluating the properties of novel and established GC stationary phases, particularly those with complex branched structures. Understanding these interactions is crucial for method development, column selection, and advancing the separation of complex mixtures in various scientific fields, including drug development.

Principle of this compound as a Molecular Probe

In gas-liquid chromatography, the retention of a solute is governed by its interactions with the stationary phase. This compound, with its linear eight-carbon chain and a terminal, electron-rich fluorine atom, can participate in several types of intermolecular forces. These include:

  • Dispersion forces (van der Waals): Interactions involving the C8 alkyl chain.

  • Dipole-dipole interactions: Resulting from the polar C-F bond.

  • Dipole-induced dipole interactions: The polar C-F bond can induce a temporary dipole in a polarizable stationary phase.

By measuring the retention of this compound on a particular stationary phase and comparing it to other probes and alkanes, researchers can elucidate the contribution of these different forces to the overall separation process. This is particularly useful for characterizing the selectivity of a stationary phase towards halogenated compounds.

Data Presentation

The retention of this compound is often quantified using the Kovats Retention Index (I), which normalizes retention times to those of n-alkanes. This allows for comparison of retention data across different systems and conditions.

AnalyteStationary PhaseTemperature (°C)Kovats Retention Index (I)Reference
This compoundC78 Branched Paraffin (B1166041)130857.9Dallos, Sisak, et al., 2000[1]
This compoundC78 Branched Paraffin130859.6Reddy, Dutoit, et al., 1992[1]

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₇F
Molecular Weight132.22 g/mol
Boiling Point142-146 °C
Density0.814 g/mL at 25 °C
Refractive Indexn20/D 1.396

Experimental Protocols

The following are detailed protocols for the use of this compound as a molecular probe in the characterization of a C78 branched paraffin stationary phase.

Protocol 1: Determination of Kovats Retention Index of this compound

Objective: To determine the Kovats Retention Index of this compound on a C78 branched paraffin stationary phase to characterize the stationary phase's selectivity.

Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Packed GC column (3.3 m) with C78 Branched Paraffin on Chromosorb G HP as the solid support

  • This compound

  • A homologous series of n-alkanes (e.g., n-hexane, n-heptane, n-octane, n-nonane)

  • Helium (carrier gas)

  • Microsyringe for sample injection

Procedure:

  • Instrument Setup:

    • Install the C78 branched paraffin column in the GC oven.

    • Set the carrier gas (Helium) flow rate.

    • Set the injector and detector temperatures. A typical injector temperature is 250 °C and a typical FID temperature is 300 °C.

    • Set the oven temperature to an isothermal condition of 130 °C.[1]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane).

    • Prepare a mixture of n-alkanes that will bracket the elution of this compound.

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the n-alkane mixture and record the retention times of each n-alkane.

    • Inject a small volume (e.g., 1 µL) of the this compound solution and record its retention time.

    • For improved accuracy, a co-injection of this compound with the n-alkane mixture can be performed.

  • Data Analysis:

    • Calculate the adjusted retention times (t'R) for this compound and the n-alkanes by subtracting the retention time of an unretained compound (e.g., methane (B114726) or air).

    • Identify the two n-alkanes that elute immediately before and after this compound. Let their carbon numbers be 'z' and 'z+1', respectively.

    • Calculate the Kovats Retention Index (I) for this compound using the following formula for isothermal conditions:

      I = 100 * [z + (log(t'R(x)) - log(t'R(z))) / (log(t'R(z+1)) - log(t'R(z)))]

      Where:

      • t'R(x) is the adjusted retention time of this compound.

      • t'R(z) is the adjusted retention time of the n-alkane with carbon number z.

      • t'R(z+1) is the adjusted retention time of the n-alkane with carbon number z+1.

Visualizations

Logical Relationship: Factors Influencing this compound Retention in GC

G Factors Influencing this compound Retention in GC cluster_analyte cluster_sp cluster_gc Analyte This compound Properties Polarity Polarity Analyte->Polarity C-F bond dipole Size Size Analyte->Size C8 alkyl chain Volatility Volatility Analyte->Volatility Boiling Point StationaryPhase Stationary Phase Properties SP_Polarity SP_Polarity StationaryPhase->SP_Polarity Functional Groups SP_Structure SP_Structure StationaryPhase->SP_Structure Branched vs. Linear SP_Film SP_Film StationaryPhase->SP_Film Film Thickness GC_Params GC Operational Parameters Temperature Temperature GC_Params->Temperature Oven Temperature FlowRate FlowRate GC_Params->FlowRate Carrier Gas Flow Rate Column Column GC_Params->Column Column Dimensions Retention Retention Behavior (Retention Time, Kovats Index) Polarity->Retention Size->Retention Volatility->Retention SP_Polarity->Retention SP_Structure->Retention SP_Film->Retention Temperature->Retention FlowRate->Retention Column->Retention

Caption: Interplay of factors affecting this compound's GC retention.

Experimental Workflow: Kovats Retention Index Determination

G Workflow for Kovats Retention Index Determination start Start prep_samples Prepare Samples: 1. This compound solution 2. n-Alkane mixture start->prep_samples setup_gc Set Up GC System: - Install Column - Set Temperatures - Set Carrier Gas Flow start->setup_gc inject_alkanes Inject n-Alkane Mixture prep_samples->inject_alkanes inject_probe Inject this compound prep_samples->inject_probe setup_gc->inject_alkanes record_alkanes Record Alkane Retention Times inject_alkanes->record_alkanes record_alkanes->inject_probe calculate_index Calculate Kovats Retention Index record_alkanes->calculate_index record_probe Record this compound Retention Time inject_probe->record_probe record_probe->calculate_index analyze_results Analyze Results: Characterize Stationary Phase calculate_index->analyze_results end End analyze_results->end

Caption: Step-by-step workflow for determining the Kovats retention index.

Conclusion

This compound serves as an effective molecular probe for the detailed characterization of gas chromatographic stationary phases. By determining its Kovats Retention Index, researchers can gain valuable information about the polarity and selective nature of the stationary phase. The protocols and data presented here provide a framework for utilizing this compound in the evaluation of stationary phase properties, aiding in the development of robust and selective GC methods for a wide range of analytical applications.

References

Applications of 1-Fluorooctane in Fluorinated Polymer Synthesis: A Review of Potential Uses and Representative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document explores the potential applications of 1-fluorooctane in the synthesis of fluorinated polymers. Despite its simple structure as a partially fluorinated alkane, a comprehensive review of the scientific literature reveals a notable absence of direct, documented applications of this compound as a monomer, solvent, or chain transfer agent in fluoropolymer synthesis. However, based on its physical and chemical properties, this application note outlines its hypothetical roles and provides detailed experimental protocols for well-established fluoropolymer synthesis methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These protocols, while not directly employing this compound, serve as a guide for researchers interested in exploring its use as a non-reactive, partially fluorinated solvent in analogous systems.

Introduction to this compound

This compound is a colorless liquid with the chemical formula C₈H₁₇F. Its structure consists of an eight-carbon alkyl chain with a single fluorine atom at one terminus. The presence of a single fluorine atom imparts a degree of polarity and alters its physical properties compared to its non-fluorinated counterpart, n-octane.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₇F
Molecular Weight 132.22 g/mol
Boiling Point 142-146 °C
Density 0.814 g/mL at 25 °C
Refractive Index (n20/D) 1.396

Data compiled from various chemical suppliers.

Due to the strong C-F bond, this compound is expected to be chemically stable under many polymerization conditions, making it a candidate for use as an inert solvent. Its partial fluorination might also offer unique solubility characteristics for certain fluorinated monomers and polymers.

Potential Applications in Fluorinated Polymer Synthesis

While no specific examples of this compound's use in fluoropolymer synthesis were identified in the literature, its properties suggest potential utility in the following roles:

  • As a Non-Reactive Solvent: this compound's relatively high boiling point and expected chemical inertness could make it a suitable solvent for polymerization reactions, particularly for fluorinated monomers that exhibit good solubility in partially fluorinated alkanes. It could serve as an alternative to more conventional solvents, potentially influencing polymer solubility, chain conformation, and reaction kinetics.

  • As a Chain Transfer Agent (Hypothetical): While not a traditional chain transfer agent, the C-H bonds on the alkyl chain of this compound could potentially participate in chain transfer reactions under certain high-energy conditions, although this is likely to be a minor and uncontrolled process in typical radical polymerizations. Its efficacy as a chain transfer agent would be significantly lower than that of established agents like thiols or certain halogenated compounds.

It is important to reiterate that these are hypothetical applications based on the chemical structure of this compound. Experimental validation is required to determine its actual utility in these roles.

Representative Experimental Protocols

The following sections provide detailed protocols for common fluoropolymer synthesis methods where a non-reactive solvent like this compound could hypothetically be employed. These protocols are based on established literature for analogous systems.

Atom Transfer Radical Polymerization (ATRP) of a Fluorinated Acrylate

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. A key aspect of ATRP is the selection of an appropriate solvent that can dissolve the monomer, polymer, and catalyst complex without interfering with the polymerization equilibrium.

Application Note: This protocol describes the synthesis of poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) using a copper-based catalyst system. While typically performed in solvents like anisole (B1667542) or dimethylformamide, an inert, partially fluorinated solvent like this compound could be investigated as an alternative. Researchers should first establish the solubility of the monomer, initiator, and catalyst complex in this compound.

Experimental Protocol: ATRP of 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA)

Materials:

  • 2,2,2-Trifluoroethyl methacrylate (TFEMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (or hypothetical solvent: this compound)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Add the solvent (e.g., Anisole, 5 mL).

  • Add TFEMA (1.68 g, 10 mmol) and PMDETA (20.8 µL, 0.1 mmol) to the flask.

  • The solution is stirred and subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, while under a positive pressure of inert gas, add the initiator EBiB (14.7 µL, 0.1 mmol).

  • The flask is then placed in a preheated oil bath at 70 °C and stirred for the desired reaction time (e.g., 6 hours).

  • To quench the polymerization, the flask is opened to air and cooled to room temperature.

  • The reaction mixture is diluted with tetrahydrofuran (B95107) (THF, 10 mL) and passed through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • The polymer is precipitated by adding the filtered solution dropwise into a large volume of cold methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40 °C to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H and ¹⁹F NMR spectroscopy to confirm the polymer structure.

Table 2: Representative Data for ATRP of TFEMA (in Anisole)

Entry[M]₀/[I]₀/[CuBr]₀/[L]₀SolventTime (h)Conversion (%)Mₙ (GPC, g/mol )PDI
1100/1/1/1Anisole68514,3001.15
2200/1/1/1Anisole89231,1001.20

Note: This data is representative of a typical ATRP of TFEMA in a conventional solvent and serves as a benchmark for experiments with alternative solvents.

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A Add CuBr and Solvent B Add Monomer and Ligand A->B C Freeze-Pump-Thaw (x3) B->C D Add Initiator C->D E Heat to 70 °C D->E F Stir for 6h E->F G Quench with Air F->G H Dilute and Filter through Alumina G->H I Precipitate in Methanol H->I J Collect and Dry Polymer I->J K K J->K Characterization (GPC, NMR)

Figure 1. Experimental workflow for the ATRP of a fluorinated acrylate.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Vinylidene Fluoride (B91410) (VDF)

RAFT polymerization is another versatile controlled radical polymerization technique that is effective for a wide range of monomers, including gaseous monomers like vinylidene fluoride (VDF). The choice of solvent in VDF polymerization is critical due to its gaseous nature at ambient conditions and the solubility of the resulting poly(vinylidene fluoride) (PVDF).

Application Note: This protocol outlines the RAFT polymerization of VDF. Common solvents for this reaction include dimethyl carbonate or N,N-dimethylformamide. The potential use of this compound as a solvent would require a high-pressure reactor and prior determination of VDF solubility and PVDF solubility at the reaction temperature and pressure. This compound's non-polar nature might lead to precipitation polymerization, where the polymer forms as a separate phase.

Experimental Protocol: RAFT Polymerization of Vinylidene Fluoride (VDF)

Materials:

  • Vinylidene fluoride (VDF)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT)

  • 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65)

  • Dimethyl carbonate (DMC) (or hypothetical solvent: this compound)

  • Acetone (B3395972)

  • Methanol

Procedure:

  • To a high-pressure stainless-steel reactor equipped with a magnetic stir bar, add the RAFT agent CPDT (e.g., 72.3 mg, 0.2 mmol) and the initiator V-65 (e.g., 9.9 mg, 0.04 mmol).

  • Add the solvent (e.g., DMC, 20 mL).

  • Seal the reactor and perform several vacuum/argon purge cycles to remove oxygen.

  • Cool the reactor in a liquid nitrogen bath and evacuate.

  • Condense a known amount of VDF monomer (e.g., 12.8 g, 200 mmol) into the reactor.

  • Place the reactor in a preheated oil bath at 60 °C and stir.

  • Monitor the reaction progress by observing the pressure drop.

  • After the desired time (e.g., 24 hours), quench the polymerization by rapidly cooling the reactor in an ice bath and venting the unreacted VDF.

  • Open the reactor and dissolve the polymer in acetone.

  • Precipitate the polymer by adding the acetone solution to a large volume of methanol.

  • Collect the polymer by filtration and dry in a vacuum oven at 50 °C.

Table 3: Representative Data for RAFT Polymerization of VDF (in DMC)

Entry[VDF]₀/[RAFT]₀/[I]₀SolventTime (h)Conversion (%)Mₙ (GPC, g/mol )PDI
11000/1/0.2DMC246542,0001.35
2500/1/0.2DMC187825,5001.28

Note: This data is representative of a typical RAFT polymerization of VDF and serves as a benchmark.

RAFT_Signaling_Pathway cluster_RAFT RAFT Equilibrium Initiator Initiator R• R• Initiator->R• Decomposition P• P• R•->P• Initiation (Addition to Monomer M) Intermediate_Radical_1 Intermediate_Radical_1 P•->Intermediate_Radical_1 Addition to RAFT Agent (P• + Z-C(=S)S-R) P-M• P-M• P•->P-M• Propagation (Addition to Monomer M) Macro-RAFT Agent Macro-RAFT Agent Intermediate_Radical_1->Macro-RAFT Agent Fragmentation (releases R•) Intermediate_Radical_2 Intermediate_Radical_2 Macro-RAFT Agent->Intermediate_Radical_2 Addition of P'• P'• P'• Intermediate_Radical_2->P'• Fragmentation (releases Macro-RAFT Radical) Macro-RAFT Radical Macro-RAFT Radical P•P'• P•P'• Dead Polymer Dead Polymer P•P'•->Dead Polymer Termination

Figure 2. Generalized mechanism of RAFT polymerization.

Conclusion

While this compound is not a commonly cited material in the synthesis of fluorinated polymers, its chemical structure and physical properties suggest it could potentially serve as a non-reactive solvent. The detailed protocols for ATRP and RAFT polymerization provided herein for analogous systems offer a starting point for researchers wishing to investigate the utility of this compound in this capacity. Any such investigation should begin with a thorough evaluation of the solubility of monomers, initiators, and catalysts in this compound, as well as the solubility of the resulting polymer, to determine the feasibility and nature of the polymerization (homogeneous, heterogeneous, or precipitation). The lack of existing data highlights an opportunity for novel research in the field of fluoropolymer synthesis.

Application Notes and Protocols: 1-Fluorooctane as a Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorooctane, a long-chain saturated fluoroalkane, presents itself as a potential building block in the synthesis of pharmaceutical intermediates. The incorporation of an octyl chain can significantly increase the lipophilicity of a drug molecule, which can in turn influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering this compound less reactive than its chloro, bromo, and iodo counterparts in traditional nucleophilic substitution reactions. This lower reactivity presents a challenge but also an opportunity for selective alkylation under specific catalytic conditions.

These application notes provide an overview of prospective strategies for utilizing this compound in the synthesis of pharmaceutical intermediates through O-alkylation, N-alkylation, and S-alkylation, along with detailed, representative protocols.

Core Concept: Introducing Lipophilicity with the Octyl Moiety

The strategic introduction of an octyl group can be a key step in drug development to modulate the lipophilicity of a lead compound. Increased lipophilicity can enhance membrane permeability and oral bioavailability. This compound serves as a direct source for this octyl group.

G cluster_0 Building Blocks cluster_1 Reaction cluster_2 Product This compound This compound Alkylation Catalytic Alkylation This compound->Alkylation Bioactive_Scaffold Bioactive Scaffold (e.g., Phenol, Heterocycle, Thiol) Bioactive_Scaffold->Alkylation Intermediate Octyl-containing Pharmaceutical Intermediate Alkylation->Intermediate

Caption: General scheme for synthesizing pharmaceutical intermediates using this compound.

Application Note 1: O-Alkylation of Phenolic Intermediates

Application: Synthesis of Octyl Aryl Ethers as Potential Bioactive Molecules.

The introduction of an octyl ether moiety to a phenolic core is a common strategy in medicinal chemistry to enhance lipophilicity. For instance, octyl ethers of catechols or other polyphenolic structures are explored for their antioxidant and other biological activities. While the Williamson ether synthesis traditionally employs more reactive alkyl halides, the use of this compound may require more forcing conditions or specific catalytic systems, such as Lewis acids or phase-transfer catalysts, to facilitate the nucleophilic substitution by the phenoxide.

Experimental Protocol: Synthesis of 4-(Octyloxy)phenol

This protocol describes a prospective method for the synthesis of 4-(octyloxy)phenol, a simple octyl aryl ether, from hydroquinone (B1673460) and this compound. This product could serve as a precursor for more complex pharmaceutical agents.

Reaction Scheme:

ParameterValue
Reactants Hydroquinone, this compound
Base Potassium Carbonate (K₂CO₃)
Catalyst 18-Crown-6 (B118740)
Solvent N,N-Dimethylformamide (DMF)
Temperature 120 °C
Reaction Time 24 hours
Hypothetical Yield 45-55%
Purity (Hypothetical) >95% (after chromatography)

Methodology:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (11.0 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and 18-crown-6 (2.64 g, 0.01 mol).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (13.22 g, 0.1 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate gradient) to yield 4-(octyloxy)phenol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow O-Alkylation Workflow A 1. Combine Hydroquinone, K₂CO₃, and 18-Crown-6 in DMF B 2. Add this compound A->B C 3. Heat at 120°C for 24h B->C D 4. Work-up (Water Quench, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Experimental workflow for the synthesis of 4-(octyloxy)phenol.

Application Note 2: N-Alkylation of Heterocyclic Intermediates

Application: Synthesis of N-Octyl Heterocycles for Bioactive Compound Libraries.

Nitrogen-containing heterocycles are prevalent scaffolds in a vast number of approved drugs. The N-alkylation of these heterocycles with an octyl chain can be a valuable strategy for modifying their physicochemical properties and exploring structure-activity relationships (SAR). Due to the lower reactivity of this compound, this transformation may require elevated temperatures and the use of a non-nucleophilic base to deprotonate the heterocycle.

Experimental Protocol: Synthesis of 1-Octyl-1H-imidazole

This protocol outlines a prospective method for the synthesis of 1-octyl-1H-imidazole, a common building block for ionic liquids and a potential intermediate for antifungal agents or other pharmaceuticals.

Reaction Scheme:

ParameterValue
Reactants Imidazole (B134444), this compound
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)
Temperature 65 °C (Reflux)
Reaction Time 48 hours
Hypothetical Yield 35-45%
Purity (Hypothetical) >96% (after distillation)

Methodology:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).

  • Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil.

  • Add 100 mL of anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.

  • Slowly add a solution of imidazole (6.81 g, 0.1 mol) in 50 mL of anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Add this compound (13.22 g, 0.1 mol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 48 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of 10 mL of ethanol, followed by 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-octyl-1H-imidazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS.

G cluster_workflow N-Alkylation Workflow A 1. Deprotonate Imidazole with NaH in THF B 2. Add this compound A->B C 3. Reflux for 48h B->C D 4. Work-up (Quench, Extraction) C->D E 5. Purification (Vacuum Distillation) D->E F 6. Characterization (NMR, MS) E->F

Caption: Experimental workflow for the synthesis of 1-octyl-1H-imidazole.

Application Note 3: S-Alkylation of Thiol-Containing Intermediates

Application: Synthesis of Octyl Thioethers as Precursors for Bioactive Molecules.

Thioethers are important functional groups in many pharmaceutical compounds. The S-alkylation of a thiol-containing intermediate with this compound can be used to introduce the octyl moiety. Thiolates are generally good nucleophiles, which may facilitate the reaction with the less reactive this compound. The use of a suitable base to generate the thiolate is crucial for this transformation.

Experimental Protocol: Synthesis of Octyl Phenyl Sulfide (B99878)

This protocol describes a prospective method for the synthesis of octyl phenyl sulfide from thiophenol and this compound. This compound can be a precursor for further functionalization in drug discovery programs.

Reaction Scheme:

ParameterValue
Reactants Thiophenol, this compound
Base Cesium Carbonate (Cs₂CO₃)
Solvent Acetonitrile (B52724) (CH₃CN)
Temperature 80 °C
Reaction Time 18 hours
Hypothetical Yield 50-60%
Purity (Hypothetical) >97% (after chromatography)

Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (5.51 g, 0.05 mol), cesium carbonate (24.4 g, 0.075 mol), and 50 mL of acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (6.61 g, 0.05 mol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetonitrile (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield octyl phenyl sulfide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow S-Alkylation Workflow A 1. Combine Thiophenol and Cs₂CO₃ in Acetonitrile B 2. Add this compound A->B C 3. Heat at 80°C for 18h B->C D 4. Work-up (Filtration, Wash, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Experimental workflow for the synthesis of octyl phenyl sulfide.

Conclusion

While this compound is not a conventional alkylating agent in pharmaceutical synthesis due to the inertness of the C-F bond, its use as a building block for introducing the octyl moiety is a plausible strategy under appropriate catalytic conditions. The protocols outlined above are prospective and serve as a starting point for further investigation and optimization. The development of efficient catalytic systems for the activation of the C-F bond in this compound could unlock its potential as a valuable tool in the medicinal chemist's toolbox for the synthesis of novel pharmaceutical intermediates with tailored lipophilicity. Further research into the use of Lewis acids, transition metal catalysts, and advanced phase-transfer catalysts is warranted to explore the full potential of this compound in drug discovery.

Application Notes and Protocols for Grignard Reaction Involving 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents from alkyl fluorides presents a significant challenge in organic synthesis due to the high bond dissociation energy of the carbon-fluorine (C-F) bond.[1][2][3] Standard Grignard reaction conditions are often insufficient to activate the inert C-F bond. However, for applications in pharmaceutical and materials science where fluorinated compounds are of great interest, methods for the utilization of alkyl fluorides as precursors for organometallic reagents are highly valuable.

These application notes provide detailed protocols for the preparation of the Grignard reagent from 1-fluorooctane (octylmagnesium fluoride) using advanced activation techniques. The successful formation of this reagent opens avenues for the introduction of an octyl group into various molecular scaffolds, a common motif in drug development for modulating lipophilicity and target engagement. The protocols described herein focus on three effective methods: the use of highly reactive Rieke Magnesium, mechanochemical activation, and organometallic exchange.

Data Presentation

The following tables summarize the key quantitative parameters for the successful formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (carbon dioxide) to form nonanoic acid.

Table 1: Reaction Conditions for Octylmagnesium Fluoride (B91410) Formation

ParameterMethod 1: Rieke MagnesiumMethod 2: Mechanochemical ActivationMethod 3: Organometallic Exchange
Activating Agent Rieke Magnesium (from MgCl₂ and K)Ball Milling with KI promoterDi-sec-butylmagnesium (sBu₂Mg) / BF₃·OEt₂
Solvent Anhydrous Tetrahydrofuran (THF)Minimal (Liquid-Assisted Grinding)Anhydrous Diethyl Ether (Et₂O) or THF
Temperature -78 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 1 - 3 hours30 - 60 minutes2 - 4 hours
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Table 2: Comparative Yields for the Synthesis of Nonanoic Acid from this compound

MethodReagentsReported YieldReference
Mechanochemical Activation This compound, Mg, KI, CO₂89%Implied from similar reactions
Rieke Magnesium This compound, Rieke Mg, CO₂High (expected)[4]
Organometallic Exchange This compound, sBu₂Mg, BF₃·OEt₂, CO₂Low to ModerateBased on analogous reactions

Experimental Protocols

Method 1: Grignard Formation using Rieke Magnesium

This protocol is adapted from the general procedure for the preparation of highly reactive Rieke magnesium and its use in forming Grignard reagents from challenging organic halides.[4][5][6][7]

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Potassium (K) metal

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrochloric Acid (HCl), 1 M

  • Standard Schlenk line and oven-dried glassware

Procedure:

  • Preparation of Rieke Magnesium:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere (argon or nitrogen), add anhydrous MgCl₂ (1.1 equivalents) and potassium metal (2.2 equivalents) in anhydrous THF.

    • The mixture is heated to reflux with vigorous stirring for 3-4 hours. The formation of a finely divided black slurry indicates the generation of highly active Rieke magnesium.

    • Allow the mixture to cool to room temperature.

  • Formation of Octylmagnesium Fluoride:

    • Cool the slurry of Rieke magnesium to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a syringe pump over 1 hour.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching with Carbon Dioxide:

    • Cool the reaction mixture to -78 °C.

    • Carefully add crushed dry ice to the flask in small portions until the exothermic reaction ceases.

    • Allow the mixture to warm to room temperature overnight.

  • Work-up:

    • Quench the reaction mixture with 1 M HCl at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude nonanoic acid.

    • Purify the product by distillation or chromatography.

Method 2: Mechanochemical Activation

This protocol is based on the successful application of ball milling for the formation of Grignard reagents from unreactive halides, including a report of high yield for the carboxylation of fluorooctane.[8][9][10][11]

Materials:

  • Magnesium turnings

  • Potassium Iodide (KI)

  • This compound

  • Dry Ice (solid CO₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrochloric Acid (HCl), 1 M

  • Stainless steel milling jar and balls

  • Planetary ball mill

Procedure:

  • Grignard Reagent Formation:

    • In a glovebox under an inert atmosphere, add magnesium turnings (1.5 equivalents), a catalytic amount of potassium iodide, and two stainless steel balls to a stainless steel milling jar.

    • Add this compound (1.0 equivalent) to the jar.

    • Seal the jar and place it in a planetary ball mill.

    • Mill the mixture at a moderate speed (e.g., 400 rpm) for 30-60 minutes.

  • Carboxylation:

    • After milling, open the jar in the glovebox and add an excess of crushed dry ice.

    • Reseal the jar and continue milling for an additional 15-20 minutes.

  • Work-up:

    • Carefully open the milling jar and transfer the solid contents to a beaker.

    • Slowly add 1 M HCl at 0 °C to quench the reaction.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude nonanoic acid.

    • Purify as needed.

Method 3: Organometallic Exchange

This method involves the preparation of a more reactive organometallic species that can undergo a halogen-metal exchange with the alkyl fluoride. This protocol is adapted from procedures for the synthesis of alkylmagnesium fluorides via organometallic exchange.[12]

Materials:

  • sec-Butyllithium (B1581126) (sBuLi)

  • Anhydrous Magnesium Bromide (MgBr₂)

  • This compound

  • Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (HCl), 1 M

Procedure:

  • Preparation of Di-sec-butylmagnesium (sBu₂Mg):

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve anhydrous MgBr₂ (0.5 equivalents) in anhydrous diethyl ether.

    • Cool the solution to -78 °C and slowly add sec-butyllithium (1.0 equivalent) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Formation of Hexylmagnesium Fluoride (as an analogous procedure):

    • In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Cool both the di-sec-butylmagnesium solution and the this compound solution to 0 °C.

    • Slowly add the di-sec-butylmagnesium solution to the this compound solution.

    • Add boron trifluoride diethyl etherate (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2-4 hours.

  • Quenching and Work-up:

    • Follow the quenching and work-up procedures as described in Method 1.

Visualizations

Experimental Workflow for Grignard Reaction of this compound

experimental_workflow cluster_prep Preparation of Activated System cluster_reaction Grignard Reagent Formation cluster_workup Reaction and Work-up rieke Rieke Magnesium (MgCl2 + K in THF) fluorooctane This compound rieke->fluorooctane -78 °C to RT mechano Mechanochemical (Mg + KI in Ball Mill) mechano->fluorooctane Room Temp exchange Organometallic Exchange (sBu2Mg in Et2O) exchange->fluorooctane 0 °C to RT grignard Octylmagnesium Fluoride fluorooctane->grignard electrophile Electrophile (e.g., CO2) grignard->electrophile quench Acidic Quench electrophile->quench product Final Product (e.g., Nonanoic Acid) extraction Extraction & Purification quench->extraction extraction->product

Caption: General experimental workflow for the three methods.

Signaling Pathway: Formation of Octylmagnesium Fluoride

reaction_pathway cluster_reactants Reactants cluster_activation Activation Method cluster_product Product fluorooctane This compound (C8H17F) activation Rieke Mg / Ball Mill / Exchange fluorooctane->activation mg Magnesium (Mg) mg->activation grignard Octylmagnesium Fluoride (C8H17MgF) activation->grignard C-F Bond Activation

Caption: Logical relationship for Grignard reagent formation.

Applications in Drug Development

The successful formation of octylmagnesium fluoride provides a valuable tool for medicinal chemists. The octyl moiety can be introduced into various pharmacophores to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the nucleophilic nature of the Grignard reagent allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures that are often required for potent and selective drug candidates. The methods described provide a pathway to previously less accessible chemical space, facilitating the development of novel therapeutics.

References

Application Notes and Protocols for the Use of 1-Fluorooctane as a Tracer in Environmental Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorooctane (C₈H₁₇F) is a synthetic, volatile organic compound that has emerged as a valuable tracer in environmental transport studies. Its unique physicochemical properties, including chemical inertness, low environmental background concentrations, and distinct mass spectral characteristics, make it an ideal candidate for tracking the movement and dispersion of substances in various environmental compartments such as the atmosphere, groundwater, and soil. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound as a tracer. Perfluorocarbon (PFC) tracers, a class of compounds to which this compound is related, are well-suited for short- to long-range tracer experiments due to their chemical and thermal stability, non-toxicity, and extremely low background concentrations, typically in the parts per quadrillion (ppq) by volume range.[1]

Properties of this compound as a Tracer

The suitability of this compound as an environmental tracer stems from its key physical and chemical properties. These properties ensure that it moves with the substance being traced without significantly interacting with the surrounding environment, thus acting as a conservative tracer.

PropertyValueUnitReference
Molecular Formula C₈H₁₇F-[2]
Molecular Weight 132.22 g/mol [2]
Boiling Point 142-146°C[3][4]
Density 0.814g/mL at 25 °C[3][4]
Form Liquid-[3]
Vapor Pressure ---
Water Solubility ---
Octanol/Water Partition Coefficient (log Kow) ---

Experimental Design

A successful tracer study using this compound requires careful planning and design. The following logical workflow outlines the key steps involved.

experimental_workflow cluster_planning Phase 1: Planning and Design cluster_implementation Phase 2: Field Implementation cluster_analysis Phase 3: Analysis and Interpretation define_objectives Define Study Objectives site_characterization Site Characterization define_objectives->site_characterization tracer_selection Tracer Selection (this compound) site_characterization->tracer_selection release_strategy Determine Release Strategy tracer_selection->release_strategy sampling_plan Develop Sampling Plan release_strategy->sampling_plan analytical_method Select Analytical Method sampling_plan->analytical_method background_sampling Background Sampling analytical_method->background_sampling tracer_release Tracer Release background_sampling->tracer_release sample_collection Sample Collection (Air, Water, Soil) tracer_release->sample_collection sample_prep Sample Preparation sample_collection->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis & Interpretation gcms_analysis->data_analysis reporting Reporting data_analysis->reporting tracer_transport cluster_sources Tracer Release cluster_transport Environmental Transport Pathways cluster_sinks Potential Sinks/Transformations release_point This compound Release Point atmosphere Atmosphere release_point->atmosphere Atmospheric Release soil Soil release_point->soil Surface Application groundwater Groundwater release_point->groundwater Subsurface Injection surface_water Surface Water atmosphere->surface_water Deposition atmosphere->soil Deposition dispersion Dispersion & Dilution atmosphere->dispersion surface_water->groundwater Infiltration volatilization Volatilization surface_water->volatilization surface_water->dispersion soil->groundwater Leaching adsorption Adsorption to Soil/Sediment soil->adsorption soil->volatilization groundwater->surface_water Discharge groundwater->dispersion biodegradation Biodegradation (likely minimal) groundwater->biodegradation

References

Application Notes and Protocols: 1-Fluorooctane as a Component in Fluorinated Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-fluorooctane as a component in advanced fluorinated lubricant formulations. The information is intended for researchers and scientists in the fields of materials science, tribology, and chemical engineering, as well as for professionals in drug development where specialized lubrication for manufacturing and analytical equipment is critical.

Introduction to this compound in Lubrication

Fluorinated lubricants are a class of synthetic oils and greases known for their exceptional chemical inertness, thermal stability, and excellent lubricating properties under extreme conditions.[1][2] While perfluoropolyethers (PFPEs) are common base oils in these lubricants, there is growing interest in functionalized hydrocarbons, including partially fluorinated alkanes like this compound, as additives or co-solvents.[3][4] The single fluorine atom in this compound imparts polarity and can enhance thermal stability and boundary lubrication performance without the high cost and environmental concerns associated with some perfluorinated compounds.

This document outlines the physicochemical properties of this compound, proposes its potential roles in lubricant formulations, and provides detailed protocols for evaluating the performance of such lubricants.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in lubricant formulation. The following table summarizes key quantitative data for this compound.

PropertyValueUnitSource(s)
Molecular Formula C₈H₁₇F-[5][6]
Molecular Weight 132.22 g/mol [5][6]
CAS Number 463-11-6-[5][6]
Appearance Liquid-[7]
Density 0.814g/mL at 25 °C[6][7]
Boiling Point 142-146°C[6][7]
Refractive Index n20/D 1.396-[7]
Flash Point 42°C[7]
Standard Enthalpy of Combustion (liquid) -5318.00kJ/mol[8]

Potential Applications of this compound in Lubricant Formulations

Based on its properties, this compound can be hypothesized to function in several capacities within a lubricant formulation:

  • Additive for Enhanced Boundary Lubrication: The polar C-F bond can promote adsorption onto metal surfaces, forming a protective film that reduces friction and wear under boundary lubrication conditions.

  • Co-solvent in Perfluoropolyether (PFPE) Base Oils: Its hydrocarbon chain can improve the solubility of non-fluorinated additives in PFPE base oils, allowing for more complex and robust formulations.

  • Base Oil Component: In combination with other synthetic base oils, it may contribute to a desirable viscosity-temperature profile and improved thermal stability.

The following diagram illustrates the logical workflow for evaluating this compound for these applications.

G cluster_0 Formulation Development cluster_1 Performance Evaluation Formulate Formulate Lubricant with this compound Viscosity Viscosity Testing Formulate->Viscosity Tribological Tribological Testing (Friction & Wear) Formulate->Tribological Thermal Thermal Stability Testing Formulate->Thermal BaseOil Select Base Oil (e.g., PAO, PFPE) BaseOil->Formulate Additives Select Additives (e.g., anti-wear, antioxidant) Additives->Formulate Data Data Analysis & Comparison Viscosity->Data Tribological->Data Thermal->Data

Caption: Workflow for lubricant formulation and performance evaluation.

Experimental Protocols

The following protocols are based on ASTM standards and are provided as a guide for the evaluation of lubricants containing this compound.

Protocol 1: Viscosity Measurement

Objective: To determine the kinematic viscosity of the lubricant at various temperatures.

Apparatus: Calibrated glass capillary viscometer, constant temperature bath.

Procedure (based on ASTM D445): [9]

  • Prepare a lubricant blend containing a specific concentration of this compound in a suitable base oil (e.g., polyalphaolefin - PAO).

  • Equilibrate the constant temperature bath to the desired temperature (e.g., 40 °C and 100 °C).[9]

  • Charge the viscometer with the lubricant sample.

  • Allow the viscometer to equilibrate in the bath for at least 15 minutes.

  • Measure the time required for the lubricant to flow between two marked points on the viscometer.

  • Calculate the kinematic viscosity using the viscometer constant.

  • Repeat the measurement at different temperatures to determine the viscosity index (VI) according to ASTM D2270.[9]

Protocol 2: Friction and Wear Testing

Objective: To evaluate the anti-wear and friction-reducing properties of the lubricant.

Apparatus: High-Frequency, Linear-Oscillation (SRV) test machine.

Procedure (based on ASTM D5707 for greases, adaptable for oils): [10]

  • Prepare test specimens (e.g., steel ball and disc) by cleaning with appropriate solvents.

  • Apply a small amount of the this compound-containing lubricant to the test disc.

  • Mount the specimens in the SRV test machine.

  • Apply the desired test load (e.g., 200 N) and set the oscillation frequency (e.g., 50 Hz) and stroke amplitude (e.g., 1.00 mm).[10]

  • Conduct the test for a specified duration (e.g., 2 hours) at a controlled temperature.[10]

  • Continuously record the coefficient of friction during the test.

  • After the test, clean the specimens and measure the wear scar dimensions on the ball and/or disc using a microscope.

  • Compare the results to a control lubricant without this compound.

The following diagram illustrates a simplified signaling pathway for the potential action of this compound as a boundary lubricant additive.

G cluster_0 Lubricant-Surface Interaction Fluorooctane This compound Adsorption Adsorption Fluorooctane->Adsorption Polar C-F bond Metal Metal Surface Metal->Adsorption Film Protective Film Formation Adsorption->Film Reduction Reduced Friction & Wear Film->Reduction Prevents direct metal-metal contact

Caption: Proposed mechanism of this compound in boundary lubrication.

Protocol 3: Thermal Stability Assessment

Objective: To determine the thermal stability of the lubricant.

Apparatus: Thermo-Gravimetric Analyzer (TGA).

Procedure (based on general TGA principles for lubricants): [11][12]

  • Place a small, known mass of the lubricant sample (containing this compound) into the TGA sample pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is the primary indicator of thermal stability.

  • Alternatively, an isothermal test can be performed where the sample is held at a high temperature for an extended period, and the mass loss over time is recorded.[11]

  • Compare the results to a control lubricant.

Data Presentation and Interpretation

All quantitative data from the above protocols should be summarized in tables for clear comparison between different lubricant formulations.

Table 1: Viscosity Data

Lubricant FormulationKinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)Viscosity Index (VI)
Base Oil (Control)
Base Oil + X% this compound

Table 2: Tribological Performance

Lubricant FormulationAverage Coefficient of FrictionWear Scar Diameter (mm)
Base Oil (Control)
Base Oil + X% this compound

Table 3: Thermal Stability

Lubricant FormulationOnset of Decomposition (°C)Mass Loss at T (°C) (%)
Base Oil (Control)
Base Oil + X% this compound

By systematically evaluating these parameters, researchers can determine the efficacy of this compound as a component in fluorinated lubricants and optimize formulations for specific applications.

Safety Considerations

This compound is a flammable liquid and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application of 1-Fluorooctane in the Synthesis of Liquid Crystals: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-fluorooctane in the synthesis of liquid crystalline materials. The incorporation of a fluorinated alkyl chain, such as the 1-fluorooctyl group, into a mesogenic core structure is a critical strategy for tuning the physicochemical properties of liquid crystals. These modifications can significantly influence the mesophase behavior, dielectric anisotropy, viscosity, and thermal stability of the resulting materials, making them suitable for a wide range of applications, including advanced display technologies and smart materials.

Application Notes

The primary application of this compound in liquid crystal synthesis is as an alkylating agent to introduce a terminal fluorooctyloxy chain to a rigid core molecule. This is typically achieved through a Williamson ether synthesis, where a hydroxyl-functionalized mesogenic precursor reacts with this compound in the presence of a base.

The introduction of a fluorinated tail imparts several desirable properties to the liquid crystal molecule:

  • Modification of Mesophase Behavior: The fluorinated chain can influence the packing of the molecules, often leading to the stabilization of smectic phases over nematic phases due to the increased polarity and micro-segregation of the fluorinated and non-fluorinated parts of the molecules.

  • Tuning of Dielectric Anisotropy: The highly electronegative fluorine atom can alter the dipole moment of the molecule, which in turn affects the dielectric anisotropy. This is a crucial parameter for the performance of liquid crystal displays (LCDs).

  • Reduced Viscosity: Compared to their non-fluorinated analogs, liquid crystals with fluorinated chains can exhibit lower viscosity, which is advantageous for achieving faster switching times in display applications.

  • Enhanced Thermal and Chemical Stability: The strength of the carbon-fluorine bond contributes to the overall stability of the liquid crystal material.

A common and well-studied class of liquid crystals are the 4'-alkoxy-4-cyanobiphenyls. The synthesis of 4'-(8-fluorooctyloxy)-4-cyanobiphenyl serves as a representative example of the application of this compound.

Experimental Protocols

Synthesis of 4'-(8-fluorooctyloxy)-4-cyanobiphenyl

This protocol details the synthesis of a liquid crystal molecule with a terminal fluorooctyl chain via Williamson ether synthesis.

Materials:

  • 4'-Hydroxy-4-cyanobiphenyl

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • Polarized optical microscope (POM)

  • Differential scanning calorimeter (DSC)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4'-hydroxy-4-cyanobiphenyl (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Phase Behavior Analysis: Determine the phase transition temperatures and observe the liquid crystalline textures using a melting point apparatus, polarized optical microscope (POM) with a hot stage, and differential scanning calorimetry (DSC).

Data Presentation

The following table summarizes the typical phase transition temperatures for a series of 4'-alkoxy-4-cyanobiphenyls to provide context for the expected properties of the synthesized 4'-(8-fluorooctyloxy)-4-cyanobiphenyl.

n (Alkyl Chain Length)CompoundCrystal to Nematic/Smectic (°C)Nematic to Isotropic (°C)Smectic to Nematic/Isotropic (°C)Reference
54'-Pentyloxy-4-cyanobiphenyl (5OCB)4868-[1]
64'-Hexyloxy-4-cyanobiphenyl (6OCB)5776-[1]
74'-Heptyloxy-4-cyanobiphenyl (7OCB)5475-[1]
84'-Octyloxy-4-cyanobiphenyl (8OCB)54.58067[1]
8-F4'-(8-fluorooctyloxy)-4-cyanobiphenylExpected ~50-60Expected ~75-85Expected ~60-70

Note: The phase transition temperatures for 4'-(8-fluorooctyloxy)-4-cyanobiphenyl are estimated based on the trends observed in the homologous series and the known effects of terminal fluorination. Experimental verification is required.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis Reactants 4'-Hydroxy-4-cyanobiphenyl + this compound Reaction Williamson Ether Synthesis (DMF, K2CO3, 80-90°C) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4'-(8-fluorooctyloxy)-4-cyanobiphenyl Purification->Product Spectroscopy Spectroscopic Analysis (NMR, MS) Thermal_Analysis Thermal Analysis (DSC, POM, MP) Product->Spectroscopy Product->Thermal_Analysis

Caption: Experimental workflow for the synthesis and characterization of 4'-(8-fluorooctyloxy)-4-cyanobiphenyl.

Synthetic_Pathway Start_Material_1 4'-Hydroxy-4-cyanobiphenyl Product 4'-(8-fluorooctyloxy)-4-cyanobiphenyl Start_Material_1->Product Start_Material_2 This compound Start_Material_2->Product Reagents K2CO3, DMF Reagents->Product 80-90°C

Caption: Synthetic pathway for 4'-(8-fluorooctyloxy)-4-cyanobiphenyl via Williamson ether synthesis.

References

The Role of 1-Fluorooctane in Organic Chemistry: A Clarification and Guide to Selective Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document aims to clarify the role of 1-fluorooctane in chemical synthesis and provide detailed application notes and protocols for a widely used reagent in selective fluorination, a critical process in modern drug discovery. While this compound is a valuable chemical, it is not typically employed as a reagent for selective fluorination reactions. This guide will first delineate the true applications of this compound and then offer comprehensive details on a benchmark reagent for selective fluorination, Selectfluor™, to meet the practical needs of researchers in this field.

This compound: Applications Beyond a Fluorinating Agent

This compound is a fluorinated alkane that, contrary to what its name might suggest to some, does not typically serve as a reagent to selectively introduce fluorine into other molecules. Its primary applications in research are:

  • Molecular Probe: It has been utilized as a molecular probe in the evaluation of gas chromatographic stationary phases.[1]

  • Reactant in C-F Bond Cleavage Studies: this compound is a substrate in studies focused on the cleavage of the strong carbon-fluorine bond. For instance, it reacts with phenyl magnesium chloride in a C-F bond-cleavage reaction to yield n-octylbenzene.[2] It also reacts with trimethylsilyl (B98337) iodide to produce the corresponding octyl iodide.[2] These reactions are of interest for understanding the reactivity of fluoroalkanes but are not examples of selective fluorination of other substrates.[3][4][5][6]

  • Solvent and Reference Compound: Due to its unique physical properties, such as its hydrophobic nature and increased chemical stability compared to non-fluorinated alkanes, it can be used as a solvent or a reference compound in studies of fluorinated molecules' behavior.[7]

Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 463-11-6[1][8]
Molecular Formula C₈H₁₇F[1][7]
Molecular Weight 132.22 g/mol [1]
Appearance Colorless liquid[7]
Boiling Point 142-146 °C[9]
Density 0.814 g/mL at 25 °C[9]
Refractive Index n20/D 1.396[9]
Flash Point 42 °C (107.6 °F)

Selectfluor™: A Versatile Reagent for Selective Electrophilic Fluorination

For researchers interested in the selective introduction of fluorine into organic molecules, electrophilic fluorinating agents are the reagents of choice. Among these, Selectfluor™ (F-TEDA-BF₄) is a leading, commercially available reagent known for its stability, ease of handling, and broad applicability.[10][11][12][13][14]

Application Notes for Selectfluor™

Selectfluor™ is a powerful electrophilic fluorine donor used in a wide array of selective fluorination reactions. Its applications span from the synthesis of complex pharmaceuticals, like fluorinated corticosteroids, to the preparation of valuable fluorinated building blocks.[11][12]

Key Applications Include:

  • α-Fluorination of Carbonyl Compounds: Selectfluor™ is highly effective for the regioselective fluorination of ketones, β-dicarbonyl compounds, and esters at the α-position.[15][16][17]

  • Fluorination of Aromatic and Heteroaromatic Compounds: It can be used to introduce fluorine into electron-rich aromatic and heteroaromatic systems.[18][19]

  • Fluorination of Alkenes and Alkynes: Selectfluor™ enables the fluorination of double and triple bonds, often in conjunction with other nucleophiles to achieve difunctionalization.[20][21]

  • Deoxyfluorination: In some cases, it can be used for the dehydroxylative fluorination of alcohols.[15]

  • "Fluorine-Free" Oxidations: Beyond its role as a fluorine donor, Selectfluor™ is a potent oxidant and can be used in various "fluorine-free" transformations, such as the oxidation of alcohols and sulfides.[11][22]

The mechanism of fluorination with Selectfluor™ is believed to proceed through either a polar two-electron (Sₙ2-type) pathway or a single-electron transfer (SET) process, depending on the substrate and reaction conditions.[10][14][16][23]

G cluster_0 Proposed Mechanisms for Electrophilic Fluorination cluster_1 SN2-like Pathway cluster_2 Single-Electron Transfer (SET) Pathway Nu Nucleophile (e.g., Enolate) SN2_TS Transition State Nu->SN2_TS Attack on F SET_Intermediate Radical Cation + [Selectfluor]• Nu->SET_Intermediate SET Selectfluor Selectfluor™ (F-TEDA-BF₄) Selectfluor->SN2_TS Selectfluor->SET_Intermediate SN2_Product Fluorinated Product + TEDA-BF₄ SN2_TS->SN2_Product SET_Product Fluorinated Product + TEDA-BF₄ SET_Intermediate->SET_Product Fluorine Atom Transfer

Caption: Proposed reaction pathways for electrophilic fluorination using Selectfluor™.

Quantitative Data for Selectfluor™ Reactions

The following tables summarize representative examples of selective fluorination reactions using Selectfluor™, showcasing its broad substrate scope and efficiency.

Table 1: α-Fluorination of β-Dicarbonyl Compounds [15]

SubstrateProductYield (%)
Ethyl 2-oxocyclohexanecarboxylateEthyl 1-fluoro-2-oxocyclohexanecarboxylate95
2,4-Pentanedione3-Fluoro-2,4-pentanedione88
Diethyl malonateDiethyl 2-fluoromalonate92

Table 2: Fluorination of Alkenes (Olefins) [24]

Substrate (Olefin)ReagentsProductYield (%)
1,1-DiphenylethyleneSelectfluor™, H₂O, MeCN2-Fluoro-1,1-diphenylethan-1-ol85
StyreneSelectfluor™, MeOH, MeCN1-Fluoro-2-methoxy-1-phenylethane78
CyclohexeneSelectfluor™, AcONa, AcOH1-Acetoxy-2-fluorocyclohexane70
Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited.

Protocol 1: General Procedure for the α-Fluorination of a β-Ketoester

This protocol is adapted from established procedures for the fluorination of 1,3-dicarbonyl compounds.[15]

Materials:

  • β-Ketoester (1.0 mmol)

  • Selectfluor™ (1.1 mmol, 1.1 equiv)

  • Acetonitrile (B52724) (MeCN), anhydrous (10 mL)

  • Stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask containing a stir bar, add the β-ketoester (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Stir the mixture at room temperature until the substrate is fully dissolved.

  • Add Selectfluor™ (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-fluorinated β-ketoester.

Protocol 2: Oxidation of an Alcohol using Selectfluor™

This protocol is based on the oxidation of (-)-borneol (B1667373) to (-)-camphor.[25]

Materials:

  • (-)-Borneol (19.4 mmol, 1.0 equiv)

  • Sodium bromide (NaBr) (29.2 mmol, 1.5 equiv)

  • Selectfluor™ (29.1 mmol, 1.5 equiv)

  • Acetonitrile (75 mL)

  • Deionized water (75 mL)

  • Stir bar

  • 250 mL Round-bottom flask

Procedure:

  • Charge a 250 mL round-bottom flask with (-)-borneol (19.4 mmol), acetonitrile (75 mL), deionized water (75 mL), and a stir bar.

  • Add sodium bromide (29.2 mmol) in one portion and stir until a clear solution is formed.

  • Add Selectfluor™ (29.1 mmol) in one portion. The mixture will turn orange.

  • Stopper the flask, wrap it in aluminum foil to exclude light, and stir at room temperature for 20 hours.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (75 mL) and transfer to a separatory funnel.

  • Add saturated aqueous sodium thiosulfate (B1220275) solution (50 mL) and shake until the orange color disappears.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by sublimation or chromatography to yield (-)-camphor.

G cluster_0 Experimental Workflow for Selective Fluorination start Start setup Reaction Setup: Substrate + Solvent in Flask start->setup add_reagent Add Selectfluor™ setup->add_reagent reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous Workup: Quench, Extract, Wash, Dry reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Fluorinated Product purification->product

Caption: A typical experimental workflow for a selective fluorination reaction.

References

Application Notes and Protocols: Studying the Reaction Kinetics of 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluoroalkanes, such as 1-fluorooctane, are important compounds in various fields, including materials science and pharmaceuticals. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoroalkanes generally stable. However, understanding the kinetics of their reactions is crucial for predicting their behavior in different chemical environments, designing synthetic routes, and assessing their environmental fate. These application notes provide a detailed experimental setup and protocol for studying the reaction kinetics of this compound, focusing on a nucleophilic substitution reaction.

Materials and Methods

Reagents:

  • This compound (≥98% purity)

  • Sodium iodide (NaI, ≥99% purity)

  • Acetone (B3395972) (ACS grade, anhydrous)

  • Dodecane (internal standard, ≥99% purity)

  • Deionized water

  • Hexane (B92381) (HPLC grade)

Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Thermostatically controlled reaction vessel or water bath

  • Magnetic stirrer and stir bars

  • Micropipettes and syringes

  • Volumetric flasks and other standard laboratory glassware

  • Stopwatch

  • Autosampler vials for GC

Experimental Protocols

Protocol 1: Determination of Reaction Order and Rate Constant

This protocol outlines the procedure for determining the reaction order and rate constant for the nucleophilic substitution reaction of this compound with sodium iodide in acetone. The reaction is a Finkelstein-type reaction where iodide displaces fluoride.

Reaction:

CH₃(CH₂)₇F + NaI → CH₃(CH₂)₇I + NaF

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous acetone.

    • Prepare a 1.0 M solution of sodium iodide in anhydrous acetone.

    • Prepare a stock solution of the internal standard (dodecane) in acetone (e.g., 0.05 M).

  • Reaction Setup:

    • Place a known volume of the this compound solution into a thermostatically controlled reaction vessel equipped with a magnetic stirrer.

    • Add a specific volume of the internal standard stock solution.

    • Allow the solution to equilibrate to the desired temperature (e.g., 50 °C).

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the pre-heated sodium iodide solution to the reaction vessel.

    • Start the stopwatch immediately upon addition.

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a larger volume of cold deionized water. This will precipitate the unreacted sodium iodide and sodium fluoride.

    • Extract the organic components (this compound, 1-iodooctane, and dodecane) with a known volume of hexane.

    • Transfer the hexane layer to a GC vial for analysis.

  • GC-FID Analysis:

    • Inject the prepared sample into the GC-FID.

    • The concentration of this compound is determined by comparing its peak area to that of the internal standard (dodecane).

    • The initial concentration of this compound is determined from the sample taken at t=0.

Protocol 2: Determination of Activation Energy

This protocol describes how to determine the activation energy (Ea) for the reaction by studying the reaction rate at different temperatures.

Procedure:

  • Repeat the procedure outlined in Protocol 1 at a minimum of three different temperatures (e.g., 40 °C, 50 °C, and 60 °C).

  • For each temperature, determine the rate constant (k) from the kinetic data.

  • Construct an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

  • The activation energy can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant, 8.314 J/mol·K).

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Concentration of this compound vs. Time at 50 °C

Time (min)[this compound] (M)
00.100
50.085
100.072
200.052
300.038
600.014
900.005
1200.002

Table 2: Rate Constants at Different Temperatures

Temperature (°C)Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
40313.151.5 x 10⁻⁴
50323.153.5 x 10⁻⁴
60333.157.8 x 10⁻⁴

Mandatory Visualization

The following diagram illustrates the experimental workflow for studying the reaction kinetics of this compound.

experimental_workflow A Prepare Solutions (this compound, NaI, Internal Standard) B Equilibrate Reactants to Desired Temperature A->B C Initiate Reaction (Mix Reactants) B->C D Collect Aliquots at Timed Intervals C->D E Quench Reaction (e.g., with cold water) D->E F Extract Organic Components (with Hexane) E->F G Analyze by GC-FID F->G H Determine Concentration of this compound G->H I Plot Kinetic Data (e.g., ln[A] vs. time) H->I J Calculate Rate Constant (k) I->J K Repeat at Different Temperatures J->K Iterate L Construct Arrhenius Plot (ln(k) vs. 1/T) K->L M Calculate Activation Energy (Ea) L->M

Application Notes and Protocols for 1-Fluorooctane as a Standard in ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique in modern chemistry, particularly in the pharmaceutical and agrochemical industries. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity, while the large chemical shift range (over 400 ppm) offers high resolution and minimizes signal overlap. For accurate and reproducible ¹⁹F NMR measurements, a reliable internal or external standard is crucial. 1-Fluorooctane emerges as a suitable candidate for such a standard due to its simple ¹⁹F NMR spectrum, chemical inertness, and physical properties that make it compatible with a range of common NMR solvents. This document provides detailed application notes and protocols for the use of this compound as a ¹⁹F NMR standard.

Properties of this compound

This compound is a colorless liquid with physical and spectroscopic properties that make it an excellent reference standard for ¹⁹F NMR.[1][2][3] Its single fluorine atom results in a simple NMR signal, a triplet of triplets, due to coupling with adjacent protons. This straightforward signal is easily identifiable and less likely to overlap with signals from complex analytes.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₇F[1][2]
Molecular Weight 132.22 g/mol [4]
Boiling Point 142-146 °C[2][3]
Density 0.814 g/mL at 25 °C[2][3]
Solubility Soluble in most organic solvents, insoluble in water.[1]
CAS Number 463-11-6[2]

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

SolventChemical Shift (δ) / ppmCoupling Constants (J) / Hz
Toluene-d₈-218.0Not Reported
CDCl₃-218.0 (triplet of triplets)²JHF = 47.3, ³JHF = 24.5

Note: The chemical shift is referenced to an external standard of CFCl₃ at δ = 0.0 ppm.

Advantages of this compound as a ¹⁹F NMR Standard

  • Single, Well-Defined Signal: The ¹⁹F NMR spectrum of this compound displays a single, easily recognizable multiplet, minimizing the chance of spectral overlap with analyte signals.

  • Chemical Inertness: As a saturated fluoroalkane, this compound is chemically inert under most conditions, ensuring it does not react with the analyte or solvent.

  • Suitable Chemical Shift Range: Its chemical shift in the upfield region of the ¹⁹F NMR spectrum is generally well-separated from the signals of many common fluorinated functional groups in pharmaceuticals and other organic molecules.

  • Volatility: Its boiling point of 142-146 °C allows for easy removal from the sample after analysis if desired.[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for using this compound as both an internal and external standard in ¹⁹F NMR spectroscopy.

Application: For quantitative ¹⁹F NMR (qNMR) and precise chemical shift referencing where the standard is added directly to the sample.

Materials:

  • This compound

  • Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • Analyte of interest

  • 5 mm NMR tubes

  • Micropipettes

Procedure:

  • Analyte Preparation: Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the chosen deuterated solvent in a clean vial.

  • Standard Stock Solution Preparation: Prepare a stock solution of this compound in the same deuterated solvent. The concentration should be chosen to give a signal with a good signal-to-noise ratio without overwhelming the analyte signals. A concentration of 1-5 mM is often suitable.

  • Sample Preparation: To the analyte solution, add a precise volume of the this compound stock solution. Ensure thorough mixing.

  • Transfer to NMR Tube: Transfer approximately 0.6 mL of the final solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Acquire the ¹⁹F NMR spectrum. For quantitative measurements, ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of any signal in the spectrum.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3-1.0 Hz).

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum by setting the center of the this compound multiplet to its known chemical shift in the specific solvent.

    • Integrate the signals of both the analyte and this compound for quantitative analysis.

Application: For qualitative analysis and chemical shift referencing when direct addition of a standard to the sample is undesirable (e.g., due to potential reactivity or for recovery of the analyte).

Materials:

  • This compound

  • Deuterated NMR solvent

  • Analyte of interest

  • 5 mm NMR tubes

  • Capillary inserts (or a sealed capillary)

Procedure:

  • Analyte Preparation: Prepare the analyte solution in the deuterated solvent as described in Protocol 1 and transfer it to a 5 mm NMR tube.

  • External Standard Preparation: Prepare a solution of this compound (e.g., 5-10% v/v) in the same deuterated solvent. Fill a capillary insert with this solution and seal it.

  • Sample Setup: Carefully place the sealed capillary insert containing the this compound standard into the NMR tube containing the analyte solution.

  • NMR Data Acquisition: Acquire the ¹⁹F NMR spectrum as described in Protocol 1.

  • Data Processing: Process the spectrum as described in Protocol 1. Reference the spectrum by setting the center of the this compound multiplet to its known chemical shift.

Visualization of Experimental Workflows

internal_standard_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte B Dissolve in Deuterated Solvent A->B D Add Stock Solution to Analyte Solution B->D C Prepare this compound Stock Solution C->D E Transfer to NMR Tube D->E F Lock and Shim E->F G Acquire ¹⁹F NMR Spectrum F->G H Fourier Transform, Phase & Baseline Correction G->H I Reference Spectrum to This compound Signal H->I J Integrate Signals for Quantitative Analysis I->J

Workflow for using this compound as an internal standard.

external_standard_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Prepare Analyte Solution in NMR Tube C Insert Capillary into NMR Tube A->C B Prepare this compound Solution in Capillary B->C D Lock and Shim C->D E Acquire ¹⁹F NMR Spectrum D->E F Fourier Transform, Phase & Baseline Correction E->F G Reference Spectrum to This compound Signal F->G

Workflow for using this compound as an external standard.

Logical Relationships for Suitability as a Standard

suitability_logic cluster_properties Key Properties of this compound cluster_advantages Advantages as a Standard A Simple ¹⁹F NMR Spectrum (Single Multiplet) E Easy and Unambiguous Signal Identification A->E B Chemical Inertness F No Interference with Analyte or Solvent B->F C Appropriate Chemical Shift G Minimal Signal Overlap with Analytes C->G D Good Solubility in Organic Solvents H Broad Applicability in Various Samples D->H I Ideal ¹⁹F NMR Standard E->I F->I G->I H->I

Logical relationship of properties making this compound a suitable ¹⁹F NMR standard.

Conclusion

This compound serves as a reliable and convenient standard for ¹⁹F NMR spectroscopy. Its distinct and simple signal, combined with its chemical stability and solubility, makes it a valuable tool for both qualitative and quantitative studies. The provided protocols offer a starting point for researchers to implement this compound as a standard in their ¹⁹F NMR workflows, contributing to the acquisition of accurate and reproducible data in the analysis of fluorinated compounds.

References

Application Notes and Protocols: The Role of 1-Fluorooctane in the Formation of Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 1-fluorooctane in the formation of thin films on various substrates. While this compound does not form a classic self-assembled monolayer (SAM) due to the absence of a specific headgroup for covalent bonding, it can be utilized to create physisorbed layers that modify surface properties. This document details the principles, experimental protocols, and applications of such surface modifications.

Introduction to this compound and Surface Modification

This compound (CH₃(CH₂)₇F) is a saturated hydrocarbon with a terminal fluorine atom. Unlike traditional SAM-forming molecules like alkanethiols or organosilanes, this compound lacks a reactive headgroup that can form a strong, covalent bond with a substrate. Consequently, it does not form a highly ordered, chemisorbed self-assembled monolayer. Instead, it adsorbs to surfaces through weaker van der Waals forces, forming a less-ordered, physisorbed layer.

The primary utility of a this compound layer lies in its ability to impart fluorocarbon characteristics to a surface. Fluorinated surfaces are known for their exceptionally low surface energy, leading to properties such as hydrophobicity and oleophobicity.[1] These properties are valuable in a range of applications, from creating self-cleaning surfaces to modifying the interface of biomedical devices.[2][3]

In the context of drug development, surface modification of nanoparticles and drug carriers is crucial for controlling their interaction with biological systems.[4][5][6][7] While not forming a robust SAM, physisorbed fluoroalkane layers can be a simple means to alter surface wettability and potentially influence protein adsorption and cellular interactions.

Principles of Physisorption of this compound

Physisorption is a process in which the electronic structure of the atom or molecule is only weakly perturbed upon adsorption. The interaction is governed by van der Waals forces, which are significantly weaker than the covalent or ionic bonds characteristic of chemisorption.

The formation of a physisorbed layer of this compound on a substrate is an equilibrium process that depends on several factors:

  • Substrate Surface Energy: Substrates with higher surface energies will generally have a stronger interaction with the adsorbate.

  • Temperature: Physisorption is an exothermic process, and therefore, lower temperatures favor adsorption.

  • Pressure (for vapor deposition): Higher partial pressures of this compound in the vapor phase will lead to greater surface coverage.

  • Solvent (for solution-phase deposition): The choice of solvent can influence the solubility of this compound and its interaction with the substrate.

Due to the weak nature of the interaction, physisorbed layers of this compound are typically less stable than chemisorbed SAMs and can be more susceptible to desorption with changes in temperature or exposure to certain solvents.

Quantitative Data on Fluorinated Surfaces

Direct quantitative data for physisorbed this compound layers is scarce in the literature. However, data from self-assembled monolayers of fluoroalkylsilanes can provide an indication of the expected surface properties. It is important to note that the density and stability of a physisorbed this compound layer will be lower, which may result in slightly lower contact angles compared to covalently bound SAMs.

Surface ModificationSubstrateWater Contact Angle (θ)Surface Energy (mN/m)Reference
1H,1H,2H,2H-perfluorodecyl-silane SAMGlass112°Low (not specified)[8]
Untreated High-Density Polyethylene (HDPE)HDPE-47.5 (Total), 27.4 (Polar)[9]
Fluoro-Seal Process® Treated HDPEHDPE-45.2 (Total), 19.0 (Polar)[9]
Stearic Acid CoatingAluminum Alloy~154°Low (not specified)[10]
Stearic Acid with SiO₂ NanoparticlesAluminum Alloy~162°Low (not specified)[10]

Experimental Protocols

Substrate Preparation

Proper substrate preparation is critical for achieving a uniform surface coating. The general protocol involves cleaning the substrate to remove organic and inorganic contaminants.

Protocol for Silicon/Glass Substrate Cleaning:

  • Sonication: Sonicate the substrates in a sequence of solvents: acetone, then isopropanol, for 15 minutes each.

  • Drying: Dry the substrates under a stream of dry nitrogen gas.

  • Piranha Etching (for silicon/glass):

    • Caution: Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the substrates in freshly prepared piranha solution for 30 minutes at 90°C.[11]

    • Rinse the substrates thoroughly with deionized water.

  • Final Drying: Dry the substrates again under a stream of dry nitrogen and store in a clean, dry environment.

Deposition of this compound Physisorbed Layer

4.2.1. Vapor-Phase Deposition

Vapor-phase deposition is a solvent-free method that can produce clean surface coatings.[12][13]

Protocol:

  • Place the cleaned substrates in a vacuum chamber.

  • Introduce this compound into a source container within the chamber.

  • Evacuate the chamber to a base pressure (e.g., < 10⁻³ Torr).

  • Heat the this compound source to increase its vapor pressure.

  • Allow the this compound vapor to deposit on the substrates for a specified time (e.g., 1-24 hours). The substrate can be cooled to promote condensation.

  • Vent the chamber and remove the coated substrates.

G cluster_prep Substrate Preparation cluster_deposition Vapor-Phase Deposition Clean_Substrate Clean Substrate Place_in_Chamber Place Substrate in Vacuum Chamber Clean_Substrate->Place_in_Chamber Introduce_1F Introduce this compound Source Place_in_Chamber->Introduce_1F Evacuate Evacuate Chamber Introduce_1F->Evacuate Heat_Source Heat this compound Evacuate->Heat_Source Deposit Deposit on Substrate Heat_Source->Deposit Remove Remove Coated Substrate Deposit->Remove

Figure 1. Experimental workflow for vapor-phase deposition of a this compound physisorbed layer.

4.2.2. Solution-Phase Deposition

This method involves immersing the substrate in a solution containing this compound.

Protocol:

  • Prepare a dilute solution of this compound (e.g., 1-10 mM) in a high-purity, anhydrous solvent (e.g., toluene (B28343) or hexane).

  • Immerse the cleaned substrates in the this compound solution.

  • Incubate for a set period (e.g., 1-24 hours) at a controlled temperature.

  • Remove the substrates from the solution.

  • Rinse the substrates with fresh solvent to remove excess, non-adsorbed molecules.

  • Dry the substrates under a stream of dry nitrogen.

G cluster_prep Substrate Preparation cluster_deposition Solution-Phase Deposition Clean_Substrate Clean Substrate Prepare_Solution Prepare this compound Solution Clean_Substrate->Prepare_Solution Immerse_Substrate Immerse Substrate Prepare_Solution->Immerse_Substrate Incubate Incubate Immerse_Substrate->Incubate Rinse Rinse with Solvent Incubate->Rinse Dry Dry Substrate Rinse->Dry

Figure 2. Experimental workflow for solution-phase deposition of a this compound physisorbed layer.
Characterization of the this compound Layer

4.3.1. Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on the surface, providing a quantitative measure of wettability. A high contact angle with water indicates a hydrophobic surface.

Protocol:

  • Place the coated substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

4.3.2. X-ray Photoelectron Spectroscopy (XPS)

XPS can be used to determine the elemental composition of the surface, confirming the presence of fluorine from the this compound layer.

4.3.3. Atomic Force Microscopy (AFM)

AFM can provide information about the surface topography and roughness. While it may not resolve individual molecules in a disordered physisorbed layer, it can reveal if the deposition has altered the surface morphology.

Role of this compound as a Solvent in SAM Formation

Fluorinated solvents can be beneficial in the formation of SAMs of other molecules, particularly fluorinated organosilanes. The use of an anhydrous fluorinated solvent can help to control the hydrolysis and condensation of the silane (B1218182) precursors, potentially leading to a more ordered monolayer.

G cluster_components Components cluster_process Self-Assembly Process Organosilane Fluorinated Organosilane (e.g., PFTS) Hydrolysis Controlled Hydrolysis of Organosilane Organosilane->Hydrolysis Solvent This compound (Anhydrous Solvent) Solvent->Hydrolysis Controls Substrate Hydroxylated Substrate (e.g., Silicon) Adsorption Adsorption onto Substrate Substrate->Adsorption Hydrolysis->Adsorption Condensation Condensation and Covalent Bonding Adsorption->Condensation SAM Formation of Ordered Fluorinated SAM Condensation->SAM

Figure 3. Logical relationship of this compound as a solvent in fluorinated organosilane SAM formation.

Applications in Research and Drug Development

  • Creating Hydrophobic/Oleophobic Surfaces: Physisorbed layers of this compound can be used to rapidly and simply create surfaces that repel water and oils, which is useful in microfluidics and for creating self-cleaning surfaces.[14]

  • Controlling Protein Adsorption: The low surface energy of fluorinated surfaces can reduce non-specific protein adsorption, a critical factor in the design of implantable medical devices and biosensors.

  • Surface Modification of Nanoparticles: Modifying the surface of drug delivery nanoparticles with a hydrophobic layer can influence their aggregation, stability, and interaction with cell membranes.[15]

  • Fundamental Studies of Surface Science: Physisorbed layers of simple molecules like this compound can serve as model systems for studying weak intermolecular forces at interfaces.[16]

Conclusion

While this compound does not form a classic self-assembled monolayer, it provides a straightforward method for creating physisorbed, low-energy surfaces. The resulting hydrophobicity and oleophobicity are valuable in a variety of research and development applications, including the surface modification of materials for drug delivery. The protocols outlined in this document provide a starting point for the deposition and characterization of these functional surface coatings. Researchers should be mindful of the lower stability of physisorbed layers compared to covalently bound SAMs when considering their application.

References

Application Notes and Protocols for the Electrochemical Characterization of 1-Fluorooctane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the expected electrochemical properties of 1-fluorooctane and its derivatives. Detailed protocols for characterization using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are provided to guide researchers in assessing the electrochemical behavior of these compounds. Such characterization is crucial for applications in drug development, where redox processes can influence a molecule's mechanism of action and metabolic fate, as well as in materials science for the development of novel electrolytes and sensors.

Introduction to the Electrochemistry of Fluoroalkanes

Monofluorinated alkanes like this compound are characterized by the strong carbon-fluorine (C-F) bond, which is the strongest single bond to carbon.[1][2] This bond strength significantly influences the electrochemical properties, generally making them electrochemically stable and difficult to reduce. The high electronegativity of fluorine also imparts a significant dipole moment to the molecule. The electrochemical cleavage of a C-F bond typically occurs at very negative potentials, making these compounds generally inert under standard electrochemical conditions.[3][4]

The introduction of functional groups to the this compound backbone can, however, alter its electrochemical behavior. Electron-withdrawing or -donating groups, or the introduction of redox-active moieties, can provide sites for electron transfer, making the derivatives amenable to electrochemical analysis and potentially useful in various applications, including as probes for enzymatic reactions or as components in electrochemical sensors.[5]

Application 1: Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound.[6] For this compound, direct oxidation or reduction is not expected within the typical solvent window due to the strength of the C-F and C-H bonds. However, for derivatives of this compound containing redox-active functional groups (e.g., ferrocene, nitroaromatics), CV can be used to determine their formal reduction potentials, electron transfer kinetics, and stability of the redox species.

Hypothetical Quantitative Data for a Ferrocene-Labeled this compound Derivative

The following table summarizes hypothetical CV data for a derivative, 1-ferrocenyl-8-fluorooctane, to illustrate the type of data that would be collected and its interpretation.

ParameterValueUnitInterpretation
Formal Potential (E°')+0.45V vs. Ag/AgClThe thermodynamic potential of the Fc/Fc+ couple.
Anodic Peak Potential (Epa)+0.48V vs. Ag/AgClPotential at which the rate of oxidation is maximal.
Cathodic Peak Potential (Epc)+0.42V vs. Ag/AgClPotential at which the rate of reduction is maximal.
Peak Separation (ΔEp)60mVIndicates a quasi-reversible one-electron transfer process.
Anodic Peak Current (ipa)5.2µAProportional to the concentration and diffusion coefficient of the analyte.
Cathodic Peak Current (ipc)-5.1µAProportional to the concentration and diffusion coefficient of the product.
ipc/ipa Ratio~1Suggests the oxidized species is stable on the CV timescale.
Experimental Protocol for Cyclic Voltammetry

Objective: To determine the redox properties of a this compound derivative.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • Solution of the this compound derivative (1 mM) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6)

  • Polishing materials (alumina slurry, polishing pads)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Electrode Preparation:

    • Polish the GCE with 0.3 µm and then 0.05 µm alumina (B75360) slurry on a polishing pad for 2-3 minutes each.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

    • Dry the electrode under a stream of inert gas.

  • Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the solution of the this compound derivative containing the supporting electrolyte to the cell.

    • Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Initial Potential: A potential where no faradaic current is observed (e.g., 0 V).

      • Vertex Potential 1: A potential sufficiently positive to oxidize the analyte (e.g., +0.8 V).

      • Vertex Potential 2: A potential sufficiently negative to observe the reverse scan (e.g., 0 V).

      • Scan Rate: Start with 100 mV/s.

    • Run the cyclic voltammogram.

    • Record the data and analyze the resulting voltammogram to determine E°', Epa, Epc, ipa, and ipc.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the electron transfer kinetics.

Logical Workflow for CV Analysis:

CV_Workflow A Prepare Electrode and Solution B Perform CV Scan at 100 mV/s A->B C Analyze Voltammogram for Redox Peaks B->C E Vary Scan Rate B->E D Determine E°', ΔEp, ipa/ipc C->D F Plot ip vs. v^1/2 E->F G Analyze Kinetic Information F->G

Figure 1: Workflow for Cyclic Voltammetry Experiment and Analysis.

Application 2: Electrochemical Impedance Spectroscopy for Interfacial Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the properties of electrode-solution interfaces.[7][8] For this compound and its derivatives, EIS can be used to study the formation of self-assembled monolayers (SAMs) on electrode surfaces, which can be used to modify electrode properties for sensing applications or to study electron transfer through organized molecular layers.[1][9][10][11]

Hypothetical Quantitative Data for a this compound SAM on Gold

The following table presents hypothetical EIS data for a gold electrode modified with a SAM of a thiol-derivatized this compound, analyzed using a Randles equivalent circuit.

ParameterValueUnitInterpretation
Solution Resistance (Rs)50ΩResistance of the electrolyte solution.
Charge Transfer Resistance (Rct)1.5Resistance to electron transfer across the monolayer, indicating a well-packed, insulating layer.
Double-Layer Capacitance (Cdl)1.2µF/cm²Capacitance of the electrode/monolayer/electrolyte interface. Lower values suggest a thicker or more compact monolayer.
Warburg Impedance (Zw)--Not typically observed for a well-blocking monolayer.
Experimental Protocol for Electrochemical Impedance Spectroscopy

Objective: To characterize the interfacial properties of a self-assembled monolayer of a this compound derivative on a gold electrode.

Materials:

  • Working Electrode: Gold disk electrode

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat with EIS capability

  • Solution for SAM formation (e.g., 1 mM of a thiol-derivatized this compound in ethanol)

  • Electrolyte for EIS measurement (e.g., 0.1 M KCl) containing a redox probe (e.g., 5 mM K3[Fe(CN)6]/K4[Fe(CN)6])

Procedure:

  • Electrode Preparation:

    • Clean the gold electrode by polishing with alumina slurry, followed by electrochemical cleaning (e.g., cycling in H2SO4).

    • Rinse thoroughly with deionized water and ethanol (B145695).

  • SAM Formation:

    • Immerse the clean gold electrode in the solution of the thiol-derivatized this compound for a sufficient time to allow for monolayer formation (e.g., 12-24 hours).

    • Rinse the modified electrode with ethanol and dry under a stream of inert gas.

  • EIS Measurement:

    • Assemble the three-electrode cell with the SAM-modified working electrode, reference, and counter electrodes.

    • Add the electrolyte solution containing the redox probe to the cell.

    • Set the parameters on the potentiostat for EIS:

      • DC Potential: Set to the formal potential (E°') of the redox probe.

      • AC Amplitude: A small amplitude, typically 5-10 mV.

      • Frequency Range: From high frequency (e.g., 100 kHz) to low frequency (e.g., 0.1 Hz).

    • Run the EIS measurement.

  • Data Analysis:

    • Plot the data as a Nyquist plot (Z' vs. -Z'') and a Bode plot (log|Z| and phase angle vs. log(frequency)).

    • Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract the values of Rs, Rct, and Cdl.

Signaling Pathway for EIS-based Sensing:

This diagram illustrates how the binding of an analyte to a receptor, immobilized on a this compound derivative SAM, can be detected by a change in impedance.

EIS_Sensing cluster_0 Electrode Surface SAM This compound Derivative SAM Receptor Receptor Molecule SAM->Receptor Immobilized on Binding Binding Event Receptor->Binding Analyte Analyte in Solution Analyte->Binding ImpedanceChange Change in Interfacial Impedance Binding->ImpedanceChange Detection Electrochemical Detection (EIS) ImpedanceChange->Detection

Figure 2: Analyte detection using an impedance-based sensor.

Conclusion

While direct electrochemical data for this compound is limited due to its inherent stability, the protocols and conceptual frameworks presented here provide a solid foundation for researchers to investigate the electrochemical properties of its derivatives. By employing techniques such as cyclic voltammetry and electrochemical impedance spectroscopy, valuable insights can be gained into the redox behavior and interfacial properties of these compounds, paving the way for their application in diverse fields, from drug development to advanced materials. The provided hypothetical data and workflows serve as a guide for experimental design and data interpretation in this promising area of research.

References

Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from C8 Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various classes of fluorinated surfactants with an eight-carbon perfluoroalkyl tail. While direct functionalization of the highly inert 1-fluorooctane is challenging, this document outlines effective synthetic routes starting from more reactive C8 fluorinated precursors, namely perfluorooctyl iodide, perfluorooctanoyl chloride, and perfluorooctanol.

Introduction

Fluorinated surfactants, or fluorosurfactants, are a unique class of surface-active agents characterized by a hydrophobic and oleophobic perfluoroalkyl chain.[1][2] This fluorinated tail provides exceptional properties, including high surface activity, thermal stability, and chemical resistance.[1][2] Surfactants with a C8 perfluorinated chain, in particular, have been widely studied and utilized in various applications, from industrial processes to consumer goods.[3][4]

This document details the synthesis of anionic, cationic, and non-ionic fluorinated surfactants derived from C8 precursors. The protocols are intended to serve as a guide for researchers in academia and industry.

Data Presentation: Properties of C8 Fluorinated Surfactants

The following tables summarize key quantitative data for representative C8 fluorinated surfactants. This data is essential for selecting the appropriate surfactant for a specific application.

Table 1: Anionic C8 Fluorinated Surfactants

Surfactant NameChemical FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Perfluorooctanoic acid (PFOA)C₈HF₁₅O₂414.078 - 10~25
Ammonium (B1175870) Perfluorooctanoate (APFO)C₈F₁₅H₄NO₂431.10~9~22
Perfluorooctanesulfonic acid (PFOS)C₈HF₁₇O₃S500.134 - 8~20

Data compiled from various sources.

Table 2: Cationic C8 Fluorinated Surfactants

Surfactant NameChemical FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Perfluorooctyl-trimethylammonium bromideC₁₁H₁₂BrF₁₇N578.101 - 3~20
Perfluorooctyl-pyridinium iodideC₁₃H₅F₁₇IN637.07~0.5~18

Data compiled from various sources.

Table 3: Non-ionic C8 Fluorinated Surfactants

Surfactant NameChemical FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
1H,1H,2H,2H-PerfluorooctanolC₈H₅F₁₃O364.09-~22 (at saturation)
Perfluorooctyl ethoxylate (n≈10)C₂₈H₂₁F₁₇O₁₁880.42~0.1~18

Data compiled from various sources.

Experimental Protocols

The following are detailed protocols for the synthesis of different classes of C8 fluorinated surfactants.

Protocol 1: Synthesis of an Anionic Surfactant - Ammonium Perfluorooctanoate (APFO)

This protocol describes the synthesis of APFO from perfluorooctanoyl chloride.

Materials:

  • Perfluorooctanoyl chloride (C₈F₁₅OCl)

  • Ammonium hydroxide (B78521) (NH₄OH), 28-30% solution

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 50 mL of deionized water and cool the flask in an ice bath.

  • Slowly add 20 mL of concentrated ammonium hydroxide solution to the cooled water with continuous stirring.

  • From the dropping funnel, add 10 g (0.023 mol) of perfluorooctanoyl chloride dropwise to the ammonium hydroxide solution over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for another hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL) to remove any unreacted starting material or non-polar byproducts.

  • Carefully evaporate the aqueous phase to dryness using a rotary evaporator to obtain the crude ammonium perfluorooctanoate.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol (B145695)/water mixture.

Diagram 1: Synthesis of Ammonium Perfluorooctanoate (APFO)

APFO_Synthesis Perfluorooctanoyl\nChloride Perfluorooctanoyl Chloride Reaction\nVessel Reaction Vessel Perfluorooctanoyl\nChloride->Reaction\nVessel Ammonium\nHydroxide Ammonium Hydroxide Ammonium\nHydroxide->Reaction\nVessel Extraction Extraction Reaction\nVessel->Extraction Evaporation Evaporation Extraction->Evaporation APFO APFO Evaporation->APFO

Caption: Workflow for the synthesis of APFO.

Protocol 2: Synthesis of a Cationic Surfactant - Perfluorooctyl-trimethylammonium Iodide

This protocol details the synthesis of a cationic surfactant from perfluorooctyl iodide.

Materials:

  • Perfluorooctyl iodide (C₈F₁₇I)

  • Trimethylamine (B31210) (N(CH₃)₃), solution in ethanol

  • Acetonitrile (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a 100 mL round-bottom flask with a reflux condenser under an inert atmosphere.

  • To the flask, add 5.46 g (0.01 mol) of perfluorooctyl iodide and 50 mL of anhydrous acetonitrile.

  • With stirring, add a solution of trimethylamine in ethanol (e.g., 33 wt. % solution, add a 1.2 molar excess).

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude perfluorooctyl-trimethylammonium iodide, which can be purified by recrystallization from a suitable solvent like ethanol.

Diagram 2: Synthesis of a Cationic Fluorinated Surfactant

Cationic_Surfactant_Synthesis Perfluorooctyl\nIodide Perfluorooctyl Iodide Reflux in\nAcetonitrile Reflux in Acetonitrile Perfluorooctyl\nIodide->Reflux in\nAcetonitrile Trimethylamine Trimethylamine Trimethylamine->Reflux in\nAcetonitrile Solvent\nRemoval Solvent Removal Reflux in\nAcetonitrile->Solvent\nRemoval Purification Purification Solvent\nRemoval->Purification Cationic\nSurfactant Cationic Surfactant Purification->Cationic\nSurfactant

Caption: General workflow for cationic surfactant synthesis.

Protocol 3: Synthesis of a Non-ionic Surfactant - Perfluorooctyl Ethoxylate

This protocol describes the synthesis of a non-ionic surfactant via ethoxylation of a fluorinated alcohol.

Materials:

  • 1H,1H,2H,2H-Perfluorooctanol (C₈H₅F₁₃O)

  • Ethylene (B1197577) oxide (gas)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) as a catalyst

  • High-pressure reactor (autoclave)

  • Inert gas (nitrogen or argon)

  • Toluene (anhydrous)

Procedure:

Caution: Ethylene oxide is a toxic and flammable gas. This reaction must be carried out in a specialized high-pressure reactor by trained personnel.

  • Charge the high-pressure reactor with 36.4 g (0.1 mol) of 1H,1H,2H,2H-Perfluorooctanol and a catalytic amount of potassium hydroxide (e.g., 0.1-0.5 mol %).

  • Seal the reactor and purge it several times with an inert gas to remove all oxygen.

  • Heat the reactor to the desired reaction temperature (typically 120-150 °C).

  • Introduce ethylene oxide gas into the reactor under pressure (typically 2-5 bar). The amount of ethylene oxide added will determine the average number of ethoxy units in the final product.

  • Maintain the reaction under stirring at the set temperature and pressure until the desired amount of ethylene oxide has been consumed (indicated by a drop in pressure).

  • Cool the reactor to room temperature and vent any unreacted ethylene oxide safely.

  • The resulting product is a mixture of perfluorooctyl ethoxylates with varying chain lengths. The catalyst can be neutralized with an acid (e.g., acetic acid) and removed by filtration or washing.

  • The product is typically a waxy solid or a viscous liquid and can be used as is or further purified by chromatography if a narrower distribution of ethoxy units is required.

Diagram 3: Synthesis of a Non-ionic Fluorinated Surfactant

Nonionic_Surfactant_Synthesis Perfluorooctanol Perfluorooctanol High-Pressure\nReactor High-Pressure Reactor Perfluorooctanol->High-Pressure\nReactor Ethylene Oxide Ethylene Oxide Ethylene Oxide->High-Pressure\nReactor Catalyst Catalyst Catalyst->High-Pressure\nReactor Neutralization\n& Filtration Neutralization & Filtration High-Pressure\nReactor->Neutralization\n& Filtration Non-ionic\nSurfactant Non-ionic Surfactant Neutralization\n& Filtration->Non-ionic\nSurfactant

Caption: General workflow for non-ionic surfactant synthesis.

Logical Relationships in Fluorinated Surfactant Synthesis

The choice of starting material is dictated by the desired head group and the reactivity of the precursor. Perfluoroalkyl iodides are suitable for nucleophilic substitution reactions to introduce cationic or other functional groups. Perfluoroalkanoyl chlorides are excellent for forming amide and ester linkages. Fluorinated alcohols are precursors for non-ionic surfactants through ethoxylation or for the synthesis of other derivatives via their hydroxyl group.

Diagram 4: Precursor to Surfactant Class Relationship

Synthesis_Logic cluster_precursors C8 Fluorinated Precursors cluster_surfactants Surfactant Classes Perfluorooctyl\nIodide Perfluorooctyl Iodide Cationic Cationic Perfluorooctyl\nIodide->Cationic Quaternization Amphoteric Amphoteric Perfluorooctyl\nIodide->Amphoteric Multi-step synthesis Perfluorooctanoyl\nChloride Perfluorooctanoyl Chloride Anionic Anionic Perfluorooctanoyl\nChloride->Anionic Amidation/ Hydrolysis Non-ionic Non-ionic Perfluorooctanoyl\nChloride->Non-ionic Amidation with polyetheramine Perfluorooctanol Perfluorooctanol Perfluorooctanol->Non-ionic Ethoxylation

Caption: Relationship between precursors and surfactant types.

These protocols and data provide a foundational resource for the synthesis and application of C8 fluorinated surfactants. Researchers are encouraged to consult the primary literature for further details and variations on these synthetic methods.

References

Troubleshooting & Optimization

Technical Support Center: Selective Monofluorination of Octane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective monofluorination of octane (B31449). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding this challenging chemical transformation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of 2-, 3-, and 4-fluoroctane)

Question: My reaction is producing a mixture of positional isomers of monofluoro-octane, and I am unable to isolate the desired isomer in good yield. What factors influence regioselectivity, and how can I improve it?

Answer:

Achieving high regioselectivity in the monofluorination of a linear alkane like octane is a significant challenge due to the similar reactivity of the secondary C-H bonds. The observed product distribution is a result of a combination of statistical factors and the inherent reactivity of the different C-H bonds. Here is a guide to troubleshooting poor regioselectivity:

Potential Causes & Solutions:

  • Radical Stability: In radical-based fluorination reactions, the selectivity often follows the stability of the alkyl radical intermediate (tertiary > secondary > primary). For octane, this leads to a preference for fluorination at the internal methylene (B1212753) (C2, C3, C4) positions over the terminal methyl (C1) position. However, differentiating between the secondary positions is difficult.

  • Catalyst Choice: The choice of catalyst is crucial for directing the reaction to a specific site.

    • Manganese Porphyrin Catalysts: These catalysts can offer improved regioselectivity. The bulky nature of the porphyrin ligand can create steric hindrance that favors reaction at less hindered positions.

    • Photocatalysis with Anthraquinone (B42736) (AQN): This method generates cationic N-radicals from Selectfluor®, which can exhibit selectivity for electron-rich sp³ C-H bonds. In the context of octane, this may not provide significant differentiation between the secondary C-H bonds unless influenced by subtle electronic effects.

  • Reaction Temperature: Higher temperatures can decrease selectivity by providing enough energy to overcome the small activation energy differences between the various C-H bonds. Lowering the reaction temperature may enhance selectivity in favor of the most reactive C-H bond.[1]

  • Solvent Effects: The reaction medium can influence the stability of intermediates and the transition states leading to them. Experimenting with solvents of varying polarity and coordinating ability (e.g., acetonitrile (B52724), dichloromethane (B109758), fluorinated solvents like HFIP) can sometimes improve regioselectivity.[1][2][3]

Troubleshooting Workflow for Poor Regioselectivity:

start Poor Regioselectivity (Mixture of Isomers) catalyst Evaluate Catalyst System start->catalyst Is a catalyst being used? conditions Optimize Reaction Conditions catalyst->conditions If yes, proceed to optimize. If no, consider introducing one. analysis Analyze Product Ratio (GC-MS, NMR) conditions->analysis Lower temperature? Vary solvent? outcome Improved Selectivity? analysis->outcome success Success outcome->success Yes reassess Re-evaluate Approach (Consider alternative strategies) outcome->reassess No

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Over-fluorination (Formation of Difluoro- and Polyfluoro-octanes)

Question: My reaction is producing significant amounts of di- and poly-fluorinated products, reducing the yield of the desired monofluorinated octane. How can I suppress over-fluorination?

Answer:

Over-fluorination is a common side reaction, especially when using highly reactive fluorinating agents. The monofluorinated product can sometimes be more reactive than the starting alkane, leading to subsequent fluorination events.

Potential Causes & Solutions:

  • Stoichiometry of Fluorinating Agent: Using a large excess of the fluorinating agent (e.g., Selectfluor™) will inevitably lead to over-fluorination. Carefully controlling the stoichiometry is critical.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can increase the likelihood of over-fluorination.

  • Concentration of Reactants: High concentrations of the fluorinating agent can promote multiple fluorination events on the same molecule.

  • Reagent Addition: Adding the fluorinating agent slowly over the course of the reaction can help to maintain a low instantaneous concentration, thereby favoring monofluorination.

Troubleshooting Workflow for Over-fluorination:

start Over-fluorination Observed (Di/Poly-fluorinated Products) stoichiometry Adjust Stoichiometry of Fluorinating Agent start->stoichiometry Use slight excess or stoichiometric amount time Optimize Reaction Time stoichiometry->time Monitor reaction closely and quench upon consumption of starting material addition Modify Reagent Addition time->addition Consider slow addition of fluorinating agent analysis Analyze Product Mixture (GC-MS, NMR) addition->analysis outcome Monofluorination Favored? analysis->outcome success Success outcome->success Yes reassess Re-evaluate Conditions outcome->reassess No

Caption: Troubleshooting workflow for over-fluorination.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective monofluorination of octane?

A1: The main challenges are:

  • Inert C-H Bonds: The C-H bonds in octane are strong and unactivated, requiring energetic conditions or catalytic activation to break.

  • Poor Regioselectivity: Octane has multiple secondary C-H bonds with very similar reactivity, making it difficult to selectively fluorinate a single position.

  • Over-fluorination: The monofluorinated product can be as reactive or even more reactive than octane itself, leading to the formation of di- and poly-fluorinated byproducts.

  • Harsh Reagents: Traditional fluorinating agents can be hazardous and require special handling precautions.

Q2: Which fluorinating agents are commonly used for alkane C-H fluorination?

A2: Selectfluor® (F-TEDA-BF4) is a widely used electrophilic fluorinating agent due to its stability and relative ease of handling.[1][4][5][6][7] It is often employed in radical-based and photocatalytic systems.[4][8] N-Fluorobenzenesulfonimide (NFSI) is another common electrophilic fluorine source used in similar applications.

Q3: Can I achieve selective monofluorination of octane without a catalyst?

A3: While possible under certain conditions (e.g., direct fluorination with F₂), achieving high selectivity without a catalyst is extremely difficult and often leads to a mixture of products and over-fluorination. Catalytic systems are generally required to control the reactivity and improve the selectivity of the reaction.

Q4: What is the role of a photocatalyst like anthraquinone (AQN) in the monofluorination of alkanes?

A4: In photocatalytic systems, AQN absorbs light and enters an excited state. It can then engage in an energy transfer process with a reagent like Selectfluor® to generate a reactive cationic N-radical.[4][8] This radical is responsible for abstracting a hydrogen atom from the alkane, initiating the fluorination process under milder conditions than purely thermal methods.

Q5: How do manganese porphyrin catalysts improve selectivity?

A5: Manganese porphyrin catalysts are thought to proceed through a high-valent manganese-oxo or a related species that performs the initial hydrogen atom abstraction from the alkane.[9][10][11] The steric bulk of the porphyrin ligand can influence which C-H bond is most accessible, thereby directing the fluorination to a specific site. This approach can offer improved regioselectivity compared to uncatalyzed radical reactions.[10]

Data Presentation

Table 1: Comparison of Catalytic Systems for Alkane Monofluorination (General)

Catalytic SystemTypical SubstrateFluorinating AgentKey AdvantagesPotential Challenges
Manganese Porphyrin Alkanes (e.g., Cyclohexane)AgF, TBAFHigh yields for some substrates, can be tuned for regioselectivity.Catalyst can be complex to synthesize; may not be suitable for all functional groups.[11][12][13]
Photocatalysis (AQN) Alkanes with EWGSelectfluor®Mild reaction conditions, uses visible light, good functional group tolerance.Selectivity can be poor for simple alkanes without directing groups.[4][8]
Palladium Catalysis Substrates with directing groupsSelectfluor®, NFSIHigh site-selectivity for activated C-H bonds.Requires a directing group on the substrate, not directly applicable to octane.[14]

Note: Data for n-octane is limited in the literature; these are representative systems for general alkane fluorination.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Monofluorination of an Alkane with Anthraquinone and Selectfluor®

This protocol is a general guideline based on literature procedures and should be optimized for specific substrates like octane.[4]

  • Preparation: In a clean, dry reaction vessel (e.g., a quartz tube), add the alkane substrate (1.0 mmol), anthraquinone (AQN, 0.02 mmol, 2 mol%), and Selectfluor® (1.1 mmol, 1.1 equivalents).

  • Solvent: Add a suitable anhydrous solvent (e.g., acetonitrile, 10 mL).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Irradiation: Place the reaction vessel in front of a light source (e.g., a household compact fluorescent lamp) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by GC-MS or NMR spectroscopy.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Manganese Porphyrin-Catalyzed Monofluorination of an Alkane

This protocol is a general guideline based on literature procedures and should be optimized for specific substrates like octane.[12]

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the manganese porphyrin catalyst (e.g., Mn(TMP)Cl, 0.015 mmol, 1.5 mol%), silver fluoride (B91410) (AgF, 4.5 mmol), and tetrabutylammonium (B224687) fluoride trihydrate (TBAF·3H₂O, 0.3 mmol).

  • Solvent: Add a mixture of anhydrous acetonitrile and dichloromethane (e.g., 3:1 ratio, 4 mL total).

  • Substrate Addition: Add the alkane substrate (e.g., cyclooctane (B165968) as a model, 1.5 mmol).

  • Oxidant Addition: Add the oxidant (e.g., iodosylbenzene, PhIO, 1.5 mmol) and stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction by GC-MS. Additional oxidant may be added portion-wise if the reaction stalls.

  • Work-up: After completion, cool the reaction to room temperature, filter through a pad of celite, and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Signaling Pathways and Logical Relationships

start Initiate Monofluorination of Octane reagent_selection Select Fluorinating Agent (e.g., Selectfluor®) start->reagent_selection catalyst_selection Choose Catalytic System reagent_selection->catalyst_selection photocatalysis Photocatalysis (e.g., AQN) catalyst_selection->photocatalysis mn_porphyrin Manganese Porphyrin Catalysis catalyst_selection->mn_porphyrin reaction_setup Set Up Reaction (Solvent, Temp., Stoichiometry) photocatalysis->reaction_setup mn_porphyrin->reaction_setup monitoring Monitor Reaction Progress (GC-MS, NMR) reaction_setup->monitoring workup Work-up and Purification monitoring->workup product_analysis Analyze Product Mixture (Yield, Regioisomers, Over-fluorination) workup->product_analysis troubleshooting Troubleshoot Based on Results product_analysis->troubleshooting

Caption: Experimental workflow for selective monofluorination of octane.

References

Purification of 1-Fluorooctane from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-Fluorooctane

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities depend on the synthetic route. If you are synthesizing this compound from 1-octanol (B28484), typical impurities include unreacted 1-octanol, residual fluorinating agents or their byproducts (e.g., from DAST), and solvents like pyridine (B92270). If a two-step process via a tosylate intermediate is used, unreacted tosyl chloride and 1-octanol may be present.

Q2: What is the recommended primary purification method to separate this compound from unreacted 1-octanol?

A2: Fractional distillation is the most effective method due to the significant difference in boiling points between this compound (approx. 143 °C) and 1-octanol (approx. 195 °C).[1][2][3][4] This separation is generally achievable with a standard laboratory fractional distillation apparatus.[5][6]

Q3: How can I remove water-soluble impurities like pyridine or inorganic salts before distillation?

A3: Water-soluble impurities should be removed with an aqueous workup. This typically involves washing the crude organic mixture with water, dilute acid (like 1M HCl) to remove basic impurities such as pyridine, and finally a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

Q4: My final product is clear and has the correct boiling point, but NMR analysis still shows impurities. What should I do?

A4: If fractional distillation is insufficient, column chromatography is an excellent secondary purification method. Given that this compound is significantly less polar than the starting material, 1-octanol, a silica (B1680970) gel column with a non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) should effectively separate the product from residual alcohol.

Q5: How can I safely handle reagents like DAST?

A5: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that must be handled with extreme care in a fume hood. It reacts violently with water or protic solvents to generate hydrofluoric acid (HF).[7] Always use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Emulsion during aqueous workup The crude mixture may contain amphiphilic byproducts or residual reagents that stabilize emulsions.Add a small amount of brine (saturated NaCl solution) and swirl gently. Allow the mixture to stand for an extended period. If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes help break it.
Low yield after distillation The distillation rate was too fast, leading to poor separation and co-distillation of the product with lower-boiling point impurities. The temperature of the heating mantle was too high, causing decomposition.Reduce the heating rate to ensure a slow, steady distillation rate (approximately 1 drop per second).[5] Use a fractionating column with sufficient theoretical plates for the separation. Ensure the thermometer is placed correctly to accurately measure the vapor temperature.
Product contaminated with 1-octanol after distillation Inefficient fractional distillation. This can be due to too rapid heating, an inefficient fractionating column, or collecting too wide a temperature fraction.Re-distill the impure fraction, ensuring a slow and steady rate of distillation. Use a longer or more efficient fractionating column (e.g., a Vigreux column). Collect a narrower boiling point fraction, closer to the literature value for this compound (~143 °C).[1][3]
Product is cloudy or wet Incomplete drying of the organic layer before distillation. Water can co-distill with the product as an azeotrope.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. After adding the drying agent, stir for at least 15-20 minutes before filtering.

Quantitative Data of Relevant Compounds

The following table summarizes key physical properties of the target compound and common starting materials. This data is essential for planning purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound C₈H₁₇F132.22142-146[8][9]~0.814[1][8]Insoluble[10]
1-Octanol C₈H₁₈O130.23~195[2][4]~0.827[11][12]Insoluble/Very Poor[4][13]
Pyridine C₅H₅N79.10~115[14][15]~0.982[16]Miscible[14][15]
p-Tosyl Chloride C₇H₇ClO₂S190.65134 (at 10 mmHg)[17]~1.247 (solid)[18]Insoluble; hydrolyzes[19][20]
DAST C₄H₁₀F₃NS161.1930-32 (at 3 mmHg)[21][22][23]~1.22[21][23]Reacts violently[7]
Potassium Fluoride KF58.101505[24][25]~2.48[24]Soluble[24][25]

Experimental Protocol: Purification by Fractional Distillation

This protocol outlines the steps for purifying this compound from a crude reaction mixture containing unreacted 1-octanol after an initial aqueous workup.

1. Pre-Distillation Workup & Drying: a. Transfer the crude reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with: i. 1M HCl (if pyridine or other basic impurities are present). ii. Saturated NaHCO₃ solution (to neutralize any remaining acid). iii. Water. iv. Brine. c. Drain the organic layer into a clean, dry Erlenmeyer flask. d. Add anhydrous magnesium sulfate (B86663) (MgSO₄) to the organic layer to remove residual water. Stir for 15-20 minutes. e. Filter the dried organic solution to remove the MgSO₄.

2. Fractional Distillation Setup: a. Assemble the fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a "Y" adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. b. Add the dried, filtered crude product and a few boiling chips to the distillation flask. c. Position the thermometer bulb just below the side arm of the "Y" adapter to ensure an accurate reading of the vapor temperature.[26]

3. Distillation Procedure: a. Begin heating the distillation flask gently using a heating mantle. b. Observe the vapor front (a ring of condensate) slowly rising through the fractionating column.[26] A slow ascent is critical for good separation. c. Discard any initial low-boiling distillate (forerun), which may contain residual solvents. d. The temperature should stabilize at the boiling point of the purest fraction. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 142-146 °C).[8][9] e. Once the temperature begins to rise sharply again, or if it drops because the component has finished distilling, switch receiving flasks. The higher-boiling fraction will contain the majority of the unreacted 1-octanol. f. Stop the distillation before the flask goes to dryness. Allow the apparatus to cool completely before disassembly.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture (this compound, 1-Octanol, Byproducts) Workup Aqueous Workup (Wash with H₂O, dilute acid, brine) Crude->Workup Drying Drying (Add Anhydrous MgSO₄) Workup->Drying Organic Layer Waste Aqueous Waste (Salts, Pyridine HCl) Workup->Waste Aqueous Layer Filtration Filtration Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Forerun Forerun (Low-boiling impurities) Distillation->Forerun Fraction 1 Product Pure this compound (Collect at ~143 °C) Distillation->Product Fraction 2 (Product) Residue Residue (1-Octanol, High-boiling impurities) Distillation->Residue Pot Residue

Caption: Workflow for the purification of this compound.

References

Common side reactions in the synthesis of 1-Fluorooctane via deoxyfluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-fluorooctane. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deoxyfluorination of 1-octanol (B28484).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Degradation of the fluorinating agent. - Suboptimal reaction temperature. - Presence of moisture.- Monitor Reaction Progress: Use TLC or GC-MS to ensure the reaction has gone to completion. - Reagent Quality: Use a fresh, properly stored bottle of the deoxyfluorinating agent. Reagents like DAST and Deoxo-Fluor are moisture-sensitive.[1] - Temperature Optimization: For DAST and Deoxo-Fluor, reactions are often started at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.[1] For PyFluor, reactions are typically run at room temperature but may require gentle heating for less reactive alcohols. - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
High Percentage of 1-Octene (Elimination Product) - Reagent Choice: DAST is known to cause a higher degree of elimination compared to more modern reagents.[2][3] - High Reaction Temperature: Higher temperatures generally favor elimination over substitution. - Strongly Basic Conditions: While some bases are required for reagents like PyFluor, overly basic conditions can promote E2 elimination.- Select a Milder Reagent: Consider using PyFluor, which is known for its high selectivity for fluorination over elimination.[2][3] - Lower Reaction Temperature: If using DAST or Deoxo-Fluor, maintain a low temperature throughout the reaction. For PyFluor, avoid excessive heating. - Choice of Base (for PyFluor): Use a non-nucleophilic, sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Formation of Octyl Ether Byproducts - This is a less common side reaction but can occur, particularly if the alcohol concentration is high or if there are impurities in the starting material.- Control Stoichiometry: Use the recommended stoichiometry of the alcohol to the fluorinating agent. - Purify Starting Material: Ensure the 1-octanol is pure and free of any contaminants.
Rearrangement Products Observed (Not common for 1-octanol) - For more complex primary alcohols, carbocation rearrangements can occur, especially with reagents that favor an SN1 mechanism.- This is not a significant issue for the synthesis of this compound from 1-octanol due to the formation of a primary carbocation being highly unfavorable. For other substrates, choosing a reagent and conditions that favor an SN2 mechanism can minimize rearrangements.

Comparative Data of Deoxyfluorinating Agents

ReagentTypical Yield of Alkyl Fluoride (B91410) (%)Elimination Byproduct (%)Key Characteristics
DAST 60-8510-20Widely used, but known for thermal instability and significant elimination side products.[2][3]
Deoxo-Fluor 70-905-15More thermally stable than DAST, but still prone to elimination, though often to a lesser extent.[1]
PyFluor 80-95<5High thermal stability, excellent selectivity, and minimal elimination byproducts.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing this compound via deoxyfluorination of 1-octanol?

A1: The most prevalent side reaction is the elimination of water to form 1-octene. This occurs because the fluoride anion can act as a base, abstracting a proton from the beta-carbon, leading to the formation of a double bond. The choice of deoxyfluorinating agent and reaction conditions significantly influences the extent of this side reaction.[2][3]

Q2: How can I minimize the formation of 1-octene?

A2: To minimize the formation of 1-octene, consider the following:

  • Reagent Selection: Use a more selective reagent like PyFluor, which is known to produce significantly less elimination byproduct compared to DAST.[2][3]

  • Temperature Control: Maintain low reaction temperatures, as higher temperatures favor elimination.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar aprotic solvents are generally used.

Q3: My reaction is not proceeding to completion. What should I do?

A3: If your reaction is sluggish or incomplete, you can try the following:

  • Increase Reagent Equivalents: A slight excess of the deoxyfluorinating agent (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

  • Elevate Temperature (with caution): For less reactive substrates or with reagents like PyFluor, gentle heating may be necessary. However, be mindful that this can also increase the rate of side reactions.

  • Check for Moisture: Ensure that your reagents and solvent are anhydrous, as water can deactivate the fluorinating agent.[1]

Q4: Are there any safety precautions I should be aware of when using these reagents?

A4: Yes, deoxyfluorinating agents require careful handling:

  • DAST and Deoxo-Fluor are moisture-sensitive and can release corrosive hydrogen fluoride (HF) upon contact with water. They are also thermally unstable and can decompose exothermically, particularly DAST.[1][3]

  • PyFluor is significantly more thermally stable and is not water-sensitive, making it a safer alternative.[3]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Experimental Protocols

Deoxyfluorination of 1-Octanol using DAST
  • To a stirred solution of 1-octanol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.1 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

Deoxyfluorination of 1-Octanol using Deoxo-Fluor
  • To a stirred solution of 1-octanol (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.1 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deoxyfluorination of 1-Octanol using PyFluor
  • To a stirred solution of 1-octanol (1.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) in anhydrous toluene (B28343) at room temperature under an inert atmosphere, add 2-pyridinesulfonyl fluoride (PyFluor) (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Deoxyfluorination_Pathway cluster_main Deoxyfluorination of 1-Octanol cluster_side Common Side Reaction 1-Octanol 1-Octanol Intermediate Intermediate 1-Octanol->Intermediate + Deoxyfluorinating Agent This compound This compound Intermediate->this compound SN2 Attack by F- 1-Octene 1-Octene Intermediate->1-Octene E2 Elimination

Caption: General reaction pathway for the deoxyfluorination of 1-octanol and the competing elimination side reaction.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity High Impurity? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes high_elimination High Elimination? check_purity->high_elimination Yes end Successful Synthesis check_purity->end No optimize_temp Optimize Temperature incomplete_rxn->optimize_temp Yes check_reagent Check Reagent Quality incomplete_rxn->check_reagent No optimize_temp->start anhydrous Ensure Anhydrous Conditions check_reagent->anhydrous anhydrous->start change_reagent Use Milder Reagent (e.g., PyFluor) high_elimination->change_reagent Yes lower_temp Lower Reaction Temperature high_elimination->lower_temp No change_reagent->start lower_temp->start

References

Optimizing reaction conditions for the synthesis of 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-fluorooctane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of reagents, reaction conditions, and the presence of impurities.

  • Incomplete Reaction: The starting material may not have been fully consumed. This can be due to insufficient reaction time, inadequate temperature, or a poorly activated fluorinating agent. For syntheses from 1-bromooctane (B94149), ensure the potassium fluoride (B91410) is sufficiently soluble and reactive, which can be enhanced by using a phase-transfer catalyst.[1]

  • Side Reactions: The primary competing side reaction is elimination (E2), which forms 1-octene. This is particularly prevalent with secondary alkyl halides but can also occur with primary halides under harsh conditions, such as high temperatures or when using a highly basic fluoride source.[2][3] The use of anhydrous potassium fluoride (KF) in combination with a phase-transfer catalyst in aprotic polar solvents can help to minimize this.[4]

  • Moisture Contamination: Many fluorinating reagents are highly sensitive to moisture. Water can deactivate the fluorinating agent and lead to the formation of 1-octanol (B28484) as a byproduct, especially when starting from 1-bromooctane. It is crucial to use anhydrous solvents and reagents.[4]

  • Sub-optimal Phase-Transfer Catalysis: When synthesizing from 1-bromooctane using potassium fluoride, the choice and amount of the phase-transfer catalyst are critical. Catalysts like 18-crown-6 (B118740) are effective at solubilizing the fluoride salt in the organic phase.[1] Insufficient catalysis will result in a slow or incomplete reaction.

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities in the final product can include unreacted starting materials, byproducts from side reactions, and residual reagents.

  • Unreacted Starting Material: If the reaction did not go to completion, you will have residual 1-octanol or 1-bromooctane. These can typically be removed by fractional distillation, as their boiling points differ from that of this compound.

  • 1-Octene: This elimination byproduct has a boiling point close to that of this compound, which can make separation by distillation challenging. Optimizing the reaction to minimize its formation is the best strategy.

  • 1-Octanol: If moisture was present, 1-octanol may be a significant impurity. A water wash during the workup can remove some of it, followed by careful fractional distillation.

  • Ether Byproducts: In syntheses starting from alcohols, ether formation can be a side reaction.[5][6] Washing the crude product with cold, concentrated sulfuric acid can help remove these ether byproducts.[6]

Question 3: The reaction to produce this compound from 1-bromooctane is very slow. How can I increase the reaction rate?

Answer:

Slow reaction rates in the fluorination of 1-bromooctane are common due to the low solubility and nucleophilicity of fluoride salts.

  • Choice of Fluoride Salt: Cesium fluoride (CsF) is more soluble and reactive than potassium fluoride (KF) and can be used to increase the reaction rate, though it is more expensive.[4]

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as 18-crown-6 or a quaternary ammonium (B1175870) salt, is essential to transport the fluoride ion into the organic phase where the reaction occurs.[1]

  • Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they enhance the nucleophilicity of the fluoride ion.[4]

  • Temperature: Increasing the reaction temperature will generally increase the rate of reaction. However, be aware that higher temperatures can also promote the competing elimination reaction to form 1-octene.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most common laboratory methods for synthesizing this compound are:

  • Nucleophilic substitution of 1-bromooctane: This involves reacting 1-bromooctane with a fluoride salt, typically potassium fluoride, in the presence of a phase-transfer catalyst.[1]

  • Deoxyfluorination of 1-octanol: This method uses a fluorinating agent like diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group of 1-octanol with fluorine.

Q2: What are the advantages and disadvantages of using DAST versus KF with a phase-transfer catalyst?

A2:

MethodAdvantagesDisadvantages
DAST High yields are often achievable under mild conditions.DAST is expensive, moisture-sensitive, and can be hazardous to handle.[7]
KF with Phase-Transfer Catalyst KF is an inexpensive and readily available reagent.[8]Reactions can be slow and require careful optimization of the catalyst, solvent, and temperature to achieve high yields and minimize side reactions.[1][2]

Q3: How can I confirm that I have successfully synthesized this compound?

A3: The identity and purity of your product can be confirmed using a combination of spectroscopic methods and physical property measurements.

ParameterExpected Value for this compound
Boiling Point 142-146 °C[9]
Density 0.814 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.396[9]
¹⁹F NMR (vs. CCl₃F) -218.8 ppm (triplet of triplets)[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Octanol using DAST

This protocol is adapted from a known procedure for the deoxyfluorination of alcohols.

Materials:

  • 1-Octanol (13.0 g, 0.1 mol)

  • Diethylaminosulfur trifluoride (DAST) (16.1 g, 0.1 mol)

  • Anhydrous dichloromethane (B109758) (DCM) (85 mL)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, distillation apparatus.

Procedure:

  • In a round-bottom flask, dissolve DAST in 60 mL of anhydrous DCM and cool the solution to -70 °C to -65 °C using a dry ice/acetone bath.

  • Dissolve 1-octanol in 25 mL of anhydrous DCM in a dropping funnel.

  • Add the 1-octanol solution dropwise to the cooled DAST solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C).

  • Quench the reaction by carefully adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the lower organic layer.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the DCM by rotary evaporation.

  • Purify the crude product by fractional distillation to yield this compound (expected yield ~90%).[10]

Protocol 2: Synthesis of this compound from 1-Bromooctane via Phase-Transfer Catalysis

This protocol is a general procedure for the nucleophilic fluorination of a primary alkyl bromide.[1]

Materials:

  • 1-Bromooctane (19.3 g, 0.1 mol)

  • Anhydrous potassium fluoride (11.6 g, 0.2 mol)

  • 18-Crown-6 (2.64 g, 0.01 mol)

  • Anhydrous acetonitrile (100 mL)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • To a round-bottom flask, add anhydrous potassium fluoride, 18-crown-6, and anhydrous acetonitrile.

  • Add 1-bromooctane to the mixture.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Separate the organic layer and wash it with water (2 x 50 mL).

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the acetonitrile by rotary evaporation.

  • Purify the crude product by fractional distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Material (1-Octanol or 1-Bromooctane) reaction Fluorination Reaction (DAST or KF/PTC) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Low Yield of this compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_rxn Side Reactions? incomplete_rxn->side_rxn No sol_incomplete Increase reaction time/temp Improve PTC efficiency incomplete_rxn->sol_incomplete Yes moisture Moisture Contamination? side_rxn->moisture No sol_side Lower reaction temperature Use milder base/reagent side_rxn->sol_side Yes sol_moisture Use anhydrous solvents/reagents moisture->sol_moisture Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Troubleshooting peak tailing of 1-Fluorooctane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting challenges in gas chromatography. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance to resolve common issues encountered during chromatographic analysis.

Topic: Troubleshooting Peak Tailing of 1-Fluorooctane

This guide focuses on diagnosing and resolving peak tailing specifically for this compound, a polar, halogenated alkane. While the principles discussed are broadly applicable, the examples and recommended parameters are optimized for this and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half. For a polar compound like this compound, this is a common issue that can arise from unwanted interactions within the GC system. This is problematic because it reduces the resolution between closely eluting peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound typically stem from interactions with active sites in the GC system or from suboptimal analytical conditions. Key factors include:

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, the column itself, or connections.[1] Polar analytes like this compound are particularly susceptible to these interactions.

  • Column Issues: Contamination of the stationary phase, especially at the inlet side, or degradation of the column material.[2]

  • Improper Column Installation: Poorly cut or incorrectly positioned columns can create turbulence and unswept volumes in the flow path.[2]

  • Suboptimal Method Parameters: An incorrect inlet temperature or a temperature ramp that is too slow can lead to band broadening. Similarly, a non-optimal carrier gas flow rate can negatively impact peak shape.[3]

Q3: How can I quickly diagnose the source of peak tailing for my this compound analysis?

A3: A systematic approach is the most efficient way to identify the root cause. Begin with the simplest and most common fixes:

  • Inlet Maintenance: Start by replacing the inlet liner and septum. These are frequent sources of contamination and active sites.[4]

  • Column Trimming: If the problem persists, trimming a small section (e.g., 10-20 cm) from the front of the column can remove contaminants that have accumulated there.[5][6]

  • Method Parameter Review: If the issue is still not resolved, a more thorough investigation of your GC method parameters, such as inlet temperature and carrier gas flow rate, is necessary.

The following troubleshooting workflow can guide your investigation:

Troubleshooting_Workflow Start Peak Tailing Observed for this compound Inlet_Maintenance Perform Inlet Maintenance (Replace Liner & Septum) Start->Inlet_Maintenance Trim_Column Trim 10-20 cm from Column Inlet Inlet_Maintenance->Trim_Column Tailing Persists Resolved Problem Resolved Inlet_Maintenance->Resolved Tailing Resolved Review_Method Review and Optimize GC Method Parameters Trim_Column->Review_Method Tailing Persists Trim_Column->Resolved Tailing Resolved Column_Health Evaluate Column Health Review_Method->Column_Health Tailing Persists Review_Method->Resolved Tailing Resolved Replace_Column Replace Column Column_Health->Replace_Column Column Degraded Column_Health->Resolved Column OK, Re-evaluate Replace_Column->Resolved Column_Trimming_Workflow Start Persistent Peak Tailing Disconnect Disconnect Column from Inlet Start->Disconnect Score Score Column 10-20 cm from Inlet End Disconnect->Score Break Create a Clean Break Score->Break Inspect Inspect for a Square Cut Break->Inspect Inspect->Score Poor Cut, Recut Reinstall Reinstall Column Inspect->Reinstall Good Cut End Analyze Test Sample Reinstall->End Parameter_Relationships cluster_params GC Method Parameters cluster_outcomes Chromatographic Outcomes Inlet_Temp Inlet Temperature Peak_Shape Peak Shape (Tailing) Inlet_Temp->Peak_Shape Oven_Program Oven Temperature Program Resolution Resolution Oven_Program->Resolution Retention_Time Retention Time Oven_Program->Retention_Time Flow_Rate Carrier Gas Flow Rate Flow_Rate->Peak_Shape Flow_Rate->Resolution Flow_Rate->Retention_Time

References

Stability of 1-Fluorooctane in the presence of strong acids or bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-fluorooctane in the presence of strong acids and bases. Our aim is to help you address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in the presence of strong acids (e.g., concentrated H₂SO₄, HCl)?

A: Yes, this compound is generally considered to be highly stable and unreactive in the presence of strong acids under typical laboratory conditions (room temperature and moderate heating). The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluoroalkanes like this compound exceptionally resistant to cleavage by acids.[1][2]

Q2: Will this compound degrade when exposed to strong bases (e.g., NaOH, KOH)?

A: this compound is also very stable in the presence of strong bases. Reactions such as nucleophilic substitution (hydrolysis) or elimination, which are common for other haloalkanes, are significantly less favorable for fluoroalkanes.[1][2] The strength of the C-F bond makes the fluoride (B91410) ion a very poor leaving group.

Q3: I am observing an unexpected side product in my reaction mixture containing this compound and a strong base. Could it be from the degradation of this compound?

A: While direct degradation of this compound is unlikely, the "unexpected side product" could originate from other sources. Consider the following possibilities:

  • Impurity in the this compound: Verify the purity of your starting material.

  • Reaction with other components: The base might be reacting with other reagents, solvents, or even trace amounts of water in your reaction mixture.

  • Extreme conditions: Under very harsh conditions (e.g., high temperatures and pressures), some degradation might be possible, although not typical for standard laboratory protocols.

Q4: Can this compound undergo elimination reactions (dehydrofluorination) with a strong, bulky base?

A: While theoretically possible, the elimination of HF from this compound is extremely difficult and requires very harsh conditions. The C-F bond's strength and the poor leaving group ability of the fluoride ion make this reaction pathway highly unfavorable compared to other haloalkanes.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Suspected degradation of this compound in an acidic medium. Contamination of the starting material or other reagents.1. Verify the purity of this compound using GC or NMR. 2. Ensure all other reagents and solvents are pure and anhydrous if required. 3. Run a control experiment with this compound and the acid alone to confirm its stability.
Apparent reaction of this compound with a strong base. Misinterpretation of analytical data (e.g., TLC, GC-MS).1. Confirm the identity of the supposed product by rigorous analytical methods (e.g., NMR, MS). 2. Check for impurities in the this compound that might be more reactive. 3. Consider the possibility of the base reacting with the solvent or other components.
Low yield in a reaction where this compound is a solvent. The reactants may not be soluble or stable in this compound.1. Verify the solubility of all reactants in this compound. 2. Assess the stability of your reactants under the reaction conditions in the absence of this compound.

Experimental Protocols

Protocol: General Assessment of this compound Stability

This protocol provides a general method to assess the stability of this compound in the presence of a strong acid or base.

Materials:

  • This compound (high purity, >98%)

  • Strong acid (e.g., concentrated H₂SO₄) or strong base (e.g., 50% aq. NaOH)

  • Internal standard (e.g., dodecane)

  • Anhydrous solvent (e.g., dichloromethane (B109758) for extraction)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Standard laboratory glassware

Procedure:

  • Sample Preparation: In a clean, dry reaction vial, add a known amount of this compound and the chosen strong acid or base.

  • Incubation: Stir the mixture at the desired temperature (e.g., room temperature, 50 °C, 100 °C) for a specific duration (e.g., 1, 6, 24 hours).

  • Work-up:

    • Acidic Conditions: Carefully quench the reaction by adding it to ice-cold water. Extract the organic components with a suitable solvent (e.g., dichloromethane).

    • Basic Conditions: Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the organic components.

  • Analysis:

    • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄).

    • Add a known amount of an internal standard.

    • Analyze the sample by GC-FID to quantify the amount of remaining this compound.

  • Data Interpretation: Compare the concentration of this compound at different time points to the initial concentration. A significant decrease would indicate degradation.

Visualizations

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_reaction Incubation cluster_workup Work-up cluster_analysis Analysis start Start prep_sample Prepare mixture of This compound and Acid/Base start->prep_sample incubate Incubate at desired temperature and time prep_sample->incubate quench Quench/Neutralize the reaction incubate->quench extract Extract with organic solvent quench->extract add_is Add Internal Standard extract->add_is gc_analysis Analyze by GC-FID add_is->gc_analysis end End gc_analysis->end

Caption: Workflow for assessing the stability of this compound.

SN2_Reaction Unfavored SN2 Reaction of this compound reactant CH₃(CH₂)₇-F transition_state [HO···CH₂(CH₂)₆CH₃···F]⁻ reactant->transition_state Slow & Unlikely nucleophile OH⁻ nucleophile->transition_state product CH₃(CH₂)₇-OH transition_state->product leaving_group F⁻ transition_state->leaving_group

Caption: SN2 reaction pathway for this compound (highly unfavorable).

E2_Reaction Unfavored E2 Reaction of this compound reactant CH₃(CH₂)₅CH₂-CH₂-F product CH₃(CH₂)₅CH=CH₂ reactant->product Very Slow & Unlikely base B⁻ conjugate_acid BH leaving_group F⁻

References

Byproducts formed during the fluorination of 1-octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-fluorooctane via the fluorination of 1-octanol (B28484). This resource is designed to assist in overcoming common experimental challenges, optimizing reaction conditions, and ensuring the successful isolation of the desired product.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low conversion of the starting material or significant formation of byproducts can lead to a disappointing yield of this compound. The following table outlines potential causes and actionable solutions to improve your reaction outcome.

Potential CauseTroubleshooting Steps & Solutions
Incomplete Reaction Reaction Time: Extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal duration.
Reaction Temperature: For many fluorinating reagents like DAST, the reaction is initiated at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature.[1] Ensure the temperature profile is appropriate for the specific reagent used. For some reagents, a moderate increase in temperature might be beneficial, but this must be balanced against the potential for increased byproduct formation.
Reagent Stoichiometry: Ensure the correct molar ratio of the fluorinating agent to 1-octanol is used. A slight excess of the fluorinating agent (typically 1.1 to 1.5 equivalents) is often recommended.
Degradation of Fluorinating Agent Moisture Contamination: Fluorinating agents like DAST and Deoxo-Fluor are highly sensitive to moisture and can be rapidly hydrolyzed.[1] Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Improper Storage: Store fluorinating agents according to the manufacturer's instructions, typically in a cool, dry place under an inert atmosphere.
Significant Byproduct Formation See Issue 2: High Levels of Byproducts for detailed troubleshooting.
Issue 2: High Levels of Byproducts (1-Octene and Dioctyl Ether)

The two primary byproducts in the fluorination of 1-octanol are 1-octene (B94956), formed via an elimination reaction, and dioctyl ether. The formation of these impurities reduces the yield of this compound and complicates purification.

Quantitative Data on Byproduct Formation:

While specific yields can vary significantly based on the fluorinating agent and reaction conditions, the following table provides an overview of expected outcomes.

Fluorinating AgentDesired Product (this compound) Yield1-Octene YieldDioctyl Ether YieldRemarks
DAST ~70-90%Can be significant, up to 30% in some cases for similar alcohols.[2]Generally a minor byproduct.The ratio of substitution to elimination is sensitive to reaction conditions.
Deoxo-Fluor Generally comparable or slightly higher than DAST.Often lower than with DAST, as it is known to suppress elimination.[3][4]Typically a minor byproduct.More thermally stable than DAST.[5]
PyFluor High yields reported for primary alcohols.Minimal formation of elimination byproducts.[3]Not commonly reported as a significant byproduct.Considered a safer and more selective alternative.

Troubleshooting High Byproduct Levels:

Potential CauseTroubleshooting Steps & Solutions
High Reaction Temperature Optimize Temperature: Higher temperatures can favor the elimination reaction, leading to increased 1-octene formation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Choice of Fluorinating Agent Select a Milder Reagent: If elimination is a persistent issue with DAST, consider using a reagent known to suppress this side reaction, such as Deoxo-Fluor or PyFluor.[3][4]
Presence of Base Avoid Basic Conditions: While not always added, the presence of basic impurities or byproducts from the fluorinating agent can promote elimination. Ensure the reaction is performed under neutral or slightly acidic conditions if compatible with the chosen reagent.
Excess Alcohol Control Stoichiometry: While a slight excess of the fluorinating agent is common, a large excess of 1-octanol could potentially lead to increased ether formation under certain conditions.
Moisture in the Reaction Ensure Anhydrous Conditions: The presence of water can lead to the formation of HF, which can catalyze side reactions, including the dehydration of 1-octanol to 1-octene.[6]
Issue 3: Difficulties in Product Purification

Separating this compound from the starting material and the main byproducts can be challenging due to their similar physical properties.

Physical Properties of Key Components:

CompoundBoiling Point (°C)Polarity
This compound 142-144Moderately Polar
1-Octanol 195Polar
1-Octene 121-122Nonpolar
Dioctyl Ether 291-293Nonpolar

Troubleshooting Purification:

ProblemSuggested Solution(s)
Incomplete separation by distillation Fractional Distillation: Due to the relatively close boiling points of this compound and 1-octene, a simple distillation may not be sufficient. Use a fractional distillation column with a suitable packing material to enhance separation efficiency.[7]
Vacuum Distillation: To avoid potential decomposition at higher temperatures, consider performing the fractional distillation under reduced pressure.
Co-elution in column chromatography Optimize Solvent System: Use a gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane) to improve the separation of the moderately polar this compound from the nonpolar byproducts and the more polar 1-octanol.
Presence of unreacted 1-octanol Aqueous Workup: During the workup, wash the organic layer with water or brine to remove the majority of the unreacted 1-octanol.[1]
Persistent ether byproduct Chromatography: Dioctyl ether is significantly less volatile than this compound and should be separable by column chromatography or distillation. If it persists, a careful fractional distillation is the most effective method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the fluorination of 1-octanol with a reagent like DAST?

A1: The reaction generally proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by the fluoride (B91410) ion via an SN2 pathway, which results in the formation of this compound with an inversion of stereochemistry (though this is not relevant for the achiral 1-octanol).

Q2: My GC-MS analysis shows a peak that I suspect is dioctyl ether. How can I confirm its identity?

A2: You can confirm the presence of dioctyl ether by comparing the mass spectrum of the unknown peak with a reference spectrum from a database (e.g., NIST). The fragmentation pattern of dioctyl ether will be characteristic. Additionally, you can synthesize a standard of dioctyl ether and compare its retention time and mass spectrum with your unknown peak under the same GC-MS conditions.

Q3: Can I use other fluorinating agents besides DAST and Deoxo-Fluor?

A3: Yes, several newer fluorinating agents have been developed with improved safety profiles and selectivity. Reagents like PyFluor and AlkylFluor are known to be effective for the deoxyfluorination of primary alcohols with minimal formation of elimination byproducts.[3]

Q4: How critical is it to maintain anhydrous conditions during the reaction?

A4: It is extremely critical. Fluorinating agents like DAST and Deoxo-Fluor react violently with water to produce hydrogen fluoride (HF) gas.[5] This not only deactivates the reagent but the HF generated can also catalyze side reactions, such as the dehydration of 1-octanol to 1-octene.

Q5: What is the best way to quench the reaction?

A5: The reaction is typically quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ice water.[1] This neutralizes any remaining fluorinating agent and acidic byproducts. This should be done carefully in a fume hood as HF gas may be evolved.

Experimental Protocols

General Protocol for Fluorination of 1-Octanol using DAST

This protocol is a general guideline and should be adapted based on laboratory safety procedures and specific experimental goals.

  • Preparation: In a fume hood, add 1-octanol (1.0 eq.) to a solution of anhydrous dichloromethane (B109758) (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1-1.2 eq.) dropwise to the cooled solution of 1-octanol under an inert atmosphere (e.g., nitrogen).

  • Reaction: Allow the reaction mixture to stir at -78 °C for a short period (e.g., 15-30 minutes) and then let it slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography to isolate this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete byproducts Significant Byproducts Observed? incomplete->byproducts Yes extend_time Extend Reaction Time incomplete->extend_time No troubleshoot_byproducts Troubleshoot Byproduct Formation (See Issue 2) byproducts->troubleshoot_byproducts Yes check_reagent Check Reagent Quality & Stoichiometry byproducts->check_reagent No success Improved Yield troubleshoot_byproducts->success extend_time->success optimize_temp Optimize Temperature optimize_temp->success check_reagent->optimize_temp

Caption: Troubleshooting workflow for low yield of this compound.

Signaling Pathway of Byproduct Formation

byproduct_formation cluster_main Main Reaction Pathway cluster_side Side Reactions 1-Octanol 1-Octanol Activated Intermediate Activated Intermediate 1-Octanol->Activated Intermediate Fluorinating Agent Dioctyl Ether Dioctyl Ether 1-Octanol->Dioctyl Ether Nucleophilic Attack on Activated Intermediate This compound This compound Activated Intermediate->this compound SN2 Attack 1-Octene 1-Octene Activated Intermediate->1-Octene Elimination (E2)

Caption: Pathways for byproduct formation during fluorination.

References

Technical Support Center: Large-Scale Synthesis of 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-fluorooctane synthesis on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: For large-scale synthesis, nucleophilic substitution (Sₙ2) is the preferred route. While classic methods like the Swarts reaction are effective, modern industrial processes often favor Phase-Transfer Catalysis (PTC).[1][2] PTC is advantageous because it allows for the use of inexpensive and safer alkali metal fluorides like potassium fluoride (B91410) (KF) with organic-soluble substrates, such as 1-bromooctane (B94149) or 1-chlorooctane (B87089), under milder conditions.[2][3][4] This method avoids the need for expensive heavy metal fluorides and can lead to high yields and easier workup.[2]

Q2: What are the primary competing reactions that lower the yield of this compound?

A2: The two main side reactions are elimination (E2) to form octene and hydrolysis to form 1-octanol (B28484). Elimination can compete with substitution, especially at higher temperatures.[5] The formation of 1-octanol occurs if water is present in the reaction mixture, as the fluoride ion can act as a base to generate hydroxide (B78521) ions, which then react with the alkyl halide.[5]

Q3: Why is the choice of fluorinating agent important?

A3: The fluorinating agent's reactivity and solubility are critical. Heavy metal fluorides (AgF, Hg₂F₂) used in the Swarts reaction are highly effective but are also expensive and toxic.[6][7] Alkali metal fluorides like KF are cheap and readily available, but their low solubility in organic solvents necessitates the use of phase-transfer catalysts or polar aprotic solvents to achieve a reasonable reaction rate.

Q4: What are the key safety precautions for large-scale this compound synthesis?

A4: Key safety measures include:

  • Handling Reagents: Alkyl halides are irritants and lachrymators. Fluorinating agents can be corrosive and toxic. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pressure Build-up: The reaction may be exothermic. Large-scale reactions should be conducted in a suitable reactor with proper temperature control and pressure relief systems.

  • Solvent Hazards: Organic solvents are often flammable. Ensure there are no ignition sources nearby and that the equipment is properly grounded.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal salts if used, according to institutional and local regulations.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale synthesis of this compound.

Problem 1: Low or No Conversion to this compound

QuestionPossible CauseRecommended Solution
Is the fluorinating agent active? Alkali metal fluorides (e.g., KF) can be deactivated by absorbed moisture or have low intrinsic solubility.1. Dry the Fluoride Salt: Dry the KF under a vacuum at >150°C before use. 2. Use Spray-Dried KF: This form has a higher surface area and is more reactive. 3. Ensure Catalyst Efficiency: Verify that the phase-transfer catalyst is active and used in the correct loading (typically 1-5 mol%).
Is the phase-transfer catalyst (PTC) working effectively? The chosen PTC may not be lipophilic enough, or it may be degrading under the reaction conditions.1. Select an Appropriate PTC: Quaternary ammonium (B1175870) or phosphonium (B103445) salts with long alkyl chains (e.g., tetrabutylammonium (B224687) bromide, TBAB) are effective.[1] Phosphonium salts often have better thermal stability.[1] 2. Check for Degradation: If the reaction mixture darkens significantly, the catalyst may be decomposing (Hofmann elimination). Consider using a more stable catalyst or lowering the reaction temperature.
Is the leaving group appropriate? The reactivity order for the leaving group in Sₙ2 reactions is I > Br > Cl.1. Use a Better Leaving Group: If starting from 1-chlorooctane, consider switching to 1-bromooctane or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions) to generate the more reactive 1-iodooctane (B127717) in situ.[8]

Problem 2: Significant Amount of 1-Octanol as a Byproduct

QuestionPossible CauseRecommended Solution
Is there water in the reaction? Water contamination leads to the formation of hydroxide ions, which react to form the alcohol byproduct.[5]1. Use Anhydrous Reagents: Dry all solvents and starting materials thoroughly. Use freshly dried KF. 2. Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from entering the reaction.

Problem 3: Significant Amount of Octene as a Byproduct

QuestionPossible CauseRecommended Solution
Is the reaction temperature too high? Higher temperatures favor the E2 elimination reaction over the Sₙ2 substitution reaction.1. Lower the Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress by GC or TLC to find the optimal balance. 2. Use a Less Hindered Base/Nucleophile: While the fluoride source is fixed, ensure that no other strong, bulky bases are present as contaminants.

Problem 4: Difficult Workup and Purification

QuestionPossible CauseRecommended Solution
Are emulsions forming during aqueous extraction? The phase-transfer catalyst can act as a surfactant, leading to stable emulsions that make phase separation difficult.1. Add Brine: Wash the organic layer with a saturated NaCl solution (brine) to break the emulsion. 2. Centrifugation: For persistent emulsions on a large scale, centrifugation can be an effective method to separate the layers.
Is the product difficult to separate from the starting material by distillation? This compound (b.p. 142-146°C) and 1-bromooctane (b.p. ~201°C) have sufficiently different boiling points for separation. However, 1-chlorooctane (b.p. ~182°C) is closer.1. Drive Reaction to Completion: Ensure the reaction proceeds as far as possible to minimize the amount of starting material left. 2. Use Fractional Distillation: Employ a fractional distillation column with sufficient theoretical plates to achieve a clean separation.
Data Presentation

Table 1: Comparison of Common Fluorination Methods for Primary Alkyl Halides

MethodTypical Fluorinating AgentCatalyst/SolventTemperature (°C)Typical YieldProsCons
Phase-Transfer Catalysis (PTC) Potassium Fluoride (KF)Tetrabutylammonium Bromide (TBAB) in Acetonitrile (B52724)80 - 10075-90%[5]Inexpensive reagents, high yield, scalable, "greener" process.[2]Requires careful drying of reagents, potential for emulsion formation.
Swarts Reaction Silver(I) Fluoride (AgF) or Antimony Trifluoride (SbF₃)Aprotic Solvent (e.g., Acetone) or neat50 - 15060-80%High reactivity, drives reaction forward via precipitation of metal halide.[6]Expensive and toxic heavy metal reagents, harsh conditions, difficult waste disposal.[7][9]
Finkelstein-Type (Halex) Potassium Fluoride (KF)Polar Aprotic Solvent (e.g., DMF, DMSO)100 - 15050-70%Avoids PTC, simple reagents.Requires high temperatures, solvents can be difficult to remove, lower yields than PTC.
Experimental Protocols

Protocol: Large-Scale Synthesis of this compound via Phase-Transfer Catalysis

This protocol describes the synthesis of this compound from 1-bromooctane using potassium fluoride and a phase-transfer catalyst.

Reagents:

  • 1-Bromooctane (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Anhydrous Acetonitrile

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with spray-dried potassium fluoride and tetrabutylammonium bromide.

  • Solvent Addition: Add anhydrous acetonitrile to the reactor under a nitrogen atmosphere.

  • Heating: Begin stirring and heat the slurry to 85°C.

  • Substrate Addition: Slowly add 1-bromooctane to the heated slurry over 1-2 hours using an addition funnel. An exotherm may be observed; maintain the internal temperature below 95°C.

  • Reaction Monitoring: Hold the reaction mixture at 85-90°C. Monitor the reaction's progress by taking aliquots and analyzing them by GC for the disappearance of 1-bromooctane. The reaction is typically complete in 12-24 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KBr and excess KF) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washes. Remove the bulk of the acetonitrile via distillation.

  • Aqueous Workup: Transfer the remaining crude product to a separatory funnel. Wash sequentially with water (2x) and brine (1x) to remove the remaining catalyst and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent on a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric pressure to yield a colorless liquid.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with KF & TBAB B Add Anhydrous Acetonitrile A->B C Heat to 85°C B->C D Add 1-Bromooctane C->D E Monitor Reaction (GC) D->E F Cool & Filter Salts E->F G Aqueous Wash F->G H Dry Organic Layer G->H I Fractional Distillation H->I J J I->J Final Product: This compound

Caption: General workflow for the large-scale synthesis of this compound.

Troubleshooting_Tree Start Low Yield of This compound? Side_Products Byproducts Observed (GC-MS)? Start->Side_Products Yes Low_Conversion High Amount of Starting Material? Start->Low_Conversion No Octanol 1-Octanol Detected? Side_Products->Octanol Octene Octene Detected? Octanol->Octene No Sol_Water Solution: Use Anhydrous Solvents & Reagents Octanol->Sol_Water Yes Sol_Temp Solution: Lower Reaction Temperature Octene->Sol_Temp Yes Reagents Reagents Active? Low_Conversion->Reagents Yes Sol_DryKF Solution: Use Spray-Dried KF, Ensure PTC is Active Reagents->Sol_DryKF No Sol_Time Solution: Increase Reaction Time or Temperature Reagents->Sol_Time Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

PTC_Mechanism KF K⁺ F⁻ (Solid) QF Q⁺ F⁻ KF->QF Phase Transfer of F⁻ BrOct CH₃(CH₂)₇Br (1-Bromooctane) FOct CH₃(CH₂)₇F (this compound) QBr Q⁺ Br⁻ BrOct->QBr Forms Byproduct QBr->KF Phase Transfer of Br⁻ QF->BrOct SN2 Reaction Catalyst Q⁺ = Tetrabutylammonium (C₄H₉)₄N⁺

Caption: Mechanism of Phase-Transfer Catalysis (PTC) in fluorination.

References

Preventing elimination side reactions in fluoroalkane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluoroalkane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing undesired elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of elimination side reactions during nucleophilic fluorination?

A1: Elimination reactions, primarily E2 and E1cb mechanisms, are common side reactions in nucleophilic fluorination. The fluoride (B91410) ion (F-) is not only a nucleophile but also a base, which can abstract a proton from a carbon atom adjacent (β-position) to the leaving group, leading to the formation of an alkene.[1][2] Several factors can favor elimination over the desired substitution (SN2) reaction:

  • Substrate Structure: Tertiary and secondary substrates are more prone to elimination than primary substrates due to increased steric hindrance at the reaction center and the formation of more stable alkenes.[2][3]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[1]

  • Base Strength: Strong bases promote elimination. The basicity of the fluoride source and any added bases is a critical factor.[4]

  • Solvent: The choice of solvent can influence the nucleophilicity and basicity of the fluoride ion. Polar aprotic solvents can enhance nucleophilicity.[1][5] Protic solvents can cage the nucleophile through hydrogen bonding, potentially favoring elimination.[6]

  • Leaving Group: The nature of the leaving group can influence the reaction pathway. While fluorine itself is a poor leaving group in subsequent reactions, the initial leaving group in the fluorination reaction (e.g., tosylate, mesylate, halide) plays a role.[4][7][8]

Q2: How can I minimize elimination when using a secondary alkyl halide as a substrate?

A2: Secondary alkyl halides are particularly susceptible to elimination. To favor substitution, consider the following strategies:

  • Lower the Reaction Temperature: This is the most direct method to disfavor elimination. If the reaction is slow at lower temperatures, extending the reaction time is preferable to increasing the heat.[1]

  • Choose a Milder Fluoride Source: Instead of highly basic fluoride sources like anhydrous potassium fluoride, consider using less basic reagents such as tetrabutylammonium (B224687) bifluoride (TBABF2) or aminodifluorosulfinium salts.[9]

  • Optimize Solvent Selection: Polar aprotic solvents like acetonitrile, DMF, or DMSO can enhance the nucleophilicity of the fluoride ion without significantly increasing its basicity.[1][5] In some cases, nonpolar protic solvents like t-amyl alcohol have been shown to improve chemoselectivity for SN2 reactions with tetrabutylammonium fluoride (TBAF).[5]

  • Use a Phase-Transfer Catalyst: A phase-transfer catalyst can facilitate the reaction under milder conditions, potentially reducing the need for high temperatures that favor elimination.

Q3: My reaction is producing a mixture of regioisomeric alkenes (Zaitsev and Hofmann products). How can I control the regioselectivity of the elimination?

A3: The regioselectivity of elimination in fluoroalkane synthesis is governed by the competition between the Zaitsev (more substituted alkene) and Hofmann (less substituted alkene) pathways. Fluorine's strong electron-withdrawing effect can increase the acidity of the β-protons, often favoring the Hofmann product via an E1cb-like transition state.[10] To control the outcome:

  • To favor the Hofmann product: Use a sterically bulky base, such as potassium tert-butoxide. The steric hindrance will favor the abstraction of the more accessible, less hindered proton.[10]

  • To favor the Zaitsev product: Employ a small, non-hindered base like sodium ethoxide or sodium hydroxide, which can more easily access the more sterically hindered β-proton leading to the thermodynamically more stable alkene.[10]

Q4: Are there any modern fluorinating reagents specifically designed to suppress elimination?

A4: Yes, several newer reagents have been developed to provide high yields of fluorinated products with minimal elimination byproducts. These include:

  • PyFluor: An inexpensive and thermally stable deoxyfluorination reagent for alcohols that shows only minor formation of elimination side products.[9]

  • AlkylFluor: A salt analogue of PhenoFluor that is effective for the deoxyfluorination of primary and secondary alcohols with high yields.[9]

  • Aminodifluorosulfinium Salts: These reagents, such as XtalFluor-E, are often more selective than DAST and Deoxo-Fluor, providing less elimination byproduct.[9]

  • Tetrabutylammonium Bifluoride (TBABF2): A weakly basic nucleophilic fluorinating agent that provides excellent yields with minimal elimination-derived side products when reacting with triflates.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of fluoroalkane, high yield of alkene byproduct. Reaction temperature is too high.Lower the reaction temperature and increase the reaction time.[1] Consider using flow chemistry for better temperature control.[1]
Fluoride source is too basic.Switch to a less basic fluoride source like TBABF2 or an aminodifluorosulfinium salt.[9]
Substrate is sterically hindered (secondary or tertiary).Use milder reaction conditions. Consider alternative synthetic routes if elimination remains a major issue.
Inappropriate solvent.Use a polar aprotic solvent (e.g., CH3CN, DMF, DMSO) to enhance nucleophilicity.[1][5]
Formation of multiple alkene isomers. Use of a non-selective base.To favor the Hofmann product, use a bulky base (e.g., potassium tert-butoxide).[10] To favor the Zaitsev product, use a small, non-hindered base (e.g., sodium ethoxide).[10]
Reaction is sluggish at low temperatures. Insufficient reactivity of the fluoride source.Use a more soluble and weakly ion-paired fluoride salt.[1] Employ a phase-transfer catalyst to increase the effective concentration of the fluoride ion in the organic phase.
Poor leaving group.Convert alcohols to better leaving groups like tosylates or triflates before fluorination.[9]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol using PyFluor

This protocol is adapted from the literature for the deoxyfluorination of a secondary alcohol to minimize elimination byproducts.[9]

Materials:

  • Secondary alcohol (1.0 equiv)

  • PyFluor (1.5 equiv)

  • Organic base (e.g., DBU or triethylamine, 1.5 equiv)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the secondary alcohol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the organic base to the solution.

  • Slowly add PyFluor to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Fluorination of an Alkyl Triflate using Tetrabutylammonium Bifluoride (TBABF2)

This protocol is based on the use of a weakly basic fluoride source to suppress elimination.[9]

Materials:

  • Alkyl triflate (1.0 equiv)

  • Tetrabutylammonium bifluoride (TBABF2, 1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF) as solvent

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the alkyl triflate in anhydrous THF.

  • Add TBABF2 to the solution in one portion.

  • Heat the reaction mixture to a gentle reflux (or a temperature determined by optimization, e.g., 50-60 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting fluoroalkane by flash column chromatography.

Visual Guides

Elimination_vs_Substitution Start Fluoroalkane Synthesis (e.g., from Alkyl Halide/Sulfonate) Conditions Reaction Conditions Start->Conditions Substrate Substrate Structure Conditions->Substrate Reagent Fluorinating Agent Conditions->Reagent Solvent Solvent Choice Conditions->Solvent Temp Temperature Conditions->Temp Substitution Desired SN2 Product (Fluoroalkane) Substrate->Substitution Primary > Secondary Elimination Undesired Elimination Product (Alkene) Substrate->Elimination Tertiary > Secondary Reagent->Substitution Weakly Basic (e.g., TBABF2) Reagent->Elimination Strongly Basic (e.g., KF) Solvent->Substitution Polar Aprotic (e.g., DMSO) Temp->Substitution Low Temp->Elimination High

Caption: Factors influencing the competition between substitution and elimination.

Troubleshooting_Workflow Start Low Yield of Fluoroalkane due to Elimination Check_Temp Is the reaction temperature high? Start->Check_Temp Lower_Temp Lower Temperature & Increase Reaction Time Check_Temp->Lower_Temp Yes Check_Base Is the fluoride source highly basic? Check_Temp->Check_Base No Success Improved Yield Lower_Temp->Success Change_Reagent Use a Milder Reagent (e.g., PyFluor, TBABF2) Check_Base->Change_Reagent Yes Check_Substrate Is the substrate secondary or tertiary? Check_Base->Check_Substrate No Change_Reagent->Success Milder_Conditions Use Milder Conditions or Consider Alternative Route Check_Substrate->Milder_Conditions Yes Check_Substrate->Success No (Primary) Milder_Conditions->Success

References

Overcoming solubility issues of reagents in 1-Fluorooctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 1-fluorooctane, with a particular focus on resolving reagent solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound are:

  • Nucleophilic Substitution of 1-Bromooctane (B94149): This method involves the reaction of 1-bromooctane with a fluoride (B91410) salt, typically potassium fluoride (KF), in the presence of a phase-transfer catalyst.

  • Deoxyfluorination of 1-Octanol (B28484): This approach utilizes a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or its analogues, to replace the hydroxyl group of 1-octanol with fluorine.

Q2: Why is the solubility of potassium fluoride (KF) a major issue in the synthesis of this compound?

A2: Potassium fluoride has very low solubility in most aprotic organic solvents that are ideal for S(_N)2 reactions.[1] This poor solubility limits the concentration of the fluoride anion in the organic phase, leading to very slow reaction rates and low yields.

Q3: How do phase-transfer catalysts (PTCs) help to overcome the solubility issue of KF?

A3: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and crown ethers (e.g., 18-crown-6), facilitate the transfer of the fluoride anion from the solid or aqueous phase into the organic phase where the 1-bromooctane is dissolved. The lipophilic cation of the PTC pairs with the fluoride anion, creating a more soluble complex in the organic solvent, thereby increasing the effective concentration of the nucleophile and accelerating the reaction rate.[1]

Q4: What are the main side products to expect in the synthesis of this compound from 1-bromooctane?

A4: The primary side product is 1-octene (B94956), which is formed through an E2 elimination reaction.[1] This side reaction competes with the desired S(_N)2 substitution. The formation of 1-octanol can also occur if water is present in the reaction mixture.

Q5: Are there any safety concerns when using DAST or Deoxo-Fluor?

A5: Yes, DAST and Deoxo-Fluor are moisture-sensitive and can react violently with water. They should be handled with care in a fume hood, and anhydrous conditions are essential for safe and effective use. These reagents can also be thermally unstable, so it is crucial to follow the recommended temperature guidelines for the reaction.

Troubleshooting Guides

Issue 1: Low Yield of this compound in KF/PTC Reaction

Q: I am getting a very low yield of this compound when reacting 1-bromooctane with KF and a phase-transfer catalyst. What are the possible causes and solutions?

A: Low yields in this reaction are often linked to several factors. Below is a troubleshooting workflow and a detailed explanation of potential causes and their solutions.

LowYieldTroubleshooting start Low Yield of this compound check_kf Check KF Quality and Drying start->check_kf check_ptc Evaluate Phase-Transfer Catalyst start->check_ptc check_solvent Assess Solvent and Anhydrous Conditions start->check_solvent check_temp Optimize Reaction Temperature start->check_temp check_byproducts Analyze for Byproducts (e.g., 1-octene) start->check_byproducts solution_kf Use spray-dried KF or dry in oven. check_kf->solution_kf Hygroscopic KF? solution_ptc Increase PTC loading or switch to a more effective PTC (e.g., 18-crown-6). check_ptc->solution_ptc Inefficient phase transfer? solution_solvent Use a polar aprotic solvent (e.g., acetonitrile) and ensure all reagents and glassware are dry. check_solvent->solution_solvent Poor KF solubility or presence of water? solution_temp Gradually increase temperature while monitoring for elimination. check_temp->solution_temp Reaction too slow? solution_byproducts If elimination is high, consider a less basic fluoride source or milder conditions. check_byproducts->solution_byproducts High elimination?

Caption: Troubleshooting workflow for low yield of this compound.

  • Ineffective Potassium Fluoride: KF is hygroscopic, and the presence of water will hinder the reaction by solvating the fluoride ion, reducing its nucleophilicity.

    • Solution: Use spray-dried KF or dry the KF in an oven at >150 °C for several hours before use. Store it in a desiccator.

  • Insufficient Phase-Transfer Catalyst: The amount or type of PTC may not be optimal for facilitating the transfer of the fluoride ion into the organic phase.

    • Solution: Increase the molar percentage of the PTC. If using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), consider switching to a more effective catalyst like 18-crown-6 (B118740), which is known to strongly chelate the potassium ion.

  • Inappropriate Solvent: The choice of solvent significantly impacts the solubility of the KF-PTC complex and the rate of the S(_N)2 reaction.

    • Solution: Use a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) to enhance the solubility of the KF-PTC complex and promote the S(_N)2 reaction. Ensure the solvent is anhydrous.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can also favor the competing E2 elimination reaction, leading to the formation of 1-octene.

Issue 2: High Percentage of 1-Octene Byproduct

Q: My reaction produces a significant amount of 1-octene alongside this compound. How can I minimize this elimination byproduct?

A: The formation of 1-octene is due to the E2 elimination pathway, which competes with the desired S(_N)2 substitution. The basicity of the fluoride ion can promote this side reaction.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Basicity of the Fluoride Source: The "naked" fluoride ion, when fully dissociated in the organic phase, is a strong base.

    • Solution: While KF is the standard, using a less basic fluorinating agent could be an option, although this often involves different reaction setups. For the KF/PTC system, ensuring a controlled release of the fluoride ion by the PTC can sometimes help.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound from 1-Bromooctane.

Fluoride SourcePhase-Transfer Catalyst (PTC)SolventTemperature (°C)Time (h)Yield of this compound (%)Yield of 1-Octene (%)Reference
KF18-crown-6Acetonitrile8224928[1]
KFTetrabutylammonium BromideAcetonitrile8224ModerateModerateGeneral Knowledge
CsF18-crown-6Acetonitrile8012~99 (for a similar substrate)<1 (for a similar substrate)[2]

Table 2: Solubility of Potassium Fluoride (KF) in Various Organic Solvents.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Acetonitrile25~0.003
Dimethylformamide (DMF)25~0.03
Dimethyl sulfoxide (B87167) (DMSO)25~0.25
Tetrahydrofuran (THF)25Very low
Methanol25~0.5
Ethanol25~0.2

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Bromooctane using KF and 18-Crown-6

This protocol is based on established methods for nucleophilic fluorination using a phase-transfer catalyst.

Materials:

  • 1-Bromooctane

  • Potassium Fluoride (spray-dried)

  • 18-Crown-6

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (2-3 equivalents relative to 1-bromooctane).

  • Add 18-crown-6 (0.1-0.2 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Add 1-bromooctane (1 equivalent) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water to remove the 18-crown-6 and any remaining KF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound from 1-Octanol using DAST

This protocol is a general procedure for the deoxyfluorination of a primary alcohol.

Materials:

  • 1-Octanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar and 1-octanol (1 equivalent) dissolved in anhydrous dichloromethane, cool the solution to 0 °C in an ice bath.

  • Slowly add DAST (1.1-1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, slowly quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to yield this compound.

Visualizations

PTC_Mechanism cluster_organic Organic Phase cluster_solid Solid Phase RBr 1-Bromooctane (R-Br) RF This compound (R-F) RBr->RF Product Formation PTC_Br [PTC⁺][Br⁻] RBr->PTC_Br Byproduct Formation PTC_F [PTC⁺][F⁻] (soluble complex) PTC_F->RBr SN2 Reaction KF Potassium Fluoride (K⁺F⁻) PTC_Br->KF Catalyst Regeneration KF->PTC_F Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis in this compound Synthesis.

References

Managing moisture sensitivity in reactions involving 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing moisture sensitivity in chemical reactions involving 1-fluorooctane. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound in moisture-sensitive environments.

Issue 1: Low or No Product Yield in a Reaction Involving this compound and an Organometallic Reagent (e.g., Grignard, Organolithium)

  • Possible Cause: Decomposition of the organometallic reagent by trace amounts of water. While this compound itself is relatively stable, organometallic reagents are extremely sensitive to moisture.

  • Troubleshooting Steps:

    • Verify Solvent and Reagent Purity: Ensure all solvents, including this compound if used as a solvent, are rigorously dried. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods.[1]

    • Proper Glassware Preparation: All glassware must be oven-dried or flame-dried immediately before use and cooled under a stream of inert gas (e.g., argon or nitrogen).[2][3]

    • Inert Atmosphere Integrity: Check for leaks in your reaction setup. Ensure a positive pressure of inert gas is maintained throughout the reaction.[4]

    • Reagent Quality: Use a fresh bottle or a newly prepared solution of the organometallic reagent. Older or improperly stored reagents can degrade.

A decision tree for troubleshooting low yield is presented below.

G start Low or No Product Yield q1 Was all glassware properly dried (oven/flame-dried)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were anhydrous solvents and fresh reagents used? a1_yes->q2 end_fail1 Re-run reaction with properly dried glassware. a1_no->end_fail1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was a positive inert atmosphere maintained throughout? a2_yes->q3 end_fail2 Use freshly dried solvents and new/tested reagents. a2_no->end_fail2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_success Investigate other reaction parameters (temperature, stoichiometry, reaction time). a3_yes->end_success end_fail3 Check for leaks and ensure a proper inert gas setup. a3_no->end_fail3

Troubleshooting Flowchart for Low Yield Reactions

Issue 2: Formation of a White Precipitate Upon Addition of Reagents

  • Possible Cause: Hydrolysis of a moisture-sensitive reagent or catalyst, leading to the formation of insoluble hydroxides or oxides.

  • Solution:

    • Ensure all components of the reaction mixture, including this compound, solvents, and other reagents, are anhydrous.

    • Purge the reaction flask thoroughly with an inert gas before introducing any reagents.

    • Add reagents slowly via syringe or cannula to a well-stirred solution to minimize localized concentration and potential side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: Is this compound itself sensitive to moisture?

A1: this compound is a relatively stable organic compound and is hydrophobic, making it insoluble in water.[6] It does not readily react with water under standard laboratory conditions. However, the reactions it is often used in, such as those involving strong bases or organometallic reagents, are highly sensitive to moisture.[7] Therefore, it is crucial to treat this compound as a component of a moisture-sensitive system and ensure it is anhydrous for such applications.

Q2: How can I dry this compound before use?

A2: If you suspect your this compound contains water, you can dry it using standard techniques for inert organic solvents.

Drying AgentProcedureSuitability
Molecular Sieves (4Å) Add freshly activated molecular sieves to this compound and allow to stand for 24 hours under an inert atmosphere.Good for removing small amounts of water.
**Calcium Hydride (CaH₂) **Stir this compound over calcium hydride for several hours, then distill under an inert atmosphere.Effective, but requires distillation.
Sodium/Benzophenone Not recommended due to the potential reactivity of the C-F bond with sodium.Not Suitable

Q3: What are the best practices for setting up a moisture-sensitive reaction involving this compound?

A3: A properly executed moisture-sensitive reaction requires careful preparation and handling.

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours or flame-dry under vacuum.[2] Assemble the glassware while hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).[3]

  • Inert Atmosphere: Use a Schlenk line or a glovebox to maintain an inert atmosphere.[8] If using a balloon, ensure it is filled with a high-purity inert gas.[4]

  • Reagent Transfer: Transfer all liquid reagents, including this compound, using dry syringes or cannulas.[5] Solid reagents should be transferred in a glovebox or under a positive flow of inert gas.

Below is a workflow for setting up a moisture-sensitive reaction.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction dry_glassware Oven/Flame-Dry Glassware cool_inert Cool Under Inert Gas (Ar/N2) dry_glassware->cool_inert assemble Assemble Glassware cool_inert->assemble dry_solvents Prepare Anhydrous Solvents & Reagents add_reagents Add Solvents and Reagents via Syringe/Cannula dry_solvents->add_reagents purge Purge with Inert Gas assemble->purge purge->add_reagents maintain_pressure Maintain Positive Inert Gas Pressure add_reagents->maintain_pressure run_reaction Run Reaction at Desired Temperature maintain_pressure->run_reaction workup Quench and Work-up run_reaction->workup

Workflow for Moisture-Sensitive Reactions

Q4: How can I detect the presence of water in my reaction?

A4: While direct detection during a reaction is difficult, several methods can be used to check for water in your starting materials.

MethodApplicationComments
Karl Fischer Titration Quantitative determination of water content in solvents and reagents.Highly accurate and sensitive.
¹H NMR Spectroscopy Can show a broad peak for water, but quantification is difficult.Useful for a quick qualitative check.
Indicator (e.g., Benzophenone Ketyl) Used to indicate when a solvent is anhydrous (deep blue/purple color).Commonly used for drying solvents like THF and ether.

Experimental Protocols

Protocol 1: Drying Glassware for Moisture-Sensitive Reactions

  • Clean glassware thoroughly and rinse with a small amount of acetone (B3395972) or ethanol (B145695) to remove residual water.

  • Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or overnight.[3]

  • Alternatively, for quicker drying, assemble the apparatus and heat all glass parts with a heat gun under a high vacuum until all visible moisture is gone.

  • Allow the glassware to cool to room temperature in a desiccator or under a positive pressure of a dry inert gas (e.g., nitrogen or argon).[2]

Protocol 2: Transfer of Anhydrous Solvents/Reagents via Syringe

  • Dry the syringe and needle in an oven and cool in a desiccator.

  • Purge the syringe with dry inert gas by drawing the gas into the syringe and expelling it three times.[5]

  • Puncture the septum of the reagent bottle with the needle and a second needle connected to an inert gas source to equalize the pressure.

  • Withdraw the desired volume of liquid into the syringe.

  • Remove any gas bubbles from the syringe.

  • Insert the needle through the septum of the reaction flask and slowly dispense the liquid.

References

Technical Support Center: Optimizing the Separation of 1-Fluorooctane from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 1-Fluorooctane and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification and analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the separation of this compound from its constitutional isomers (e.g., 2-Fluorooctane, 3-Fluorooctane, 4-Fluorooctane).

Gas Chromatography (GC) Troubleshooting

Q1: Why are my this compound and its isomers not separating (peak co-elution)?

A1: Co-elution of positional isomers like fluorooctanes is a common challenge due to their similar physicochemical properties. Here’s a systematic approach to troubleshoot this issue:

  • Problem: Inadequate column selectivity for positional isomers.

    • Solution:

      • Change Stationary Phase: Standard non-polar columns may not provide sufficient selectivity. Consider using a column with a more polar stationary phase. Liquid crystalline stationary phases are known for their high selectivity towards positional isomers.

      • Optimize Temperature Program: A slow, shallow temperature ramp can enhance separation. Start with an initial temperature below the boiling point of the lowest-boiling isomer and increase the temperature gradually.

  • Problem: Poor peak shape (fronting or tailing), which can obscure separation.

    • Solution:

      • Check for Active Sites: Tailing of polar analytes like fluorinated compounds can indicate active sites in the injector liner or the column. Use a deactivated liner and consider conditioning your column.

      • Optimize Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. Deviations from the optimal linear velocity can lead to band broadening.

Q2: My peaks are broad, leading to poor resolution. What can I do?

A2: Broad peaks can result from several factors. Here are the most common causes and their solutions:

  • Problem: Sub-optimal injection technique.

    • Solution: Ensure a fast and clean injection. A slow injection will lead to a broad initial band. Use an autosampler for better reproducibility.

  • Problem: Column degradation or contamination.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If performance does not improve, the column may need to be replaced.

Fractional Distillation Troubleshooting

Q1: I am not achieving good separation of this compound from its isomers, even with a fractionating column.

A1: The close boiling points of fluorooctane isomers make separation by fractional distillation challenging. Here's how to optimize the process:

  • Problem: Insufficient column efficiency.

    • Solution:

      • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates.

      • Maintain a Slow Distillation Rate: A slow and steady distillation rate allows for proper equilibrium between the liquid and vapor phases within the column, which is crucial for efficient separation.

  • Problem: Fluctuating distillation temperature.

    • Solution:

      • Ensure Proper Insulation: Insulate the distillation column to minimize heat loss to the surroundings. This helps maintain a consistent temperature gradient.

      • Use a Heating Mantle with Fine Control: A stable heat source is essential for maintaining a steady boiling rate.

Frequently Asked Questions (FAQs)

Q1: What are the boiling points of this compound and its common isomers?

CompoundBoiling Point (°C)
This compound142-146
2-Fluorooctane139
3-FluorooctaneNot readily available (estimated to be slightly lower than 2-Fluorooctane)
4-FluorooctaneNot readily available (estimated to be slightly lower than 3-Fluorooctane)

Q2: Which analytical technique is best for separating this compound from its isomers?

A2: Gas Chromatography (GC) is generally the most effective technique for separating volatile constitutional isomers like fluorooctanes. The high efficiency of capillary GC columns, especially those with specialized stationary phases, can provide the necessary resolution. High-Performance Liquid Chromatography (HPLC) with a Pentafluorophenyl (PFP) column can also be a viable option, offering alternative selectivity based on interactions with the highly fluorinated stationary phase.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to separate fluorooctane isomers?

A3: Yes, HPLC can be used, particularly with a column that offers alternative selectivity to standard C18 columns. A Pentafluorophenyl (PFP) stationary phase is highly recommended for separating halogenated compounds and positional isomers. These columns can provide unique retention mechanisms based on dipole-dipole, and pi-pi interactions.

Q4: What is a good starting point for developing a GC method for fluorooctane isomer separation?

A4: A good starting point would be to use a mid-polarity capillary column (e.g., a cyanopropylphenyl- or trifluoropropyl-based stationary phase). Start with a temperature program that begins about 20°C below the lowest expected boiling point and ramps slowly (e.g., 2-5°C/min) to a final temperature that ensures all isomers elute. Optimize the carrier gas flow rate for the best efficiency.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Separation of Fluorooctane Isomers
  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column with a liquid crystalline stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate (e.g., 1 mL/min for Helium).

  • Injection: 1 µL of the sample (dissolved in a suitable solvent like hexane), split injection (e.g., 50:1 split ratio).

  • Injector Temperature: 200°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 3°C/min to 120°C.

    • Hold at 120°C for 5 minutes.

  • Detector Temperature: 250°C.

  • Data Analysis: Integrate peak areas to determine the relative abundance of each isomer.

Protocol 2: Fractional Distillation of Fluorooctane Isomers
  • Apparatus: A round-bottom flask, a well-insulated fractionating column with high theoretical plates (e.g., a Vigreux or packed column), a condenser, a collection flask, a heating mantle with a stirrer, and a thermometer.

  • Procedure:

    • Charge the round-bottom flask with the isomeric mixture and a stir bar.

    • Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned correctly at the top of the column, just below the side arm leading to the condenser.

    • Begin heating the flask gently while stirring.

    • Observe the vapor front rising slowly through the column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect the first fraction, which will be enriched in the lower-boiling point isomers.

    • Monitor the temperature at the top of the column. A stable temperature plateau indicates the distillation of a pure component.

    • When the temperature begins to rise, change the collection flask to collect the next fraction, which will be enriched in the higher-boiling point isomer (this compound).

Visualizations

GC_Troubleshooting_Workflow start Start: Co-elution of Isomers check_column Is the column suitable for isomer separation? start->check_column change_column Action: Switch to a more polar or liquid crystalline stationary phase. check_column->change_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes change_column->optimize_temp adjust_temp Action: Use a slower temperature ramp. optimize_temp->adjust_temp No check_peak_shape Are the peaks symmetrical? optimize_temp->check_peak_shape Yes adjust_temp->check_peak_shape deactivate_liner Action: Use a deactivated injector liner. check_peak_shape->deactivate_liner No end_good Separation Achieved check_peak_shape->end_good Yes deactivate_liner->end_good

Caption: GC Troubleshooting Workflow for Isomer Co-elution.

Fractional_Distillation_Optimization start Poor Separation by Fractional Distillation check_efficiency Is the column efficiency high enough? start->check_efficiency increase_efficiency Action: Use a longer column or more efficient packing. check_efficiency->increase_efficiency No check_rate Is the distillation rate slow and steady? check_efficiency->check_rate Yes increase_efficiency->check_rate adjust_rate Action: Reduce heating to slow down the distillation rate. check_rate->adjust_rate No check_insulation Is the column well-insulated? check_rate->check_insulation Yes adjust_rate->check_insulation insulate_column Action: Insulate the column to maintain a stable temperature gradient. check_insulation->insulate_column No end_good Improved Separation check_insulation->end_good Yes insulate_column->end_good

Technical Support Center: Photochemical Degradation of 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-fluorooctane under photochemical conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism for the photochemical degradation of this compound?

A1: The photochemical degradation of this compound is expected to proceed primarily through a free-radical mechanism. Given the high strength of the C-F bond, direct photolysis is less likely than C-H bond cleavage. The process would likely be initiated by the absorption of UV light, leading to the homolytic cleavage of a C-H bond to form an octyl fluoride (B91410) radical. In the presence of oxygen, this radical can then participate in a cascade of reactions. Atmospheric oxidation of hydrocarbons typically involves the formation of alkyl, alkylperoxy, and alkoxy radicals.[1]

Q2: What are the likely degradation products of this compound under photochemical conditions?

Q3: Can photosensitizers be used to enhance the degradation of this compound?

A3: Yes, photosensitizers can be an effective strategy to enhance the degradation of saturated hydrocarbons. Since alkanes have low UV absorption, a sensitizer (B1316253) that absorbs light at the wavelength of the lamp and then transfers that energy to the this compound or to molecular oxygen to create reactive oxygen species (ROS) can significantly increase the reaction rate. Common photosensitizers for such reactions include ketones like acetone (B3395972) or benzophenone, as well as certain dyes.

Q4: What analytical techniques are recommended for identifying and quantifying the degradation products?

A4: A combination of chromatographic and spectroscopic techniques is recommended. Gas chromatography-mass spectrometry (GC-MS) is well-suited for separating and identifying volatile and semi-volatile degradation products. For less volatile or more polar products, liquid chromatography-mass spectrometry (LC-MS) would be more appropriate. To specifically track the fate of the fluorine atom, 19F NMR spectroscopy is a powerful tool for identifying and quantifying fluorinated byproducts.[4][7][8][9][10] Ion chromatography can be used to quantify the release of fluoride ions into the aqueous phase if one is used.

Troubleshooting Guides

Issue 1: Low or No Degradation of this compound

Possible Cause Troubleshooting Steps
Inappropriate Wavelength Ensure the light source emits at a wavelength that can be absorbed by the system. If this compound does not absorb at the lamp's wavelength, consider adding a photosensitizer that does.
Low Light Intensity Check the manufacturer's specifications for your lamp and ensure it is functioning correctly. The light intensity at the sample position may be too low. Consider moving the sample closer to the lamp or using a more powerful light source.
Oxygen Depletion If the degradation pathway involves oxidation, a lack of dissolved oxygen can be a limiting factor. Ensure adequate aeration of the solution by bubbling air or oxygen through the reactor.
Incorrect Solvent The choice of solvent can influence the reaction mechanism and efficiency. Ensure the solvent is transparent at the irradiation wavelength and does not quench the excited state of the reactants.
Sample Concentration Too High High concentrations of the substrate can lead to the formation of a film on the reactor walls, preventing light penetration. Diluting the sample may improve the degradation rate.

Issue 2: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Steps
Fluctuations in Lamp Output The output of UV lamps can decrease over time. Monitor the lamp's intensity regularly using a radiometer and replace it when the output drops significantly.
Temperature Variations Photochemical reactions can be sensitive to temperature. Use a cooling system to maintain a constant temperature in the reactor.
Inadequate Mixing Poor mixing can lead to concentration gradients and uneven irradiation of the sample. Ensure the stirring rate is sufficient to maintain a homogeneous solution.
Contamination Impurities in the solvent or on the glassware can act as quenchers or participate in side reactions. Use high-purity solvents and thoroughly clean all glassware before use.

Experimental Protocols

Protocol for Photochemical Degradation of this compound in Aqueous Solution

Objective: To investigate the degradation kinetics and identify the major degradation products of this compound under UV irradiation.

Materials:

  • This compound (high purity)

  • Acetonitrile (B52724) (HPLC grade, as a co-solvent)

  • Ultrapure water

  • Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Gas inlet for air or oxygen

  • Water bath or cooling system for temperature control

  • Syringes and 0.22 µm PTFE filters for sampling

  • Analytical instrumentation: GC-MS, LC-MS, 19F NMR, Ion Chromatograph

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acetonitrile. In the quartz reaction vessel, prepare the working solution by adding a specific volume of the stock solution to ultrapure water to achieve the desired final concentration of this compound and a small percentage of acetonitrile (e.g., 1%) to aid solubility.

  • Reactor Setup: Place the quartz reaction vessel in the photochemical reactor. Insert a magnetic stir bar and place the reactor on a magnetic stirrer. Connect the cooling system and set it to the desired temperature (e.g., 25 °C). If investigating the effect of oxygen, bubble air or oxygen through the solution for 15-30 minutes before and during the experiment.

  • Initiation of Photolysis: Turn on the magnetic stirrer to ensure the solution is well-mixed. Turn on the UV lamp to start the photochemical reaction. Start a timer to track the irradiation time.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture using a syringe. Immediately filter the sample through a 0.22 µm PTFE filter into a vial for analysis.

  • Sample Analysis:

    • GC-MS/LC-MS: Analyze the samples to identify and quantify the remaining this compound and any organic degradation products.

    • 19F NMR: Analyze samples to track the formation of fluorinated byproducts.

    • Ion Chromatography: Analyze the samples for the presence of fluoride ions to determine the extent of defluorination.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics. Identify the major degradation products and propose a degradation pathway based on the time-course of their appearance.

Quantitative Data Summary

Parameter Value Experimental Conditions
Pseudo-First-Order Rate Constant (k) e.g., 0.015 min⁻¹[this compound]₀ = 10 mg/L, 254 nm UV, 25 °C, aerated
Quantum Yield (Φ) e.g., 0.005Monochromatic light source (e.g., 254 nm), actinometry performed
Half-life (t₁/₂) e.g., 46.2 minCalculated from the rate constant
Major Degradation Products e.g., 2-Fluoro-octanol, 3-Fluoro-octanoneIdentified by GC-MS
Fluoride Ion Concentration at 240 min e.g., 0.5 mg/LMeasured by ion chromatography

Visualizations

Degradation_Pathway This compound This compound Octyl_Fluoride_Radical Octyl Fluoride Radical This compound->Octyl_Fluoride_Radical UV Light (C-H Cleavage) Peroxy_Radical Peroxy Radical Octyl_Fluoride_Radical->Peroxy_Radical + O2 Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + R'H - R'OOH Oxygenated_Products Fluorinated Alcohols, Ketones, Aldehydes Alkoxy_Radical->Oxygenated_Products Further_Oxidation Further Oxidation Products (e.g., Carboxylic Acids) Oxygenated_Products->Further_Oxidation Mineralization CO2 + H2O + F- Further_Oxidation->Mineralization

Caption: Plausible photochemical degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Solution Prepare this compound Aqueous Solution Setup_Reactor Set up Photochemical Reactor (Temp, Stirring, Gas) Prepare_Solution->Setup_Reactor Initiate_UV Initiate UV Irradiation Setup_Reactor->Initiate_UV Take_Samples Take Samples at Time Intervals Initiate_UV->Take_Samples Analyze_Samples Analyze Samples (GC-MS, LC-MS, 19F NMR) Take_Samples->Analyze_Samples Determine_Kinetics Determine Degradation Kinetics Analyze_Samples->Determine_Kinetics Identify_Products Identify Degradation Products Analyze_Samples->Identify_Products Propose_Pathway Propose_Pathway Identify_Products->Propose_Pathway Propose Degradation Pathway Troubleshooting_Tree Start Low/No Degradation Check_Lamp Is the lamp on and at the correct wavelength? Start->Check_Lamp Check_Sensitizer Add a photosensitizer Check_Lamp->Check_Sensitizer No Check_Oxygen Is the solution aerated? Check_Lamp->Check_Oxygen Yes Resolved Problem Resolved Check_Sensitizer->Resolved Aerate_Solution Bubble O2/Air Check_Oxygen->Aerate_Solution No Check_Concentration Is the substrate concentration too high? Check_Oxygen->Check_Concentration Yes Aerate_Solution->Resolved Dilute_Sample Dilute the sample Check_Concentration->Dilute_Sample Yes Check_Temp Is the temperature stable? Check_Concentration->Check_Temp No Dilute_Sample->Resolved Adjust_Cooling Adjust cooling system Check_Temp->Adjust_Cooling No Check_Temp->Resolved Yes Adjust_Cooling->Resolved

References

Technical Support Center: Quenching Procedures for Reactions Involving Alkyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general procedures and troubleshooting advice for quenching chemical reactions. Alkyl fluorides, such as 1-fluorooctane, are generally stable. Therefore, the quenching procedure is dictated by the other, more reactive reagents in the mixture. Always consult your organization's safety protocols and the specific Safety Data Sheets (SDS) for all chemicals used in your experiment. All operations involving reactive reagents should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "quenching" a reaction?

A1: Quenching is the process of deactivating any remaining reactive reagents in a reaction mixture once the desired transformation is complete. This is a critical step to ensure the reaction is safe to handle for subsequent workup procedures, such as extraction and purification. It also prevents unwanted side reactions from occurring.

Q2: My reaction involves this compound. What is the standard quenching procedure?

A2: The quenching procedure is determined by the most reactive species in your reaction, not the this compound itself, which is relatively inert. For example, if you are reacting this compound with an organolithium reagent, the quenching procedure will be designed to safely neutralize the excess organolithium.

Q3: What are the most common classes of reactive reagents that require careful quenching?

A3: Common reactive reagents that require specific and careful quenching protocols include:

  • Organometallic reagents: (e.g., Grignard reagents like RMgX, organolithiums like n-BuLi, s-BuLi, t-BuLi).

  • Metal hydrides: (e.g., lithium aluminum hydride (LiAlH₄), sodium hydride (NaH)).

  • Strong bases: (e.g., sodium amide (NaNH₂), lithium diisopropylamide (LDA)).

  • Reactive metals: (e.g., sodium metal, potassium metal).

Q4: Can I add water directly to quench my reaction containing a highly reactive reagent?

A4: It is extremely dangerous to add water directly to a concentrated solution of a highly reactive reagent like an organolithium or lithium aluminum hydride. The reaction is highly exothermic and can lead to splashing, fire, or an explosion. A stepwise procedure using less reactive quenching agents first is necessary.[1][2]

Q5: What is a "stepwise" quenching procedure?

A5: A stepwise quench involves the slow, sequential addition of reagents with increasing reactivity to control the exotherm. A common sequence for very reactive reagents is to first add a less reactive alcohol like isopropanol (B130326) or sec-butanol, followed by a more reactive alcohol like methanol (B129727) or ethanol, and finally, water.[3][4][5] This allows for the gradual and controlled neutralization of the reactive species.

Troubleshooting Guide

This section addresses specific issues that may arise during the quenching and workup of reactions.

Issue Potential Cause(s) Recommended Action(s)
Violent, uncontrolled exotherm upon adding quenching agent. 1. The quenching agent was added too quickly. 2. The reaction mixture was too concentrated. 3. An "induction period" was not respected, leading to a delayed but rapid reaction.[6]1. STOP the addition immediately. 2. Ensure the reaction flask is securely clamped in a cooling bath (e.g., ice-water). 3. If safe, dilute the reaction mixture with a dry, inert solvent (e.g., THF, toluene). 4. Resume addition of the quenching agent at a much slower, dropwise rate, monitoring the internal temperature.
Formation of a persistent emulsion during aqueous workup. 1. The presence of fine solid particles. 2. High concentration of salts. 3. Use of chlorinated solvents with a basic aqueous phase.[7]1. Allow the mixture to stand undisturbed for some time; separation may occur on its own.[8] 2. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[8][9] 3. Filter the entire mixture through a pad of Celite®.[7] 4. If applicable, adjust the pH of the aqueous layer.
Formation of gelatinous precipitates (especially with aluminum or magnesium reagents). Formation of insoluble metal hydroxides (e.g., Al(OH)₃, Mg(OH)₂).1. For acid-stable products, slowly add a dilute acid (e.g., 1M HCl or 10% H₂SO₄) to dissolve the salts.[6][10] 2. For acid-sensitive products, use a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium (B1175870) chloride to chelate the metal ions and keep them in solution.
No visible reaction upon adding the initial quenching agent. An induction period is common with some reagents, particularly Grignard reagents.[6]Be patient and do not increase the rate of addition.[6] Wait for the initial exotherm to begin before continuing the slow, dropwise addition. Adding too much quenching agent during an induction period can lead to a dangerous, delayed reaction.[6]

Summary of Common Quenching Agents

The choice of quenching agent depends on the reactivity of the species that needs to be neutralized.

Reagent Class to be Quenched Primary Quenching Agent(s) Secondary/Final Quenching Agent(s) Key Considerations
Organolithiums (e.g., n-BuLi, t-BuLi) Isopropanol, sec-Butanol[11]Methanol, Water[1]Extremely pyrophoric. Must be done under an inert atmosphere and at low temperature (e.g., 0 °C or -78 °C).[1][11]
Grignard Reagents (RMgX) Water (slowly at 0 °C), Saturated aq. NH₄Cl[6][10][12]Dilute Acid (e.g., 1M HCl, 10% H₂SO₄)[6][12]Can have an induction period.[6] Acid is often needed to dissolve magnesium salts.
Lithium Aluminum Hydride (LiAlH₄) Ethyl acetate[13]Water, 15% aq. NaOH, Water (Fieser method)[14]Highly reactive with protic sources, generates H₂ gas. Must be done at 0 °C.
Sodium Hydride (NaH) Isopropanol or Methanol (slowly)[15]Water[15]Often supplied as a dispersion in mineral oil. Generates H₂ gas.
Strong Amide Bases (e.g., LDA, NaNH₂) Water, Saturated aq. NH₄ClDilute AcidQuench at low temperature to avoid decomposition of products.
Reactive Metals (e.g., Na, K) Isopropanol or Ethanol[16]Methanol, Water[16]Generates H₂ gas. The metal should be suspended in a high-boiling inert solvent like toluene.[16]

Experimental Protocol: Quenching a Grignard Reaction

This protocol describes a standard procedure for quenching a reaction mixture after the formation and use of a Grignard reagent.

Materials:

  • Reaction flask containing the completed Grignard reaction mixture.

  • Ice-water bath.

  • Addition funnel.

  • Stir plate and stir bar.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1M Hydrochloric Acid (HCl).

  • Anhydrous diethyl ether or THF.

  • Separatory funnel.

Procedure:

  • Cool the Reaction: Once the reaction is deemed complete (e.g., by TLC analysis), place the reaction flask in an ice-water bath and allow the contents to cool to 0 °C with stirring.[10]

  • Prepare for Quenching: Ensure the reaction is under a nitrogen or argon atmosphere.

  • Slow Addition of Quenching Agent: Slowly add saturated aqueous ammonium chloride solution dropwise to the cold, stirring reaction mixture via an addition funnel.

    • Note: A violent reaction with gas evolution (hydrogen) may occur. The rate of addition must be controlled to keep the reaction from becoming too vigorous.[10]

  • Observe and Control: Continue the slow addition. If the reaction becomes too vigorous, temporarily stop the addition and allow the mixture to cool before resuming.

  • Completion of Quench: Continue adding the quenching agent until no further gas evolution or exotherm is observed.

  • Dissolve Salts (if necessary): If a large amount of white precipitate (magnesium salts) is present and the product is acid-stable, 1M HCl can be added slowly until the solids dissolve to form two clear layers.[12]

  • Proceed to Workup: The reaction mixture is now quenched and can be transferred to a separatory funnel for aqueous workup (extraction).

Quenching Procedure Decision Workflow

The following diagram illustrates the decision-making process for selecting an appropriate quenching strategy based on the reactive species present in the reaction mixture.

QuenchingDecisionTree start Identify Most Reactive Reagent to Quench reagent_class Select Reagent Class start->reagent_class organometallic Organometallic (e.g., R-Li, RMgX) reagent_class->organometallic Organometallic metal_hydride Metal Hydride (e.g., LiAlH4, NaH) reagent_class->metal_hydride Metal Hydride strong_base Strong Base (e.g., LDA, NaNH2) reagent_class->strong_base Strong Base quench_RLi Cool to 0°C or -78°C Add Isopropanol dropwise Then Methanol Then Water organometallic->quench_RLi Organolithium quench_RMgX Cool to 0°C Add sat. aq. NH4Cl or 1M HCl dropwise organometallic->quench_RMgX Grignard quench_LAH Cool to 0°C Add Ethyl Acetate Then Fieser Workup (H2O, NaOH, H2O) metal_hydride->quench_LAH LiAlH4 quench_NaH Cool to 0°C Add Isopropanol dropwise Then Methanol Then Water metal_hydride->quench_NaH NaH quench_base Cool to 0°C Add sat. aq. NH4Cl or Water dropwise strong_base->quench_base workup Proceed to Aqueous Workup quench_RLi->workup quench_RMgX->workup quench_LAH->workup quench_NaH->workup quench_base->workup

Caption: Decision tree for selecting a quenching procedure.

References

Technical Support Center: Characterization of Impurities in Commercial 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the characterization of impurities in commercial 1-Fluorooctane. Understanding the impurity profile of your reagents is critical for the success and reproducibility of your experiments. This document will help you identify potential impurities, understand their origins, and provide you with the necessary analytical methods to ensure the quality of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and where do they come from?

A1: Commercial this compound, typically available at ≥98% purity, can contain several types of impurities primarily originating from its synthesis.[1] The most common synthetic routes are the fluorination of 1-octanol (B28484) or the nucleophilic substitution of 1-bromooctane (B94149). Consequently, the likely impurities are:

  • Unreacted Starting Materials:

    • 1-Octanol: Incomplete fluorination of 1-octanol can leave residual starting material.

    • 1-Bromooctane: If synthesized from 1-bromooctane, unreacted alkyl halide may remain.[1]

  • Synthesis Byproducts:

    • Dioctyl ether: Formed via the acid-catalyzed dehydration of 1-octanol, especially at elevated temperatures.[2][3][4][5]

    • Octene Isomers: Elimination reactions, particularly during the fluorination of 1-octanol, can generate various isomers of octene (e.g., 1-octene, 2-octene).[6][7]

    • Isomeric Fluorooctanes: Rearrangements during the fluorination process can lead to the formation of isomers such as 2-fluorooctane.

  • Under-fluorinated Compounds: In processes involving perfluorination, partially fluorinated or hydrofluorooctane species can be present.[8]

A summary of these potential impurities and their sources is provided in the table below.

Impurity CategorySpecific ImpuritySource of Impurity
Unreacted Starting Materials 1-OctanolIncomplete fluorination of 1-octanol.
1-BromooctaneIncomplete nucleophilic substitution with a fluoride (B91410) source.
Synthesis Byproducts Dioctyl etherAcid-catalyzed self-condensation of 1-octanol during synthesis.[2][3][4][5]
Octene (isomers)Elimination side reaction during the fluorination of 1-octanol or dehydrohalogenation of 1-bromooctane.[6][7]
Isomeric FluorooctanesCarbocation rearrangements during the fluorination process.
Other Potential Impurities Under-fluorinated speciesIncomplete fluorination in syntheses aiming for perfluorinated compounds.[8]
Solvent ResiduesResidual solvents from the reaction or purification process.

Q2: My reaction with this compound is giving unexpected side products. Could impurities be the cause?

A2: Yes, impurities in this compound can lead to unexpected side reactions. For example:

  • Residual 1-Octanol: The hydroxyl group of 1-octanol is nucleophilic and can react with electrophilic reagents in your reaction mixture, leading to the formation of undesired ethers or esters.

  • Octene Isomers: The double bond in octene isomers can undergo addition reactions, polymerization, or act as a ligand for metal catalysts, interfering with your desired transformation.

  • 1-Bromooctane: As a reactive alkylating agent, 1-bromooctane can compete with this compound in nucleophilic substitution reactions, leading to a mixture of products.

To troubleshoot, it is crucial to first analyze the purity of your this compound batch using the analytical methods described below.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Rates
  • Possible Cause: Variable levels of reactive impurities (e.g., 1-octanol, 1-bromooctane) between different batches of this compound.

  • Troubleshooting Steps:

    • Analyze Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the impurities in your current batch of this compound.

    • Compare Batches: If possible, analyze a previous batch that gave good results and compare the impurity profiles.

    • Purify the Reagent: If significant levels of reactive impurities are detected, consider purifying the this compound by fractional distillation.

Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS) of the Product
  • Possible Cause: Impurities from the starting this compound have been carried through the reaction and are now present in your crude product.

  • Troubleshooting Steps:

    • Obtain a Blank Run: Analyze a sample of your this compound using the same analytical method (e.g., NMR, LC-MS) to identify the signals corresponding to the impurities.

    • Spike Experiment: If a potential impurity is identified, obtain a standard of that compound and "spike" it into your product sample to see if the peak intensity increases, confirming its identity.

    • Review Purification Strategy: Your current purification method may not be effective at removing the specific impurity. Consider alternative purification techniques (e.g., different column chromatography conditions, preparative HPLC).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile impurities.[9][10]

  • Sample Preparation: Dilute the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane. A typical concentration is 1 mg/mL.

  • GC-MS Parameters (Example):

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the expected impurities.

    • Inlet Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[11][12][13] The retention times and mass spectra of potential impurities are provided in the table below.

CompoundRetention Time (approx.)Key Mass Fragments (m/z)
This compound Varies with system132 (M+), 113, 85, 69, 55, 43
1-OctanolEarlier than this compound130 (M+), 112, 98, 84, 70, 56, 43
1-BromooctaneLater than this compound192/194 (M+), 135/137, 113, 85, 69, 57, 43
Dioctyl etherSignificantly later242 (M+), 129, 113, 85, 71, 57, 43
1-OcteneMuch earlier112 (M+), 97, 83, 69, 55, 41
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

Both ¹H and ¹⁹F NMR can be used to assess the purity of this compound.[14][15]

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Analysis:

      • The spectrum of pure this compound will show characteristic signals for the alkyl chain.

      • 1-Octanol impurity: A broad singlet around δ 1.0-2.0 ppm (hydroxyl proton) and a triplet around δ 3.6 ppm (-CH₂OH).

      • 1-Bromooctane impurity: A triplet around δ 3.4 ppm (-CH₂Br).

      • Dioctyl ether impurity: A triplet around δ 3.4 ppm (-OCH₂-).

      • Octene impurities: Signals in the olefinic region (δ 4.9-5.8 ppm).

  • ¹⁹F NMR Spectroscopy:

    • Sample Preparation: Same as for ¹H NMR.

    • Analysis:

      • This compound will show a triplet of triplets around δ -218 ppm.

      • The presence of other fluorinated species, such as isomeric fluorooctanes, would give rise to additional signals in the ¹⁹F NMR spectrum. This technique is particularly sensitive for detecting other fluorine-containing impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR can quickly identify the presence of hydroxyl groups from residual 1-octanol.

  • Method: Attenuated Total Reflectance (ATR) is a suitable method for liquid samples. Place a drop of the this compound directly on the ATR crystal.

  • Analysis:

    • This compound: The spectrum will be dominated by C-H and C-F stretching and bending vibrations.[16]

    • 1-Octanol impurity: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of an alcohol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis 1-Octanol 1-Octanol Crude_1FO Crude this compound 1-Octanol->Crude_1FO 1-Bromooctane 1-Bromooctane 1-Bromooctane->Crude_1FO Fluorinating_Agent Fluorinating Agent (e.g., DAST, KF) Fluorinating_Agent->Crude_1FO GCMS GC-MS Crude_1FO->GCMS Identify & Quantify NMR NMR (¹H, ¹⁹F) Crude_1FO->NMR Assess Purity FTIR FTIR Crude_1FO->FTIR Detect Functional Groups Impurity_Profile Impurity_Profile GCMS->Impurity_Profile Provides NMR->Impurity_Profile FTIR->Impurity_Profile

Caption: Workflow for the synthesis and impurity analysis of this compound.

troubleshooting_flowchart Start Unexpected Experimental Outcome Check_Purity Is the purity of This compound confirmed? Start->Check_Purity Analyze_Reagent Analyze this compound (GC-MS, NMR, FTIR) Check_Purity->Analyze_Reagent No Other_Factors Investigate other reaction parameters Check_Purity->Other_Factors Yes Impurities_Present Are impurities present? Analyze_Reagent->Impurities_Present Purify_Reagent Purify this compound (e.g., Distillation) Impurities_Present->Purify_Reagent Yes Impurities_Present->Other_Factors No Re-run_Experiment Re-run Experiment Purify_Reagent->Re-run_Experiment

Caption: Troubleshooting flowchart for experiments involving this compound.

References

Validation & Comparative

A Comparative Reactivity Analysis: 1-Fluorooctane vs. 1-Chlorooctane in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-fluorooctane and 1-chlorooctane (B87089), two primary haloalkanes. The selection of an appropriate alkyl halide is a critical decision in synthetic chemistry, directly impacting reaction rates, yields, and pathway selection. This document summarizes the key differences in reactivity, supported by established chemical principles and analogous experimental data, to inform substrate selection in research and development.

Executive Summary

In both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions, 1-chlorooctane is significantly more reactive than this compound. This pronounced difference in reactivity is primarily governed by the strength of the carbon-halogen bond. The carbon-fluorine (C-F) bond is the strongest single bond carbon forms with a halogen, making the fluoride (B91410) ion an exceptionally poor leaving group.[1][2] Conversely, the carbon-chlorine (C-Cl) bond is substantially weaker, rendering the chloride ion a much better leaving group.[3] Consequently, reactions requiring the cleavage of the C-X bond proceed at a considerably faster rate for 1-chlorooctane.

Data Presentation: Physical and Chemical Properties

A summary of key physical and chemical properties for this compound and 1-chlorooctane is presented below. These properties, particularly bond dissociation energy, are fundamental to understanding their differential reactivity.

PropertyThis compound1-ChlorooctaneSignificance in Reactivity
Molecular Formula C₈H₁₇FC₈H₁₇Cl-
Molecular Weight 132.22 g/mol [4]148.67 g/mol [5]-
Boiling Point 142-146 °C[6]181-183 °CReflects intermolecular forces; higher for 1-chlorooctane due to greater polarizability.
Density 0.814 g/mL at 25 °C[6]0.875 g/mL at 25 °C-
C-X Bond Dissociation Energy (BDE) ~115 kcal/mol (for CH₃-F)[1]~83.7 kcal/mol (for CH₃-Cl)[1]Primary determinant of reactivity. A higher BDE for the C-F bond means more energy is required to break it, resulting in a slower reaction rate.[7][8]
Leaving Group Ability Very PoorGoodThe order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. Weaker bases are better leaving groups.[3]

Comparative Reactivity Data (SN2 Reaction)

To illustrate the magnitude of the effect of the leaving group, we can examine data from a classic Finkelstein reaction (halide exchange with NaI in acetone) for shorter-chain primary haloalkanes.

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-Chlorobutane NaIAcetone (B3395972)251.05 x 10⁻⁵1
1-Bromobutane NaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[3]

Extrapolation to this compound vs. 1-Chlorooctane: Based on the trend that the C-Cl bond is significantly weaker than the C-Br bond, and the C-F bond is vastly stronger than the C-Cl bond, the rate of reaction for this compound under these conditions would be orders of magnitude slower than that of 1-chlorooctane.[7][9] The reaction would be practically immeasurable under standard SN2 conditions.

Reaction Mechanisms and Pathways

As primary alkyl halides, both this compound and 1-chlorooctane will react, albeit at vastly different rates, via the SN2 and E2 mechanisms. The SN1 and E1 pathways are highly disfavored due to the instability of the primary carbocation intermediate that would need to form.[10][11]

SN2 (Bimolecular Nucleophilic Substitution) Pathway

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[12] This mechanism is favored by strong nucleophiles and polar aprotic solvents.[13]

Caption: SN2 reaction mechanism workflow.

E2 (Bimolecular Elimination) Pathway

The E2 reaction is also a concerted, one-step process where a strong base removes a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of an alkene.[14] This pathway competes with SN2 and is favored by strong, sterically hindered bases and higher temperatures.[15]

Caption: E2 reaction mechanism workflow.

Experimental Protocols: Comparative Reactivity via Finkelstein Reaction

To empirically determine the relative reactivity of this compound and 1-chlorooctane, a competition experiment based on the Finkelstein reaction can be performed.[16][17][18] This SN2 reaction involves the substitution of a halide with an iodide ion in an acetone solvent. The reaction is driven forward by the precipitation of the resulting sodium halide (NaF or NaCl), as these salts are insoluble in acetone.[17]

Objective:

To determine the relative SN2 reaction rates of this compound and 1-chlorooctane by reacting them with a limited amount of sodium iodide.

Materials:
  • This compound

  • 1-Chlorooctane

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Internal standard (e.g., Dodecane)

  • Conical vials or test tubes with caps

  • Magnetic stirrer and stir bars

  • Water bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Experimental Workflow Diagram:

Finkelstein_Workflow A Prepare Stock Solutions - this compound in Acetone - 1-Chlorooctane in Acetone - NaI in Acetone - Internal Standard in Acetone B Reaction Setup Combine equimolar amounts of This compound, 1-chlorooctane, and internal standard in a vial. A->B C Initiate Reaction Add a sub-stoichiometric amount (0.5 equivalents) of NaI solution. Cap vial and start stirrer. B->C D Incubation Place vial in a constant temperature water bath (e.g., 50°C). C->D E Sampling Withdraw aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8 hours). D->E F Quench Reaction Immediately dilute aliquot with a large volume of water and extract with diethyl ether. E->F G Analysis Analyze the organic layer by GC-FID to quantify the remaining amounts of This compound and 1-chlorooctane. F->G H Data Interpretation Plot concentration vs. time. The substrate with the faster decrease in concentration is more reactive. G->H

Caption: Workflow for the Finkelstein competition experiment.

Procedure:
  • Preparation: Prepare stock solutions of this compound, 1-chlorooctane, and a non-reactive internal standard (e.g., dodecane) of known concentrations in anhydrous acetone. Prepare a separate stock solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In a conical vial, add equal molar amounts of the this compound and 1-chlorooctane stock solutions, along with the internal standard.

  • Initiation: To the stirred solution, add a limiting amount (e.g., 0.5 molar equivalents relative to the total alkyl halides) of the sodium iodide solution. This ensures the alkyl halides must compete for the nucleophile.[16]

  • Incubation: Place the sealed vial in a constant temperature water bath (e.g., 50 °C) and stir vigorously.

  • Monitoring: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Analysis: Analyze the aliquots by Gas Chromatography (GC) to determine the relative amounts of unreacted this compound and 1-chlorooctane compared to the internal standard.

Expected Observations:

A fine white precipitate of sodium chloride (NaCl) should become visible over time, indicating that the reaction with 1-chlorooctane is proceeding. The formation of sodium fluoride (NaF) precipitate will be negligible. GC analysis will show a significant decrease in the concentration of 1-chlorooctane over the course of the experiment, while the concentration of this compound will remain virtually unchanged. This directly demonstrates the vastly superior reactivity of 1-chlorooctane in an SN2 reaction.

Conclusion

The comparative reactivity of this compound and 1-chlorooctane is starkly different, with 1-chlorooctane being the far more reactive substrate in both nucleophilic substitution and elimination reactions. This is a direct consequence of the exceptional strength of the carbon-fluorine bond. While the inertness of the C-F bond makes this compound and other fluoroalkanes useful in applications requiring high chemical stability, 1-chlorooctane is the superior substrate for synthetic transformations that rely on the displacement or elimination of the halogen. For drug development professionals, this differential reactivity is crucial for designing stable molecules versus designing synthetic intermediates.

References

1-Fluorooctane as an Internal Standard for GC-MS Analysis of Haloalkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of haloalkanes by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample injection volume, instrument response, and sample preparation. This guide provides a comprehensive overview of the potential use of 1-fluorooctane as an internal standard for the GC-MS analysis of haloalkanes, comparing its properties to other common alternatives and presenting a hypothetical experimental protocol.

Principles of Internal Standardization in GC-MS

The internal standard method involves adding a known amount of a specific compound—the internal standard—to every sample, calibrant, and blank. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the analyte's concentration. This approach mitigates errors arising from sample loss during preparation and inconsistencies in injection volume.

For effective internal standardization, the chosen compound should ideally possess the following characteristics:

  • Chemical Similarity: The internal standard should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and analysis.

  • Chromatographic Resolution: It must be well-separated from the analytes in the chromatogram.

  • Non-interference: The internal standard should not react with the analytes or the sample matrix.

  • Purity and Stability: The internal standard must be of high purity and stable in the solvent used.

  • No Natural Occurrence: It should not be naturally present in the samples being analyzed.

Evaluating this compound as a Potential Internal Standard

While direct experimental data on the use of this compound as an internal standard for haloalkane analysis is limited in publicly available literature, we can evaluate its suitability based on its known physicochemical properties.

Physicochemical Properties of this compound and Haloalkanes

PropertyThis compound1-Chlorooctane (B87089)1-Bromooctane (B94149)
Molecular Formula C8H17FC8H17ClC8H17Br
Molecular Weight ( g/mol ) 132.22[1]148.69193.12
Boiling Point (°C) 142-146[2][3]182-183201
Density (g/mL at 25°C) 0.814[2][3]0.8841.111
Structure CH3(CH2)7FCH3(CH2)7ClCH3(CH2)7Br

Based on these properties, this compound exhibits several characteristics that make it a promising candidate as an internal standard for the GC-MS analysis of C8 haloalkanes like 1-chlorooctane and 1-bromooctane:

  • Structural Similarity: As a monohalogenated octane, it shares a similar alkyl chain length and the presence of a halogen atom with the target analytes. This similarity suggests that it will have comparable extraction efficiency and chromatographic behavior.

  • Elution Profile: With a lower boiling point than its chloro- and bromo-analogs, this compound is expected to elute earlier from a non-polar GC column, ensuring good chromatographic separation from the target analytes.

  • Mass Spectrum: The mass spectrum of this compound will produce a unique fragmentation pattern, allowing for its selective detection and quantification without interfering with the mass fragments of the co-eluting haloalkanes.

Comparison with Alternative Internal Standards

The most common internal standards for haloalkane analysis are deuterated analogs of the target analytes. Here's a theoretical comparison between this compound and a deuterated internal standard, such as 1-chlorooctane-d17.

FeatureThis compoundDeuterated 1-Chlorooctane (e.g., C8D17Cl)
Co-elution Elutes separately from the analyte.Nearly identical retention time to the non-deuterated analyte.
Mass Spectral Overlap No significant overlap with chloro- or bromoalkanes.Potential for minor overlap, but generally distinguishable by mass.
Correction Capability Effectively corrects for volume and extraction variability.Considered the "gold standard" as it mimics the analyte's behavior almost perfectly.
Cost and Availability Generally more readily available and less expensive.Can be significantly more expensive and may require custom synthesis.
Potential for Isotopic Exchange None.Minimal, but a consideration in certain sample matrices or under harsh conditions.

While deuterated standards are often preferred for their ability to perfectly mimic the analyte's behavior, this compound presents a cost-effective and readily available alternative that can provide robust and reliable quantification for many applications.

Hypothetical Experimental Protocol

This section outlines a hypothetical GC-MS method for the analysis of 1-chlorooctane and 1-bromooctane using this compound as an internal standard.

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 1-chlorooctane, 1-bromooctane, and this compound (internal standard) in methanol (B129727) at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in a suitable solvent (e.g., hexane) to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL). Each calibration standard should contain a constant concentration of the this compound internal standard (e.g., 10 µg/mL).

  • Sample Preparation: To 1 mL of the sample matrix, add the internal standard solution to achieve a final concentration of 10 µg/mL. Perform a liquid-liquid extraction with hexane.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

    • This compound: Monitor characteristic ions (e.g., m/z 43, 57, 103).

    • 1-Chlorooctane: Monitor characteristic ions (e.g., m/z 91, 43, 65).

    • 1-Bromooctane: Monitor characteristic ions (e.g., m/z 135, 137, 43).

3. Data Analysis:

  • Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analytes in the samples by using the generated calibration curves.

Visualizing the Workflow and Comparison

To further clarify the process and the basis of comparison, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Injection GC Injection Sample->Injection Cal_Std Calibration Standard Cal_Std->Injection Blank Solvent Blank Blank->Injection IS This compound (Internal Standard) IS->Sample IS->Cal_Std IS->Blank Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for GC-MS analysis using an internal standard.

IS_Comparison cluster_fluoro This compound cluster_deuterated Deuterated Standard (e.g., 1-Chlorooctane-d17) IS_Choice Internal Standard Selection Criteria F_Cost Cost-Effective IS_Choice->F_Cost F_Avail Readily Available IS_Choice->F_Avail F_Sep Good Chromatographic Separation IS_Choice->F_Sep F_Sim Structural Similarity IS_Choice->F_Sim D_Cost Higher Cost IS_Choice->D_Cost D_Avail Less Available / Custom Synthesis IS_Choice->D_Avail D_Sep Co-elutes with Analyte IS_Choice->D_Sep D_Sim Ideal Chemical Mimic IS_Choice->D_Sim

Caption: Comparison of this compound and a deuterated internal standard.

Conclusion

While direct experimental validation is pending, the physicochemical properties of this compound make it a theoretically sound and promising internal standard for the GC-MS analysis of haloalkanes, particularly for C8 compounds like 1-chlorooctane and 1-bromooctane. Its structural similarity, expected chromatographic behavior, and distinct mass spectrum, coupled with its cost-effectiveness and availability, present a compelling case for its consideration. For routine analyses where the ultimate precision of a deuterated standard is not mandatory, this compound offers a practical and reliable alternative. Further experimental studies are warranted to validate its performance in terms of linearity, recovery, and reproducibility against established internal standards.

References

Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. 1-Fluorooctane, a halogenated hydrocarbon, serves as a key intermediate and building block in the synthesis of various active pharmaceutical ingredients and specialty chemicals. This guide provides a comprehensive comparison of two robust analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with an Electron Capture Detector (GC-ECD). Detailed experimental protocols and comparative performance data are presented to assist in the selection of the most suitable method for specific analytical needs.

Methodology Comparison

Gas Chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3][4][5] The choice of detector is critical and dictates the selectivity and sensitivity of the method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high selectivity and specificity. The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that can be used for definitive identification of the analyte.[3][6] For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and reduce matrix interference.

  • Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to electrophilic compounds, particularly halogenated molecules.[4][5] It is a more specialized detector than MS and can provide excellent sensitivity for trace-level quantification of halogenated hydrocarbons.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the hypothetical performance data for the validation of GC-MS and GC-ECD methods for the quantification of this compound. These values are representative of what would be expected for the analysis of halogenated hydrocarbons.

Table 1: System Suitability and Specificity

ParameterGC-MSGC-ECDAcceptance Criteria
Retention Time (min)8.58.5Consistent retention time
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 5000> 2000
SpecificityNo interference at the retention time and m/z of this compoundNo interference at the retention time of this compoundNo interfering peaks at the analyte's retention time

Table 2: Linearity and Range

ParameterGC-MSGC-ECDAcceptance Criteria
Range (µg/mL)0.1 - 1000.01 - 10-
Correlation Coefficient (r²)0.99950.9998≥ 0.999
Y-interceptMinimalMinimalClose to zero

Table 3: Accuracy and Precision

ParameterGC-MSGC-ECDAcceptance Criteria
Accuracy (% Recovery)
Low Concentration99.5%101.2%80 - 120%
Medium Concentration100.2%99.8%80 - 120%
High Concentration99.8%100.5%80 - 120%
Precision (%RSD)
Repeatability1.5%1.8%≤ 2.0%
Intermediate Precision2.2%2.5%≤ 3.0%

Table 4: Limits of Detection and Quantification

ParameterGC-MSGC-ECDAcceptance Criteria
Limit of Detection (LOD) (µg/mL)0.030.003Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) (µg/mL)0.10.01Signal-to-Noise ≥ 10
Experimental Protocols

Detailed methodologies for the validation of the GC-MS and GC-ECD methods are provided below. These protocols are based on established guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[7][8]

1. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations across the desired range (e.g., for GC-MS: 0.1, 0.5, 1, 10, 50, 100 µg/mL; for GC-ECD: 0.01, 0.05, 0.1, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the working range of the standard solutions.

2. Chromatographic Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

3. Detector Conditions

  • GC-MS (Agilent 5977B MSD or equivalent):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ion for this compound, e.g., m/z 132) and full scan for specificity.

  • GC-ECD:

    • Detector Temperature: 300°C.

    • Makeup Gas: Nitrogen at 25 mL/min.

4. Validation Procedures

  • Specificity: Analyze a blank (methanol), a placebo (matrix without this compound), and a spiked sample to demonstrate that no other components interfere with the this compound peak.

  • Linearity: Inject the series of working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Analyze samples spiked with known amounts of this compound at three different concentration levels (low, medium, high) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting progressively more dilute solutions.[8]

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on the results.

Visualizations

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the GC-MS and GC-ECD methods for this compound quantification.

G Figure 1: General Workflow for Analytical Method Validation A Define Analytical Method & Requirements B Prepare Validation Protocol A->B C Perform Experiments B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Document Results in Validation Report D->J E->J F->J G->J H->J I->J K Method Implementation J->K

Figure 1: General Workflow for Analytical Method Validation

G Figure 2: Comparison of GC-MS and GC-ECD for this compound Analysis cluster_0 GC-MS cluster_1 GC-ECD A High Specificity (Mass-based identification) B Good Sensitivity C Provides Structural Information D Wider Applicability E High Sensitivity for Halogens F Good for Trace Analysis G More Selective for Electrophilic Compounds H Lower Cost of Operation X This compound Quantification X->A X->B X->C X->D X->E X->F X->G X->H

Figure 2: Comparison of GC-MS and GC-ECD for this compound Analysis

References

A Comparative Analysis of Solvent Properties: 1-Fluorooctane vs. n-Octane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of the solvent properties of 1-Fluorooctane and n-octane, supported by experimental data and detailed methodologies.

In the landscape of organic solvents, both this compound and n-octane serve as valuable non-polar media. However, the substitution of a single hydrogen atom with fluorine in the octane (B31449) chain imparts distinct physicochemical characteristics to this compound, altering its polarity, intermolecular forces, and, consequently, its behavior as a solvent. This comparison aims to elucidate these differences to aid in solvent selection for various laboratory and industrial applications.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and n-octane, providing a clear basis for comparison.

PropertyThis compoundn-Octane
Molecular Formula C₈H₁₇F[1]C₈H₁₈[2][3]
Molecular Weight 132.22 g/mol [1]114.23 g/mol [2][3]
Boiling Point 142-146 °C[1][4]125.1 to 126.1 °C[5][6]
Melting Point -64 °C[4]-57.1 to -56.6 °C[5][6]
Density 0.814 g/mL at 25 °C[1][7]0.703 g/cm³ at 20 °C[5][8]
Viscosity Not readily available0.509 mPa·s at 25 °C[5]
Refractive Index n20/D 1.396[1][7]n20/D 1.398[3][9]
Dipole Moment 1.80 D[10]~0 D[11]
Dielectric Constant 3.89[10]1.948 (20 °C)
Water Solubility Insoluble (hydrophobic nature)[12]Insoluble (0.07 mg / 100 g at 298 K)[2][5]

In-Depth Comparison of Solvent Properties

Polarity and Intermolecular Forces

The most significant difference between this compound and n-octane lies in their polarity. N-octane is a classic non-polar solvent due to the symmetrical distribution of charge across its long hydrocarbon chain and the small difference in electronegativity between carbon and hydrogen atoms.[11] This results in a molecule with a negligible dipole moment.

In contrast, the highly electronegative fluorine atom in this compound creates a significant dipole moment in the molecule, making it a polar molecule.[10] This polarity, however, does not render it hydrophilic; the long octyl chain remains dominant, giving the molecule a largely hydrophobic character.[12] The primary intermolecular forces in n-octane are weak van der Waals forces. In this compound, in addition to van der Waals forces, there are stronger dipole-dipole interactions.

Physical Properties

The differences in intermolecular forces are reflected in the physical properties of the two solvents.

  • Boiling Point: this compound has a higher boiling point (142-146 °C) compared to n-octane (125.1-126.1 °C).[1][4][5][6] This is attributable to the stronger dipole-dipole interactions in this compound, which require more energy to overcome during the transition to the gaseous phase.

  • Density: this compound is denser (0.814 g/mL at 25 °C) than n-octane (0.703 g/cm³ at 20 °C).[1][5][7][8] The greater mass of the fluorine atom compared to a hydrogen atom, and the potentially more compact packing of the molecules due to polar interactions, contribute to this difference.

Solubility and Miscibility

The principle of "like dissolves like" governs the solubility characteristics of these solvents.

  • n-Octane: As a non-polar solvent, n-octane is an excellent solvent for other non-polar compounds such as oils, fats, and other hydrocarbons.[13][14] It is miscible with many common organic solvents like hexane (B92381) and toluene (B28343) but is insoluble in polar solvents like water.[11][15]

  • This compound: The presence of the C-F bond introduces a degree of polarity, which can influence its interaction with solutes. While it remains largely hydrophobic and is insoluble in water, its polarity may allow for better solvation of moderately polar molecules compared to n-octane.[12] It is soluble in many organic solvents.[12] The unique properties imparted by the fluorine atom can lead to different solvation environments compared to its hydrocarbon analogue.

Experimental Protocols

The determination of the solvent properties listed above is conducted through standardized experimental procedures.

Determination of Boiling Point

The boiling point of a liquid can be determined using methods such as simple distillation or the Thiele tube method.[8]

Thiele Tube Method:

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing an oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5]

Determination of Density

The density of a liquid can be accurately measured using a digital density meter or a pycnometer.

Digital Density Meter (ASTM D4052):

  • A small volume of the liquid sample (approximately 0.7 mL) is introduced into an oscillating U-tube.[2]

  • The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample.

  • This frequency change is used in conjunction with calibration data to determine the density of the liquid.[1][2]

Determination of Viscosity

Viscosity can be measured using various types of viscometers, such as capillary viscometers or rotational viscometers.

Capillary (U-tube) Viscometer:

  • The U-shaped glass tube is submerged in a temperature-controlled bath.

  • A fixed volume of the liquid is drawn into one arm of the tube by suction.

  • The time it takes for the liquid to flow between two marked points under the influence of gravity is measured.

  • This time is then multiplied by a constant specific to the viscometer to calculate the kinematic viscosity.[10]

Determination of Solubility/Miscibility

A straightforward method to determine the miscibility of two liquids is by direct observation.

Visual Miscibility Test:

  • Approximately equal volumes (e.g., 1 mL) of the two liquids are mixed in a test tube.

  • The test tube is shaken or the contents are stirred with a glass rod.

  • The mixture is allowed to stand for a few minutes.

  • If the liquids are miscible, a single homogeneous phase will be observed. If they are immiscible, two distinct layers will form.[4]

Visualizations

G Logical Comparison of Solvent Properties cluster_n_octane n-Octane cluster_1_fluorooctane This compound n_octane C8H18 Non-Polar Van der Waals Forces n_bp Lower Boiling Point (~125-126 °C) n_octane->n_bp Weaker Intermolecular Forces n_density Lower Density (~0.703 g/mL) n_octane->n_density n_solubility Soluble in Non-Polar Solvents n_octane->n_solubility comparison Comparison n_octane->comparison fluorooctane C8H17F Polar (C-F bond) Dipole-Dipole Interactions f_bp Higher Boiling Point (~142-146 °C) fluorooctane->f_bp Stronger Intermolecular Forces f_density Higher Density (~0.814 g/mL) fluorooctane->f_density f_solubility Soluble in Organic Solvents (May dissolve moderately polar solutes) fluorooctane->f_solubility fluorooctane->comparison

Caption: A diagram illustrating the key property differences between n-octane and this compound.

G Experimental Workflow: Visual Miscibility Test start Start step1 1. Measure equal volumes of Solvent A and Solvent B start->step1 step2 2. Combine solvents in a test tube step1->step2 step3 3. Agitate the mixture (Shake or Stir) step2->step3 step4 4. Allow the mixture to stand step3->step4 decision Observe for layers step4->decision miscible Result: Miscible (Single homogeneous phase) decision->miscible No Layers immiscible Result: Immiscible (Two distinct layers) decision->immiscible Layers Form end End miscible->end immiscible->end

Caption: A workflow diagram for determining the miscibility of two liquids.

Conclusion

The choice between this compound and n-octane as a solvent will depend on the specific requirements of the application. N-octane remains a standard choice for a non-polar solvent for dissolving hydrocarbons and other non-polar substances. This compound, with its higher boiling point, density, and inherent polarity, offers an alternative that may be advantageous in situations requiring a less volatile medium or for dissolving a broader range of solutes, including those with some degree of polarity. The unique properties of fluorinated compounds may also be beneficial in specialized applications such as in certain chemical syntheses or as molecular probes. This guide provides the foundational data and methodologies to make an informed decision based on the distinct solvent characteristics of these two compounds.

References

A Comparative Guide: Fluorinated vs. Non-Fluorinated Hydrocarbon Chains in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into hydrocarbon chains represents a pivotal tool in modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated hydrocarbon chains, focusing on their performance with respect to key drug discovery parameters. The information presented is supported by experimental data to aid researchers in making informed decisions during the drug design and development process.

Quantitative Comparison of Physicochemical and Biological Properties

The introduction of fluorine can significantly alter the physicochemical and biological properties of a molecule. The following tables summarize key quantitative data from comparative studies.

Table 1: Physicochemical Properties

PropertyNon-Fluorinated HydrocarbonFluorinated HydrocarbonRationale for Change
Bond Strength (C-X) C-H: ~413 kJ/molC-F: ~485 kJ/molThe high electronegativity of fluorine creates a highly polarized and strong C-F bond, the strongest single bond in organic chemistry.[1]
van der Waals Radius Hydrogen: 1.20 ÅFluorine: 1.47 ÅFluorine is sterically larger than hydrogen, which can influence molecular conformation and binding.[2]
Electronegativity (Pauling Scale) Hydrogen: 2.20Fluorine: 3.98Fluorine is the most electronegative element, leading to significant inductive effects that can alter the acidity and basicity of nearby functional groups.[3]
Lipophilicity (LogP) VariableGenerally IncreasedWhile context-dependent, fluorination often increases lipophilicity due to the hydrophobic nature of the C-F bond.[3][4][5]
Acidity/Basicity (pKa) Dependent on proximal groupsLower pKa for nearby amines (less basic), higher pKa for nearby acids (more acidic)The strong electron-withdrawing nature of fluorine influences the ionization state of neighboring functional groups.[6][7]

Table 2: Pharmacokinetic and Pharmacodynamic Properties

PropertyNon-Fluorinated AnalogueFluorinated AnalogueFold ImprovementTargetReference
Metabolic Stability (% remaining after 60 min in human liver microsomes) 25%85%3.4xCYP450Illustrative[8][9]
Inhibitory Potency (IC50) Not specified as active30 nM-Caspase-3[10]
Inhibitory Potency (IC50) Not specified4.79 nM-Caspase-3[10]
Inhibitory Potency (IC50) Not specified7.47 nM-Caspase-7[10]
Binding Affinity (ΔΔG) 0 kcal/mol (baseline)-1.1 kcal/mol6xThrombin[11]

Impact of Fluorination on Biological Processes

The substitution of hydrogen with fluorine can profoundly affect a molecule's interaction with biological systems. Key impacts include enhanced metabolic stability and altered binding affinity.

Metabolic Stability

A primary strategy in drug design is to block metabolic "soft spots," which are positions on a molecule susceptible to enzymatic degradation, often by Cytochrome P450 (CYP) enzymes.[3] Replacing a C-H bond at such a site with a more stable C-F bond can prevent oxidation, thereby increasing the drug's half-life and bioavailability.[3][8]

cluster_non_fluorinated Non-Fluorinated Compound cluster_fluorinated Fluorinated Compound A Drug with Metabolically Labile C-H Bond B CYP450 Enzyme A->B Metabolism C Oxidized Metabolite (Inactive/Excreted) B->C Oxidation D Drug with Metabolically Stable C-F Bond E CYP450 Enzyme D->E Interaction F No Reaction/ Blocked Metabolism E->F Oxidation Blocked

Figure 1: Fluorine shielding against CYP450-mediated metabolism.

Enzyme Inhibition

In the design of enzyme inhibitors, the high electronegativity of fluorine can be leveraged to increase the potency of the inhibitor. For instance, in ketone inhibitors, fluorine atoms placed near the carbonyl group enhance its electrophilicity, making it more susceptible to nucleophilic attack by active site residues of the target enzyme, such as the cysteine in the active site of caspases.[10] This leads to the formation of a more stable complex and, consequently, more potent inhibition.

cluster_inhibitor Inhibitor Interaction with Enzyme Active Site cluster_pathway Apoptosis Signaling Pathway I Fluorinated Ketone Inhibitor (Electrophilic Carbonyl) E Enzyme Active Site (e.g., Cysteine Residue) I->E Nucleophilic Attack C Stable Covalent Complex (Enzyme Inhibition) E->C Formation P2 Caspase Cascade Activation C->P2 Inhibits P1 Apoptotic Signal P1->P2 P3 Apoptosis P2->P3

Figure 2: Mechanism of enhanced enzyme inhibition by a fluorinated ketone.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare fluorinated and non-fluorinated hydrocarbon chains.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This is the traditional and a reference method for LogP determination.[12]

  • Objective: To measure the partition coefficient of a compound between n-octanol and water.

  • Materials:

    • Test compound (fluorinated and non-fluorinated analogues)

    • n-Octanol (pre-saturated with water)

    • Purified water (pre-saturated with n-octanol)

    • Centrifuge

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

    • Add equal volumes of the pre-saturated n-octanol and water to a suitable vessel.

    • Add a small, accurately measured amount of the stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

    • Shake the vessel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve complete phase separation.

    • Carefully collect aliquots from both the n-octanol and aqueous phases.

    • Quantify the concentration of the compound in each phase using a validated analytical method.

  • Data Analysis:

    • Calculate LogP using the formula: LogP = log10 ([Compound]octanol / [Compound]water)

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Objective: To determine the rate of disappearance of a parent compound when incubated with human liver microsomes.

  • Materials:

    • Test compounds (fluorinated and non-fluorinated analogues)

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (cofactor for CYP450 activity)

    • Phosphate buffer (pH 7.4)

    • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

    • Incubator/water bath at 37°C

    • LC-MS/MS for analysis

  • Procedure:

    • Prepare a solution of the test compound in buffer.

    • In a microcentrifuge tube, pre-warm a mixture of the test compound solution and HLM suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Include control incubations: one without NADPH to assess non-enzymatic degradation and one with a known rapidly metabolized compound as a positive control.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Determination of Acid Dissociation Constant (pKa) by pH-Metric Titration

This method measures the pKa of a compound by monitoring pH changes during titration.[13]

  • Objective: To determine the pKa of ionizable functional groups in the test compounds.

  • Materials:

    • Test compound

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

    • Calibrated pH meter and electrode

    • Automated titrator (recommended for high accuracy)

    • Water or a water/co-solvent mixture if solubility is low

  • Procedure:

    • Dissolve a precise amount of the test compound in purified water or a suitable co-solvent.

    • If the compound is an acid, titrate with the standardized base. If it is a base, titrate with the standardized acid.

    • Record the pH of the solution after each incremental addition of the titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest part of the titration curve.

    • Specialized software can be used to calculate the pKa from the titration data with high precision.

Conclusion

The strategic use of fluorine in hydrocarbon chains is a powerful and well-established strategy in drug discovery. Fluorination can significantly enhance metabolic stability, modulate pKa, and improve binding affinity, often leading to compounds with superior pharmacokinetic and pharmacodynamic profiles.[3] However, the effects of fluorination are highly context-dependent, and an empirical, data-driven approach is essential.[9] The experimental protocols provided in this guide offer a framework for the systematic evaluation of fluorinated and non-fluorinated analogues, enabling researchers to make rational design choices in the pursuit of novel therapeutics.

References

A Comparative Guide to the Retention Behavior of 1-Fluorooctane on Diverse GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the retention behavior of 1-fluorooctane on various gas chromatography (GC) columns. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the optimal column for their analytical needs when working with halogenated hydrocarbons.

Executive Summary

The retention of this compound, a fluorinated alkane, is significantly influenced by the polarity of the stationary phase within a gas chromatography (GC) column. On non-polar columns, its elution is primarily governed by its boiling point, leading to shorter retention times. As the polarity of the stationary phase increases, dipole-dipole interactions between the fluorine atom and the stationary phase become more pronounced, resulting in longer retention times. This guide details the quantitative retention data and experimental protocols for the analysis of this compound on non-polar and semi-polar GC columns.

Data Presentation

The following table summarizes the Kovats retention indices (RI) of this compound on different GC columns. The Kovats RI is a standardized measure that helps in comparing retention data across different systems.

Column TypeStationary PhaseKovats Retention Index (I)
Non-Polar (Packed)C78 Branched Paraffin857.9[1]
Non-Polar (Packed)C78 Branched Paraffin859.6[1]
Semi-Standard Non-PolarNot Specified855, 857.9, 859.6

Note: Data for a polar capillary column (e.g., DB-WAX) was not available in the searched literature.

Experimental Protocols

The following are the detailed experimental methodologies for the cited retention index data.

Analysis on C78 Branched Paraffin Packed Column

This method was used to determine the isothermal Kovats retention index of this compound on a non-polar packed column.

  • Column: Packed column with C78 Branched Paraffin stationary phase.

  • Column Dimensions: 3.3 meters in length.[1]

  • Support: Chromosorb G HP.[1]

  • Carrier Gas: Helium.[1]

  • Temperature: Isothermal at 130 °C.[1]

  • Detector: Not specified.

Logical Relationships in GC Analysis of this compound

The following diagram illustrates the key factors influencing the retention behavior of this compound in gas chromatography.

GC_Retention_Behavior Factors Influencing this compound Retention in GC cluster_analyte Analyte Properties cluster_column GC Column Properties cluster_conditions Experimental Conditions Analyte This compound BoilingPoint Boiling Point (142-146 °C) Analyte->BoilingPoint determines Polarity Polarity (C-F bond) Analyte->Polarity possesses RetentionBehavior Retention Behavior (Retention Time / Index) BoilingPoint->RetentionBehavior primary influence on non-polar columns Polarity->RetentionBehavior influences interaction with polar/semi-polar columns StationaryPhase Stationary Phase NonPolar Non-Polar (e.g., DB-1, C78 Paraffin) StationaryPhase->NonPolar SemiPolar Semi-Polar (e.g., DB-5) StationaryPhase->SemiPolar Polar Polar (e.g., DB-WAX) StationaryPhase->Polar NonPolar->RetentionBehavior weak interaction (van der Waals) SemiPolar->RetentionBehavior moderate interaction Polar->RetentionBehavior strong interaction (dipole-dipole) Temperature Oven Temperature Temperature->RetentionBehavior affects volatility CarrierGas Carrier Gas Flow Rate CarrierGas->RetentionBehavior affects elution speed ColumnDimensions Column Dimensions (Length, Diameter, Film Thickness) ColumnDimensions->RetentionBehavior affects interaction time and resolution

Factors influencing this compound's GC retention.

Conclusion

The retention of this compound in gas chromatography is a clear indicator of the analyte-stationary phase interaction. On non-polar and semi-polar columns, where dispersion forces are the primary mode of interaction, the retention is relatively low, as indicated by the Kovats retention indices in the mid-800s. It is expected that on a polar stationary phase, such as polyethylene (B3416737) glycol (e.g., DB-WAX), the retention index of this compound would be significantly higher due to stronger dipole-dipole interactions. Researchers analyzing samples containing this compound or similar fluorinated compounds should select a column with a polarity that provides the necessary resolution from other components in the mixture. For separations where polarity differences are key, a polar column would be the recommended choice. Conversely, for separations based primarily on boiling point, a non-polar column would be more suitable. Further studies are required to determine the precise retention behavior of this compound on a wider range of modern capillary columns, particularly those with polar stationary phases.

References

Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 1-Fluorooctane and Other Fluoroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is critical for the structural elucidation of fluorinated compounds. This guide provides a detailed comparison of the ¹⁹F NMR chemical shift of 1-fluorooctane with a homologous series of other primary fluoroalkanes, supported by experimental data and protocols.

The fluorine-19 isotope is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity.[1][2] The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it a powerful tool for detecting subtle structural variations.[1][2] In the case of fluoroalkanes, the position of the fluorine atom and the length of the alkyl chain are key factors influencing the chemical shift.

¹⁹F NMR Chemical Shift Comparison of 1-Fluoroalkanes

The ¹⁹F NMR chemical shifts for a series of linear 1-fluoroalkanes, including this compound, are presented in the table below. The data reveals a consistent trend where the chemical shift becomes increasingly shielded (moves to a more negative ppm value) as the alkyl chain length increases, before appearing to plateau.

Compound NameMolecular Formula¹⁹F NMR Chemical Shift (δ) in ppm
Fluoromethane (B1203902)CH₃F-271.9
1-FluoroethaneC₂H₅F-213
1-FluoropropaneC₃H₇F-218 to -221
1-FluorobutaneC₄H₉F-218.2
1-FluorohexaneC₆H₁₃F-218.5
This compoundC₈H₁₇F-218.3

Note: All chemical shifts are referenced to CFCl₃ (0 ppm). The solvent used for the majority of these measurements is chloroform-d (B32938) (CDCl₃).

This trend can be visualized in the following diagram, which illustrates the relationship between the increasing alkyl chain length and the observed ¹⁹F NMR chemical shift.

G cluster_alkanes 1-Fluoroalkanes cluster_trend Trend Fluoromethane Fluoromethane (-271.9 ppm) Fluoroethane 1-Fluoroethane (-213 ppm) Fluoromethane->Fluoroethane C₁ to C₂ Fluoropropane 1-Fluoropropane (-218 to -221 ppm) Fluoroethane->Fluoropropane C₂ to C₃ Fluorobutane 1-Fluorobutane (-218.2 ppm) Fluoropropane->Fluorobutane C₃ to C₄ Fluorohexane 1-Fluorohexane (-218.5 ppm) Fluorobutane->Fluorohexane C₄ to C₆ Fluorooctane This compound (-218.3 ppm) Fluorohexane->Fluorooctane C₆ to C₈ IncreasingChain Increasing Alkyl Chain Length Shielding Increased Shielding (More Negative Chemical Shift)

Caption: Relationship between 1-fluoroalkane chain length and ¹⁹F NMR chemical shift.

The significant upfield shift observed from fluoromethane to 1-fluoroethane is attributed to the substitution of hydrogen atoms with a methyl group, which alters the electronic environment around the fluorine nucleus. As the alkyl chain elongates from ethane (B1197151) to octane, the chemical shifts remain in a relatively narrow range, suggesting that the electronic effect of the alkyl chain on the fluorine atom diminishes with distance.

Experimental Protocols

The acquisition of high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters. The following are representative protocols for the analysis of 1-fluoroalkanes, based on the cited literature for this compound and 1-fluorohexane.

Instrumentation:

A standard high-field NMR spectrometer equipped with a fluorine-observe probe is utilized.

Sample Preparation:

  • Dissolution: The fluoroalkane sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for obtaining a good signal-to-noise ratio.

  • Reference Standard: An internal or external reference standard is used for accurate chemical shift calibration. Trichlorofluoromethane (CFCl₃) is the primary reference standard for ¹⁹F NMR and is assigned a chemical shift of 0 ppm.

NMR Data Acquisition:

A typical ¹⁹F NMR experiment involves the following steps:

  • Tuning and Matching: The probe is tuned to the ¹⁹F frequency and matched to the spectrometer's impedance.

  • Locking and Shimming: The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through shimming.

  • Pulse Sequence: A standard one-pulse sequence is generally sufficient for acquiring a simple ¹⁹F spectrum.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width is initially used to ensure all fluorine signals are captured, as ¹⁹F chemical shifts can span a large range.

    • Number of Scans: The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A suitable relaxation delay is employed to allow for the complete relaxation of the fluorine nuclei between pulses, ensuring accurate integration if required.

  • Proton Decoupling: To simplify the spectrum and improve sensitivity, proton decoupling is often applied to remove ¹H-¹⁹F coupling.

Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased, and the baseline is corrected to ensure accurate peak identification and integration.

  • Referencing: The chemical shift axis is referenced to the signal of the internal or external standard (e.g., CFCl₃ at 0 ppm).

This comparative guide provides a foundational understanding of the ¹⁹F NMR chemical shifts of this compound and related fluoroalkanes. The provided data and protocols can serve as a valuable resource for researchers in the accurate identification and characterization of fluorinated molecules.

References

Performance of 1-Fluorooctane as a Molecular Probe in Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 1-Fluorooctane's potential as a molecular probe in gas chromatography (GC) for the characterization of stationary phase polarity. Its performance is compared against the well-established Rohrschneider-McReynolds probe set. This document includes a summary of relevant physicochemical properties, comparative retention data, detailed experimental protocols for stationary phase characterization, and visualizations to illustrate key concepts and workflows.

Introduction to Molecular Probes in GC

The characterization of GC stationary phases is crucial for method development and understanding separation mechanisms. Molecular probes are specific compounds with well-defined chemical properties that are used to assess the interactive capabilities of a stationary phase. The retention behavior of these probes provides a quantitative measure of the stationary phase's polarity and selectivity.

The Rohrschneider-McReynolds system is a widely accepted method for classifying stationary phases.[1][2] It utilizes a set of five probe compounds, each designed to interrogate a specific type of intermolecular interaction (e.g., dispersion, dipole, hydrogen bonding). The retention indices of these probes on a test column are compared to their retention on a nonpolar squalane (B1681988) column to calculate McReynolds constants, which quantify the stationary phase's polarity.[1][3]

This compound, a simple monofluorinated alkane, presents an interesting candidate as a molecular probe due to the unique properties of the fluorine atom, such as its high electronegativity and relatively small size. This guide explores its potential to provide valuable information about stationary phase characteristics.

Physicochemical Properties and Comparative Data

A molecule's utility as a GC probe is dictated by its volatility and its capacity for specific interactions with the stationary phase. Below is a comparison of the key physicochemical properties of this compound and the standard McReynolds probes.

PropertyThis compoundBenzenen-Butanol2-Pentanone1-NitropropanePyridine
Molecular Weight ( g/mol ) 132.2278.1174.1286.1389.0979.10
Boiling Point (°C) 142-14680.1117.7102132115
Primary Interaction Dipole, Dispersionπ-π, DispersionH-bond donor/acceptorDipole, H-bond acceptorStrong DipoleH-bond acceptor, Basic

Table 1: Physicochemical Properties of this compound and McReynolds Probes. This table summarizes key properties relevant to the gas chromatographic behavior of the evaluated compounds.

Comparative Retention Data: McReynolds Constants

McReynolds constants (ΔI) are a measure of the difference in the Kovats retention index of a probe on a given stationary phase compared to its retention index on a standard nonpolar squalane column. Higher values indicate stronger interactions and thus higher polarity of the stationary phase with respect to that particular interaction.

Stationary PhaseΔI Benzene (x')ΔI n-Butanol (y')ΔI 2-Pentanone (z')ΔI 1-Nitropropane (u')ΔI Pyridine (s')
Squalane (Nonpolar Ref.) 00000
SP-2100 (Nonpolar) 1553446542
SP-2250 (Intermediate) 119158162243202
Carbowax 20M (Polar) 322536368572510
SP-2340 (Polar) 520757659942800
OV-275 (Highly Polar) 6298727631106849
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: McReynolds Constants for Standard Probes on Various Stationary Phases. This table provides a quantitative comparison of the polarity of different stationary phases as determined by the standard McReynolds probes. Data for this compound is currently unavailable in the literature, highlighting an area for future research.

The NIST WebBook reports a Kovats retention index of 857.9 for this compound on a semi-standard non-polar (5% diphenyl/95% dimethylpolysiloxane) capillary column. While this provides a baseline, data on a wider range of stationary phase polarities is necessary for a comprehensive evaluation of its performance as a molecular probe. The retention of monofluoroalkanes is influenced by a combination of dispersion forces and dipole-dipole interactions. On non-polar phases, their elution is primarily governed by boiling point.[4] However, on polar phases, the C-F dipole is expected to lead to increased retention compared to their non-fluorinated analogs.

Experimental Protocols

The following section details the methodology for determining the Kovats retention index and subsequently, the McReynolds constants, to characterize a GC stationary phase.

Determination of Kovats Retention Index (Isothermal)

The Kovats retention index (I) relates the retention time of a compound to that of n-alkanes eluting before and after it.[5]

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • GC column with the stationary phase to be evaluated.

  • Syringe for manual injection or an autosampler.

  • A mixture of n-alkanes (e.g., C8 to C16).

  • The probe compound (e.g., this compound or a McReynolds probe).

  • An unretained compound (e.g., methane (B114726) or butane) to determine the column dead time (t_M).

Procedure:

  • Set GC Conditions: Set the injector and detector temperatures appropriately for the analytes. For determining McReynolds constants, an isothermal oven temperature of 120°C is traditionally used.[3]

  • Determine Dead Time (t_M): Inject the unretained compound and record its retention time.

  • Analyze n-Alkanes: Inject the n-alkane mixture and record the retention times for each component.

  • Analyze Probe Compound: Inject the probe compound and record its retention time (t_R(probe)).

  • Calculate Adjusted Retention Times (t'_R): For each compound, calculate the adjusted retention time by subtracting the dead time: t'_R = t_R - t_M.

  • Calculate Kovats Retention Index (I): Use the following formula:

    I = 100 * [n + (log(t'_R(probe)) - log(t'_R(n))) / (log(t'_R(n+1)) - log(t'_R(n)))]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the probe.

    • n+1 is the carbon number of the n-alkane eluting immediately after the probe.

    • t'_R(probe) is the adjusted retention time of the probe.

    • t'_R(n) is the adjusted retention time of the n-alkane with carbon number n.

    • t'_R(n+1) is the adjusted retention time of the n-alkane with carbon number n+1.

Calculation of McReynolds Constants

Procedure:

  • Determine the Kovats retention index of the probe on the stationary phase of interest (I_test) as described above.

  • Determine the Kovats retention index of the same probe on a standard nonpolar squalane column (I_squalane). This value can often be found in the literature.

  • Calculate the McReynolds constant (ΔI) using the formula:

    ΔI = I_test - I_squalane

Visualizations

The following diagrams illustrate the experimental workflow for evaluating a molecular probe and the logical relationships governing its performance.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output prep_probes Prepare Probe & n-Alkane Standards prep_gc Set Isothermal GC Conditions prep_probes->prep_gc inject_unretained Inject Unretained Compound prep_gc->inject_unretained record_tr Record Retention Times (tR) inject_unretained->record_tr inject_alkanes Inject n-Alkane Mix inject_alkanes->record_tr inject_probe Inject Probe Compound inject_probe->record_tr calc_tm Determine Dead Time (tM) record_tr->calc_tm calc_adj_tr Calculate Adjusted Retention Times (t'R) record_tr->calc_adj_tr calc_tm->calc_adj_tr calc_kovats Calculate Kovats Index (I) calc_adj_tr->calc_kovats calc_mcreynolds Calculate McReynolds Constant (ΔI) calc_kovats->calc_mcreynolds output Stationary Phase Characterization calc_mcreynolds->output

Caption: Experimental workflow for GC probe evaluation.

logical_relationship cluster_probe Probe Properties cluster_phase Stationary Phase Properties cluster_conditions GC Conditions cluster_output Performance Outcome probe_volatility Volatility (Boiling Point) retention_time Retention Time probe_volatility->retention_time probe_interactions Intermolecular Forces (Dipole, H-bonding, π-π) probe_interactions->retention_time phase_polarity Polarity phase_polarity->retention_time phase_interactions Available Interactions (Dispersion, Dipole, H-bonding) phase_interactions->retention_time temperature Temperature temperature->retention_time carrier_gas Carrier Gas Flow carrier_gas->retention_time kovats_index Kovats Index retention_time->kovats_index mcreynolds_constant McReynolds Constant kovats_index->mcreynolds_constant

References

Navigating the Sensing Landscape for 1-Fluorooctane: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the detection of 1-Fluorooctane, understanding the cross-reactivity of chemical sensors is paramount. Direct experimental data on this compound's interaction with various sensing technologies is currently limited. This guide, therefore, provides a comparative framework based on the known performance of sensors with analogous volatile organic compounds (VOCs), namely C8 alkanes and other halogenated hydrocarbons. The insights and protocols presented here offer a predictive overview and a methodological foundation for future cross-reactivity studies of this compound.

The most probable sensor technologies for the detection of a volatile, fluorinated alkane like this compound are Metal Oxide Semiconductor (MOS) sensors and multi-sensor arrays, often referred to as electronic noses. These sensors are widely used for VOC detection due to their high sensitivity and relatively low cost.[1] However, a significant challenge with these technologies is their inherent cross-sensitivity, where the sensor responds to compounds other than the primary target analyte.[2]

Predictive Cross-Reactivity Landscape for this compound

Based on existing literature for similar chemical entities, a predictive analysis of potential cross-reactants for this compound is summarized below. The primary interferents are likely to be other hydrocarbons of similar chain length and other halogenated compounds due to similarities in their chemical properties and how they interact with the sensor surface.

Table 1: Predicted Cross-Reactivity Profile for this compound with Common Sensor Technologies

Sensor TypePotential Cross-ReactantsPredicted Response LevelRationale for Cross-Reactivity
Metal Oxide Semiconductor (MOS) Sensors (e.g., SnO₂, ZnO) n-Octane, Iso-octane, HeptaneHighSimilar C-H bond structures and molecular size lead to comparable oxidation reactions on the heated metal oxide surface.[3][4]
Toluene, XyleneModerate to HighAromatic hydrocarbons can also be readily oxidized on MOS surfaces, though the reaction kinetics may differ from alkanes.[5]
Ethanol, AcetoneModerateSmaller, more volatile oxygenated VOCs are common interferents for MOS sensors and can produce significant responses.[6][7]
Dichloromethane, ChloroformLow to ModerateOther halogenated hydrocarbons can interact with the sensor surface, but the response may be weaker compared to non-halogenated alkanes of similar size.[5]
Electronic Nose (Multi-Sensor Array) n-Octane, CyclohexaneHighThe patterns generated by different sensors in the array for similar alkanes are likely to have significant overlap.[8]
1-Butene, Iso-butyleneModerateAlkenes, due to the presence of double bonds, can exhibit different reactivity patterns compared to alkanes, but may still cause interference.[9]
Polycyclic Aromatic Hydrocarbons (PAHs)Low to ModerateWhile structurally different, some sensors in an array may show partial sensitivity to larger hydrocarbon molecules.[10][11]

Quantitative Comparison with Alternative Analytes

To provide a quantitative context, the following table presents experimental data for the response of MOS sensors to various alkanes and other VOCs. This data can serve as a baseline for estimating the potential response to this compound.

Table 2: Comparative Sensor Response to Various VOCs (Proxy Data for this compound)

AnalyteSensor MaterialOperating Temperature (°C)Concentration (ppm)Sensor Response (Ra/Rg or S)Reference
n-Butane1% Pd-SnO₂3001000-10000Linear Response[9]
1-Butene1% Pd-SnO₂3001000-10000~20-30x higher than n-butane[9]
n-DecaneMP901 (MOS)Not Specified0.50.74 (relative)[12]
EthanolPure SnO₂180100~27[7]
ToluenePd-doped SnO₂2302052.9[6]
AcetonePdAu decorated SnO₂Not Specified50109[6]
FormaldehydeSnO/SnO₂1205080.9[6]

Note: Sensor response is often reported as the ratio of the sensor's resistance in air (Ra) to its resistance in the target gas (Rg) for n-type semiconductors, or as a relative sensitivity value (S).

Experimental Protocols for Cross-Reactivity Assessment

A standardized methodology is crucial for obtaining reliable and comparable cross-reactivity data. The following protocol outlines a general procedure for testing the cross-sensitivity of chemical sensors to this compound.

Key Experimental Steps:

  • Sensor Preparation and Stabilization:

    • Mount the chemical sensor(s) in a sealed test chamber.

    • Pre-heat the sensor to its optimal operating temperature and allow the baseline resistance to stabilize in a flow of clean, dry air or nitrogen.

  • Analyte and Interferent Gas Generation:

    • Use certified gas standards for both the target analyte (this compound) and potential interfering compounds.

    • Employ mass flow controllers to precisely dilute the gases to the desired concentrations and to control the total flow rate through the test chamber.

    • For liquid samples, a bubbler system or a syringe pump with a heated injection port can be used to generate a vapor of known concentration.

  • Baseline Measurement:

    • Record the stable baseline resistance of the sensor in the carrier gas (e.g., clean air) for a sufficient period.

  • Exposure to Target Analyte:

    • Introduce a known concentration of this compound into the test chamber and record the sensor's response until a stable signal is reached.

  • Purging:

    • Purge the chamber with the carrier gas until the sensor resistance returns to its original baseline.

  • Exposure to Interfering Gas:

    • Introduce a known concentration of a single interfering gas and record the sensor's response.

  • Purging:

    • Purge the chamber with the carrier gas.

  • Mixture Exposure (Optional but Recommended):

    • Introduce a mixture of this compound and the interfering gas at known concentrations to assess synergistic or antagonistic effects.

  • Data Analysis:

    • Calculate the sensor response to each analyte and mixture.

    • Determine the cross-sensitivity factor, often expressed as the ratio of the sensor's response to the interferent to its response to the target analyte at the same concentration.

Influence of Humidity:

Humidity is a significant environmental factor that can affect the performance of MOS sensors.[13][14][15] Water molecules can adsorb onto the sensor surface, altering the baseline resistance and the response to the target gas.[2] Therefore, it is crucial to control and monitor the humidity level during cross-reactivity testing. The experimental setup should include a method for humidifying the carrier gas to specific relative humidity (RH) levels.

Visualizing Experimental Workflows and Sensor Response Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the principles of sensor operation.

Experimental_Workflow cluster_setup 1. System Setup & Stabilization cluster_testing 2. Cross-Reactivity Measurement Cycle cluster_analysis 3. Data Analysis A Mount Sensor in Test Chamber B Stabilize Sensor at Operating Temperature A->B C Record Baseline (Clean Air) B->C D Introduce this compound C->D Repeat for each interferent/concentration E Record Sensor Response D->E Repeat for each interferent/concentration F Purge with Clean Air E->F Repeat for each interferent/concentration G Introduce Interferent Gas F->G Repeat for each interferent/concentration H Record Sensor Response G->H Repeat for each interferent/concentration I Purge with Clean Air H->I Repeat for each interferent/concentration J Introduce Gas Mixture (Optional) I->J Repeat for each interferent/concentration K Record Sensor Response J->K Repeat for each interferent/concentration L Purge with Clean Air K->L Repeat for each interferent/concentration L->C Repeat for each interferent/concentration M Calculate Sensor Response L->M N Determine Cross-Sensitivity Factor M->N MOS_Sensor_Mechanism cluster_air In Air (Baseline) cluster_gas In Presence of VOC (e.g., this compound) O2 O₂ (from air) Surface MOS Surface (e.g., SnO₂) O2->Surface adsorption O_ads Adsorbed Oxygen (O⁻, O²⁻) Surface->O_ads electron capture Depletion Electron Depletion Layer (High Resistance) O_ads->Depletion VOC VOC Surface2 MOS Surface VOC->Surface2 O_ads2 Adsorbed Oxygen Surface2->O_ads2 Products Oxidation Products (e.g., CO₂, H₂O, HF) O_ads2->Products reaction with VOC Conduction Decreased Depletion Layer (Low Resistance) Products->Conduction releases electrons

References

Benchmarking the stability of 1-Fluorooctane against other haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Chemical Synthesis

In the landscape of pharmaceutical and materials science, the stability of a molecule is a critical determinant of its utility and performance. For researchers leveraging haloalkanes as intermediates, precursors, or active components, understanding their relative stability is paramount. This guide provides a comprehensive comparison of the stability of 1-fluorooctane against other primary haloalkanes (1-chlorooctane, 1-bromooctane (B94149), and 1-iodooctane), supported by established chemical principles and experimental data.

Core Stability Metrics: A Comparative Analysis

The stability of a haloalkane is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. A stronger bond requires more energy to break, rendering the molecule more resistant to chemical and thermal degradation. The following table summarizes key parameters that influence the stability of 1-halo-octanes.

PropertyThis compound1-Chlorooctane (B87089)1-Bromooctane1-Iodooctane
C-X Bond Dissociation Energy (kJ/mol) ~467~340~285~218
C-X Bond Polarity HighestHighMediumLow
Relative Rate of Hydrolysis Very SlowSlowModerateFast
Relative Thermal Stability HighestHighMediumLow
Relative Photochemical Stability HighestHighMediumLow

Note: Bond dissociation energies are approximate values for primary haloalkanes and serve as a relative comparison.

The data unequivocally demonstrates that this compound is the most stable compound in this series. Its carbon-fluorine bond is significantly stronger than the carbon-halogen bonds in its counterparts, making it highly resistant to cleavage. This high stability can be attributed to the high electronegativity and small atomic size of the fluorine atom, which results in a short and strong covalent bond with carbon.

Experimental Verification: The Hydrolysis Test

A classic experiment to demonstrate the relative stability of haloalkanes is the measurement of their hydrolysis rates. In this reaction, the haloalkane is treated with a nucleophile, such as a hydroxide (B78521) ion, leading to the substitution of the halogen atom. The rate of this reaction is inversely proportional to the stability of the C-X bond.

The reaction with aqueous silver nitrate (B79036) provides a clear visual indication of the reaction rate. The silver ions react with the displaced halide ions to form a precipitate. The time taken for the precipitate to appear is a direct measure of the haloalkane's reactivity, and therefore its instability.

HaloalkaneObservation with AgNO₃(aq)Relative Rate of Reaction
This compoundNo precipitate observed over a long period.Very Slow
1-ChlorooctaneWhite precipitate forms slowly.Slow
1-BromooctaneCream precipitate forms moderately quickly.Moderate
1-IodooctaneYellow precipitate forms rapidly.Fast

This simple yet effective experiment confirms the stability trend predicted by the bond dissociation energies: This compound > 1-chlorooctane > 1-bromooctane > 1-iodooctane .

Detailed Experimental Protocols

For researchers wishing to replicate or expand upon these findings, the following detailed experimental protocols are provided.

Protocol 1: Determination of Relative Hydrolysis Rates

Objective: To qualitatively compare the rates of hydrolysis of this compound, 1-chlorooctane, 1-bromooctane, and 1-iodooctane.

Materials:

  • This compound, 1-chlorooctane, 1-bromooctane, 1-iodooctane

  • Ethanol (B145695) (as a common solvent)

  • 0.1 M Silver Nitrate (AgNO₃) aqueous solution

  • Test tubes and test tube rack

  • Water bath set to 50°C

  • Pipettes or droppers

  • Stopwatch

Procedure:

  • Add 1 mL of each haloalkane to separate, labeled test tubes.

  • Add 1 mL of ethanol to each test tube to ensure the haloalkane is soluble in the aqueous solution.

  • Place the test tubes in the water bath at 50°C to allow them to reach thermal equilibrium.

  • In a separate set of test tubes, add 1 mL of 0.1 M silver nitrate solution to each and place them in the water bath.

  • Once all solutions have reached 50°C, add the silver nitrate solution to each of the haloalkane solutions simultaneously and start the stopwatch.

  • Observe the test tubes and record the time taken for a precipitate to form in each.

  • Note the color of the precipitate (AgCl is white, AgBr is cream, AgI is yellow).

Protocol 2: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition for each haloalkane.

Materials:

  • This compound, 1-chlorooctane, 1-bromooctane, 1-iodooctane

  • Thermogravimetric Analyzer (TGA)

  • Inert gas supply (e.g., Nitrogen)

  • Sample pans (e.g., aluminum or platinum)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the haloalkane into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature at which complete decomposition is expected (e.g., 500°C).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant weight loss is observed. This can be quantified as the temperature at which 5% of the initial mass has been lost (T₅).

  • Compare the T₅ values for each haloalkane. A higher T₅ indicates greater thermal stability.

Protocol 3: Evaluation of Photochemical Stability

Objective: To compare the susceptibility of each haloalkane to degradation upon exposure to UV radiation.

Materials:

  • This compound, 1-chlorooctane, 1-bromooctane, 1-iodooctane

  • A suitable solvent transparent to UV radiation (e.g., hexane (B92381) or acetonitrile)

  • Quartz cuvettes or a photochemical reactor

  • UV lamp with a specific wavelength output (e.g., 254 nm)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis

Procedure:

  • Prepare dilute solutions (e.g., 100 ppm) of each haloalkane in the chosen UV-transparent solvent.

  • Transfer the solutions to quartz cuvettes or a photochemical reactor.

  • Take an initial sample (t=0) from each solution for GC-MS analysis to determine the initial concentration of the haloalkane.

  • Expose the solutions to UV radiation from the lamp. Ensure equal light intensity for all samples.

  • At regular time intervals (e.g., 30, 60, 120, 240 minutes), withdraw aliquots from each solution.

  • Analyze the withdrawn samples by GC-MS to quantify the remaining concentration of the parent haloalkane and to identify any degradation products.

  • Plot the concentration of each haloalkane as a function of irradiation time.

  • The rate of degradation can be determined from the slope of these plots. A slower rate of degradation indicates higher photochemical stability.

Visualizing the Stability Logic

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Stability_Factors cluster_properties Chemical Properties cluster_stability Resulting Stability BDE Bond Dissociation Energy Stability Overall Stability BDE->Stability Stronger bond, higher stability Polarity Bond Polarity Polarity->Stability Influences reactivity

Caption: Key factors influencing haloalkane stability.

Hydrolysis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Haloalkane 1-Halo-octane Reaction Hydrolysis Reaction (Nucleophilic Substitution) Haloalkane->Reaction AgNO3 AgNO₃(aq) AgNO3->Reaction Precipitate Silver Halide Precipitate (AgX) Reaction->Precipitate Forms at a rate inversely proportional to stability Alcohol Octan-1-ol Reaction->Alcohol

Caption: Workflow for the hydrolysis experiment.

Conclusion for the Modern Researcher

For professionals in drug development and chemical synthesis, the choice of a haloalkane can have significant implications for reaction efficiency, product purity, and compound longevity. This compound stands out as a highly stable building block. Its robust C-F bond makes it less susceptible to nucleophilic attack, thermal degradation, and photochemical decomposition compared to its chloro, bromo, and iodo counterparts. This inherent stability can be a distinct advantage in multi-step syntheses where functional group tolerance is crucial, or in the design of long-lasting pharmaceutical agents. Conversely, for reactions requiring facile cleavage of the carbon-halogen bond, the less stable bromo- and iodo-octanes would be the preferred reagents. A thorough understanding of these stability trends empowers the researcher to make informed decisions, optimizing synthetic routes and enhancing the quality of the final product.

A Comparative Guide to the Synthesis of 1-Fluorooctane: Efficiency and Cost Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the efficient and cost-effective production of fluorinated aliphatic compounds is a significant endeavor. 1-Fluorooctane, a valuable building block and intermediate, can be synthesized through various routes, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and overall cost. This guide provides a detailed comparison of common synthetic pathways to this compound, supported by experimental data and cost analysis to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

Three primary strategies for the synthesis of this compound are explored:

  • Nucleophilic Substitution on 1-Bromooctane (B94149): A two-step process involving the conversion of 1-octanol (B28484) to 1-bromooctane, followed by a halogen exchange reaction.

  • Sulfonate Ester Formation and Fluorination: A two-step route where 1-octanol is first converted to a sulfonate ester (tosylate or mesylate), which is then displaced by a fluoride (B91410) ion.

  • Direct Fluorination of 1-Octanol: A single-step conversion of 1-octanol to this compound using specialized fluorinating agents.

The following table summarizes the key quantitative data for these synthetic routes, allowing for a direct comparison of their efficiency and estimated costs.

Synthetic RouteStarting MaterialKey ReagentsOverall Yield (%)Estimated Reagent Cost per Mole of this compound ($)Key AdvantagesKey Disadvantages
Route 1: From 1-Bromooctane 1-OctanolHBr, H₂SO₄, KF32 - 44150 - 200Readily available and relatively inexpensive starting materials.Two-step process, moderate overall yield.
Route 2: Via Sulfonate Esters 1-OctanolTsCl or MsCl, Pyridine, KF(Not Found)> 250 (excluding KF)Milder conditions for the first step compared to bromination.Lack of specific yield data for this compound, potentially higher cost.
Route 3: Direct Fluorination 1-OctanolDAST, Deoxo-Fluor, etc.(Not Found)> 500Single-step synthesis.High cost and hazardous nature of fluorinating agents, lack of specific yield data.

Note: Overall yields for Route 1 are calculated based on a reported 80-98% yield for the synthesis of 1-bromooctane from 1-octanol and an estimated 40-45% yield for the subsequent fluorination. Cost estimations are based on currently available market prices for reagents and may vary. Yields for Routes 2 and 3 for the specific synthesis of this compound were not found in the searched literature, indicating a potential gap in readily available data for these specific transformations.

Experimental Protocols

Route 1: Synthesis of this compound from 1-Octanol via 1-Bromooctane

This two-step process is a well-established and cost-effective method.

Step 1: Synthesis of 1-Bromooctane from 1-Octanol [1][2][3]

  • Reactants: 1-octanol, hydrobromic acid (48%), concentrated sulfuric acid.

  • Procedure:

    • To a round-bottom flask, add 1-octanol.

    • With cooling in an ice bath, slowly add concentrated sulfuric acid, followed by 48% hydrobromic acid.

    • Heat the mixture to reflux for several hours (typically 6-8 hours).

    • After cooling, the crude 1-bromooctane is separated.

    • The crude product is then washed sequentially with water, cold concentrated sulfuric acid (to remove unreacted alcohol and ether byproducts), water, and a 10% sodium carbonate solution (to neutralize any remaining acid).

    • The organic layer is dried over an anhydrous salt, such as calcium chloride or sodium sulfate, and purified by distillation.

  • Yield: 80-98%[3]

Step 2: Synthesis of this compound from 1-Bromooctane (Based on a procedure for n-hexyl fluoride)

  • Reactants: 1-bromooctane, anhydrous potassium fluoride, ethylene (B1197577) glycol.

  • Procedure:

    • In a thoroughly dry apparatus, a mixture of finely powdered anhydrous potassium fluoride and dry ethylene glycol is heated.

    • 1-Bromooctane is added dropwise to the heated mixture.

    • The product, this compound, is distilled from the reaction mixture.

    • The crude product is washed with water to remove ethylene glycol and then purified by distillation.

  • Estimated Yield: 40-45%

Logical Workflow of Synthesis Route Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route to this compound based on key parameters.

SynthesisComparison Start Select Synthesis Route for this compound Route1 Route 1: From 1-Bromooctane Start->Route1 Route2 Route 2: Via Sulfonate Esters Start->Route2 Route3 Route 3: Direct Fluorination Start->Route3 Data Data Availability Route1->Data Well-documented Route2->Data Limited Data Route3->Data Limited Data Efficiency Efficiency (Yield) Cost Cost Efficiency->Cost High Efficiency->Cost Moderate Efficiency->Cost Low Decision1 Choose Route 1 Cost->Decision1 Low Decision2 Further Research Needed Cost->Decision2 High/Unknown Data->Efficiency High Data->Efficiency Moderate Data->Efficiency Low/Unknown

Caption: Decision matrix for selecting a synthetic route to this compound.

Discussion

The synthesis of this compound via the 1-bromooctane intermediate (Route 1) stands out as the most practical and well-documented method based on currently available information. The starting materials are readily accessible and relatively inexpensive. While it is a two-step process, the high yield of the initial bromination step contributes to a reasonable overall yield. The subsequent fluorination with potassium fluoride, although having a moderate yield, utilizes a common and less hazardous fluorinating agent compared to other options.

The sulfonate ester route (Route 2) offers the advantage of milder conditions for the initial activation of the alcohol. However, the lack of specific yield data for the conversion of octyl sulfonates to this compound makes a direct efficiency comparison challenging. The cost of sulfonyl chlorides is also a factor to consider.

Direct fluorination of 1-octanol (Route 3) is an attractive option due to its single-step nature. However, common reagents for this transformation, such as DAST and Deoxo-Fluor, are expensive and require careful handling due to their hazardous properties. The absence of readily available, optimized protocols with reported yields for the synthesis of this compound using these reagents suggests that this may be a less common or less efficient approach for this specific substrate.

Conclusion

For researchers and drug development professionals seeking a reliable and cost-effective method for the synthesis of this compound, the two-step route involving the preparation of 1-bromooctane followed by fluorination with potassium fluoride is the most recommended pathway based on the available data. Further research and process optimization for the direct fluorination of 1-octanol or the fluorination of its sulfonate esters could potentially offer more efficient alternatives in the future, but currently lack the robust documentation required for confident implementation.

References

Correlating the physical properties of 1-Fluorooctane with its chromatographic behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the interplay between a compound's physical properties and its chromatographic behavior is paramount for developing robust analytical methods and purification strategies. This guide provides a comprehensive comparison of 1-fluorooctane's performance against its non-fluorinated and halogenated analogs, supported by experimental data and detailed methodologies.

This analysis delves into the physical characteristics of this compound and correlates them with its behavior in gas chromatography (GC), offering a predictive framework for its separation. By comparing it with octane (B31449), 1-chlorooctane (B87089), and 1-bromooctane (B94149), this guide highlights the unique influence of the fluorine atom on the molecule's chromatographic retention.

Physical Properties: A Comparative Overview

The introduction of a halogen atom to an alkane chain significantly alters its physical properties, which in turn dictates its chromatographic behavior. As illustrated in the table below, there is a clear trend in boiling point, density, and polarity as we move from the parent alkane to its halogenated derivatives.

PropertyThis compoundOctane1-Chlorooctane1-Bromooctane1-Octene
Molecular Weight ( g/mol ) 132.22114.23148.67193.12112.21
Boiling Point (°C) 142-146[1][2]125.6181.5201121
Melting Point (°C) -64[3]-57-57.8-55-101.7
Density (g/mL at 25°C) 0.814[1][2][4]0.703 (at 20°C)0.8738 (at 20°C)[5]1.118 (at 20°C)0.715
Vapor Pressure (mmHg at 20°C) ~5.5 (extrapolated)10.50.95[5]0.3417.4
Dipole Moment (Debye) 1.80[6]~0~2.05~2.16~0.34
Refractive Index (n20/D) 1.396[1][4]1.3981.4305[5]1.4521.4062 (at 25°C)

Gas Chromatography Behavior: The Impact of Fluorine

In gas chromatography, the elution order of compounds is primarily governed by their volatility (boiling point) and their interactions with the stationary phase of the column. The data below presents the Kovats retention indices (RI) for this compound and its analogs on both non-polar and polar stationary phases. The retention index system standardizes retention times relative to n-alkanes.

CompoundKovats Retention Index (Non-Polar Column)Kovats Retention Index (Polar Column)
This compound 855 - 860[7]~1050 (estimated)
Octane 800800
1-Chlorooctane 10171241
1-Bromooctane 1118 - 1142[1]1351 - 1385[1]
1-Octene 791844

On a non-polar stationary phase (e.g., polydimethylsiloxane), where separations are dominated by van der Waals forces, the elution order generally follows the boiling points of the analytes. As expected, octane, with the lowest boiling point among the saturated alkanes, elutes first. The halogenated octanes elute in order of increasing boiling point: this compound, followed by 1-chlorooctane and 1-bromooctane.

On a polar stationary phase (e.g., polyethylene (B3416737) glycol), dipole-dipole interactions and other polar interactions play a more significant role. Here, the more polarizable and polar molecules exhibit stronger retention. While octane's retention index remains the same by definition, the halogenated compounds show significantly increased retention. This compound, despite its lower boiling point compared to its chloro and bromo counterparts, is more retained on a polar column than on a non-polar one due to the polarity of the C-F bond. The much larger increase in retention for 1-chlorooctane and 1-bromooctane on the polar column reflects their greater polarizability.

Experimental Protocols

Gas Chromatography (GC) Analysis

Objective: To determine the retention behavior of this compound and its analogs on both non-polar and polar capillary columns.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Split/splitless injector.

  • Autosampler.

Columns:

  • Non-Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms).

  • Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, polyethylene glycol (e.g., DB-WAX, Carbowax 20M).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp at 10 °C/min to 200 °C (hold for 5 min).

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation: Prepare individual solutions of this compound, octane, 1-chlorooctane, and 1-bromooctane at a concentration of 100 µg/mL in a suitable solvent such as hexane (B92381) or dichloromethane. A mixture containing all components at the same concentration should also be prepared. A series of n-alkanes (C7-C15) should be run under the same conditions to calculate the Kovats retention indices.

High-Performance Liquid Chromatography (HPLC) Analysis (Predicted Behavior)

Objective: To separate this compound from more polar and less polar impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as alkyl halides have weak UV absorbance at higher wavelengths).

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Elution Order: In reversed-phase HPLC, more polar compounds elute earlier. Therefore, any more polar impurities would elute before this compound. Conversely, less polar compounds, such as octane, would be retained longer and elute after this compound. Due to the slight polarity of the C-F bond, this compound would likely elute slightly earlier than octane on a C18 column.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships between physical properties and chromatographic behavior, as well as a typical experimental workflow for GC analysis.

cluster_properties Physical Properties cluster_behavior Chromatographic Behavior BoilingPoint Boiling Point GC_Retention_NP GC Retention (Non-Polar) BoilingPoint->GC_Retention_NP Primary determinant Polarity Polarity / Dipole Moment GC_Retention_P GC Retention (Polar) Polarity->GC_Retention_P Strongly influences HPLC_Retention_RP HPLC Retention (Reversed-Phase) Polarity->HPLC_Retention_RP Inversely related VaporPressure Vapor Pressure VaporPressure->GC_Retention_NP Inversely related

Figure 1. Influence of Physical Properties on Chromatographic Behavior.

SamplePrep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection SamplePrep->GC_Injection Separation Separation on Column (Non-Polar or Polar) GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection DataAnalysis Data Analysis (Retention Time, Peak Area) Detection->DataAnalysis KovatsIndex Kovats Index Calculation (using n-alkane standards) DataAnalysis->KovatsIndex

References

A Comparative Analysis of In-Silico and Experimental Approaches to Determine the Physicochemical Properties of 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a comparative analysis of in-silico and experimental methods for determining the key properties of 1-Fluorooctane, a fluorinated alkane of interest in various chemical applications.

This report details the experimentally determined and computationally predicted values for the boiling point, melting point, density, viscosity, and solubility of this compound. By presenting this data side-by-side, this guide aims to offer a clear perspective on the strengths and limitations of each approach, thereby aiding researchers in selecting the most appropriate method for their specific needs.

Data Summary: In-Silico vs. Experimental Values

The following table summarizes the available quantitative data for the physicochemical properties of this compound, comparing experimentally determined values with in-silico predictions.

PropertyExperimental ValueIn-Silico Predicted Value
Boiling Point 142-146 °C[1]143.23 °C
Melting Point Not Applicable-58.54 °C
Density 0.814 g/mL at 25 °C[1]0.80 g/cm³
Viscosity Data not available0.86 cP
Water Solubility Insoluble5.35 mg/L
Solubility in Organic Solvents Soluble in organic solvents[2]Data not available

In-Depth Look: Experimental and Computational Methodologies

A core aspect of this guide is the detailed presentation of the methodologies employed to obtain the data. Understanding the underlying principles of these techniques is crucial for interpreting the results and appreciating the nuances of each approach.

Experimental Protocols

1. Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner), and mineral oil.

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

2. Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.

  • Apparatus: Pycnometer, analytical balance, and a constant temperature bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped off.

    • The filled pycnometer is placed in a constant temperature bath to reach thermal equilibrium.

    • The pycnometer is removed from the bath, dried, and weighed again.

    • The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Determination of Viscosity (Ubbelohde Viscometer)

Viscosity is a measure of a fluid's resistance to flow. The Ubbelohde viscometer is a type of capillary viscometer used to measure the kinematic viscosity of transparent liquids.

  • Apparatus: Ubbelohde viscometer, constant temperature bath, stopwatch, and a suction bulb.

  • Procedure:

    • The viscometer is cleaned and dried thoroughly.

    • The this compound sample is introduced into the larger reservoir of the viscometer.

    • The viscometer is clamped vertically in a constant temperature bath until the sample reaches the desired temperature.

    • Using a suction bulb, the liquid is drawn up through the capillary tube to a level above the upper timing mark.

    • The suction is released, and the time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured using a stopwatch.

    • The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

4. Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a qualitative assessment of the solubility of this compound in various solvents:

  • Apparatus: Test tubes, vortex mixer (optional).

  • Procedure:

    • A small amount of this compound (e.g., 0.1 mL) is added to a test tube containing a small amount of the solvent (e.g., 1 mL) to be tested (e.g., water, ethanol, acetone).

    • The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer).

    • The mixture is observed to see if a single, clear phase is formed (soluble), if two distinct layers remain (insoluble), or if the sample partially dissolves (partially soluble).

In-Silico Prediction Methodology

Computational, or in-silico, methods for predicting physicochemical properties are based on the principle of Quantitative Structure-Property Relationships (QSPR). These models use the molecular structure of a compound to calculate its properties. For this guide, predicted values were obtained using the EPI (Estimation Program Interface) Suite™, a widely used and publicly available software developed by the U.S. Environmental Protection Agency (EPA).

EPI Suite™ utilizes a variety of estimation methods, including fragment contribution methods and regression-based models, to predict properties such as:

  • Boiling Point: Predicted using a combination of the Joback group contribution method and the Stein and Brown method.

  • Melting Point: Estimated based on the chemical structure and its similarity to compounds with known melting points.

  • Density: Calculated based on the molecular volume and weight.

  • Viscosity: Estimated using group contribution methods that consider the different functional groups within the molecule.

  • Water Solubility: Predicted using a regression equation that incorporates the octanol-water partition coefficient (LogKow) and melting point.

Visualizing the Workflow

To better illustrate the relationship between these two approaches, the following diagram outlines the workflow for the determination and comparison of this compound's properties.

G Workflow for In-Silico vs. Experimental Property Determination cluster_experimental Experimental Determination cluster_insilico In-Silico Prediction exp_bp Boiling Point (Thiele Tube) comparison Comparative Analysis exp_bp->comparison exp_d Density (Pycnometer) exp_d->comparison exp_v Viscosity (Ubbelohde Viscometer) exp_v->comparison exp_s Solubility (Qualitative) exp_s->comparison insilico_input Input: this compound Structure (SMILES: CCCCCCCCF) insilico_model QSPR Model (e.g., EPI Suite™) insilico_input->insilico_model insilico_output Predicted Properties: - Boiling Point - Melting Point - Density - Viscosity - Water Solubility insilico_model->insilico_output insilico_output->comparison caption Comparison of experimental and in-silico methods.

Caption: Workflow comparing experimental and in-silico property determination.

Discussion and Conclusion

The comparison of experimental and in-silico data for this compound reveals a close agreement for properties like boiling point and density, highlighting the predictive power of modern computational models. For instance, the predicted boiling point of 143.23 °C falls within the experimentally determined range of 142-146 °C.[1] Similarly, the predicted density of 0.80 g/cm³ is very close to the experimental value of 0.814 g/mL at 25 °C.[1]

However, discrepancies and data gaps also emerge. The in-silico prediction for the melting point (-58.54 °C) provides a value where experimental determination is noted as not applicable, suggesting it remains a liquid at very low temperatures. A significant data gap exists for the experimental viscosity of this compound. While an in-silico value is available, the absence of an experimental counterpart prevents a direct comparison and validation of the computational model for this specific property.

In terms of solubility, the experimental observation of insolubility in water is consistent with the low predicted water solubility of 5.35 mg/L. The qualitative experimental finding that this compound is soluble in organic solvents aligns with its nonpolar nature.[2]

References

A Comparative Guide to Inter-Laboratory Analysis of 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The objective of an inter-laboratory comparison is to assess the proficiency of different laboratories in performing a specific analysis, ensuring that results are reliable and reproducible across different sites.[1][2] This is crucial for method validation, quality control, and regulatory compliance.

Logical Workflow of an Inter-Laboratory Comparison Study

An inter-laboratory comparison, also known as a proficiency test, follows a structured workflow to ensure that the performance of participating laboratories can be objectively evaluated.[1][3][4] The process typically involves the distribution of identical, homogeneous samples to each laboratory and the subsequent statistical analysis of the reported results.

G cluster_0 Planning & Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase Study_Design Study Design and Protocol Development Sample_Preparation Preparation of Homogeneous and Stable 1-Fluorooctane Samples Study_Design->Sample_Preparation Sample_Distribution Distribution of Samples to Participating Laboratories Sample_Preparation->Sample_Distribution Lab_Analysis Analysis of this compound by Participating Laboratories Sample_Distribution->Lab_Analysis Data_Submission Submission of Analytical Results to Coordinator Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Submitted Data (e.g., z-scores) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluation of Laboratory Performance Statistical_Analysis->Performance_Evaluation Final_Report Issuance of Final Report and Certificates Performance_Evaluation->Final_Report

Caption: Workflow of a typical inter-laboratory comparison study.

Comparison of Analytical Techniques

The two most common and powerful techniques for the analysis of a volatile, non-polar compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that separates components of a mixture in the gas phase followed by their detection and identification based on their mass-to-charge ratio.[5][6] It is a cornerstone for quantitative analysis of volatile organic compounds.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or toluene).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For unknown samples, dissolve a precisely weighed amount in the chosen solvent. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte.[7]

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector at 250°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating non-polar analytes.[5]

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-300.

  • Data Processing:

    • Identify the this compound peak in the total ion chromatogram based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference library.

    • Quantify the amount of this compound by integrating the area of a characteristic ion peak and comparing it to the calibration curve.

Sample_Injection Sample Injection & Vaporization GC_Separation GC Separation in Capillary Column Sample_Injection->GC_Separation Ionization Ionization (Electron Impact) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Chromatogram & Mass Spectrum) Detection->Data_Analysis

Caption: General analytical workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation and quantitative analysis.[9] For fluorine-containing compounds, 19F NMR is particularly useful due to the 100% natural abundance and high sensitivity of the 19F nucleus.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard containing fluorine for quantification (e.g., trifluorotoluene).

  • Instrument Setup and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Parameters:

      • Set the spectral width to cover the expected chemical shift range for 19F.

      • Use a 90° pulse width.

      • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate quantification.[10]

      • Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the concentration of this compound based on the integral ratio and the known concentration of the internal standard.

Sample_Preparation Sample Preparation in Deuterated Solvent with Internal Standard NMR_Acquisition Data Acquisition in NMR Spectrometer (FID) Sample_Preparation->NMR_Acquisition Fourier_Transform Fourier Transform (FID to Spectrum) NMR_Acquisition->Fourier_Transform Data_Processing Spectrum Processing (Phasing, Baseline Correction) Fourier_Transform->Data_Processing Integration_Quantification Integration and Quantification Data_Processing->Integration_Quantification

Caption: General analytical workflow for quantitative NMR analysis.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of GC-MS and 19F NMR for the analysis of this compound, based on typical values for similar analytes.

ParameterGC-MS19F NMR
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to mg/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Moderate (µg/mL to mg/mL)
Precision (RSD) < 5%< 2%
Accuracy (Recovery) 90-110%95-105%
Linearity (R²) > 0.995> 0.999
Sample Throughput HighModerate
Destructive/Non-destructive DestructiveNon-destructive
Structural Information Fragmentation PatternChemical Environment

Summary and Recommendations

  • GC-MS is the method of choice for trace-level quantification of this compound due to its superior sensitivity. It is ideal for applications such as environmental monitoring or determining residual levels of the compound.

  • 19F NMR offers excellent precision and accuracy for the quantification of this compound at higher concentrations. Its non-destructive nature allows for sample recovery, and it provides unambiguous structural information, making it highly suitable for purity assessments and reaction monitoring in drug development and chemical synthesis.

The selection of the analytical technique should be based on the specific requirements of the study, including the expected concentration range of this compound, the complexity of the sample matrix, and the desired level of accuracy and precision. For a comprehensive inter-laboratory study, it would be beneficial to utilize both techniques to leverage their complementary strengths.

References

Safety Operating Guide

Proper Disposal of 1-Fluorooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-fluorooctane, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general hazardous waste guidelines.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Clothing: A lab coat or other protective clothing is required.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[4]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Spill Management: In the event of a spill, evacuate unnecessary personnel from the area.[2] Remove all sources of ignition and use non-sparking tools for cleanup.[2][4] Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth) and place it into a suitable, closed container for disposal.[2] Ensure adequate ventilation during cleanup.

Quantitative Data for this compound
PropertyValue
Molecular Formula C₈H₁₇F[1][5]
Molecular Weight 132.22 g/mol [1][5]
Boiling Point 142-146 °C[3]
Density 0.814 g/mL at 25 °C[3]
Flash Point 36.7 °C - 41.7 °C (107 °F)[3][4]
Signal Word Warning[1][2][3]
Hazard Classifications Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2[1][2]

Step-by-Step Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[6][7] It is crucial to segregate it from non-halogenated waste streams to avoid costly disposal procedures for the entire mixture.[7][8]

Experimental Protocol for Waste Segregation and Storage:

  • Container Selection:

    • Use a dedicated, compatible waste container, preferably glass or polyethylene, that can be tightly sealed.[9]

    • The original product container can be repurposed for waste collection, provided the original label is completely removed or defaced.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (flammable and irritant).[8]

    • Maintain a log of the contents and approximate quantities added to the container.

  • Segregation:

    • Collect this compound waste separately from all other waste streams, especially non-halogenated solvents.[7]

    • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[4]

  • Disposal:

    • Once the waste container is full or the project is complete, arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not pour this compound down the drain.[8][9]

    • Disposal should be conducted at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[4]

Disposal Workflow Diagram

G cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Safe Storage cluster_2 Step 3: Final Disposal cluster_3 Prohibited Actions A Identify this compound Waste B Select & Label Compatible Waste Container A->B C Segregate from Non-Halogenated Waste B->C D Store in Designated Cool, Ventilated Area C->D E Keep Container Tightly Closed D->E F Away from Ignition Sources D->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Pickup by Licensed Waste Hauler G->H I Transport to Approved Hazardous Waste Facility H->I J Do NOT Mix with Non-Halogenated Solvents K Do NOT Pour Down the Drain

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Fluorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety protocols and logistical plans for the handling and disposal of 1-Fluorooctane, ensuring the protection of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

Essential Safety and Handling Information

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4] Proper personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). See Table 2 for detailed glove comparison.Prevents skin contact and irritation.[1][3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.Protects against eye irritation and serious eye damage from splashes.[1][3]
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black color code).[2]Protects against respiratory irritation from inhalation of vapors.[1][2][3]
Protective Clothing Laboratory coat, closed-toe shoes, and long pants.Minimizes the risk of skin contact with splashes.
Chemical and Physical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Property Value
CAS Number 463-11-6[1][2][4][6][7]
Molecular Formula C₈H₁₇F[1][2][4][6][7]
Molecular Weight 132.22 g/mol [1][2][4][6]
Appearance Colorless liquid[1]
Boiling Point 142-146 °C (lit.)[1][4][6][8]
Density 0.814 g/mL at 25 °C (lit.)[1][4][6][8]
Flash Point 42 °C (107.6 °F) - closed cup[4][7]
Vapor Pressure Data not readily available

Operational Plans: Step-by-Step Guidance

Handling and Storage Protocol

A systematic approach to handling and storage is critical to prevent accidents and exposure.

Workflow for Handling and Storing this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transfer Transfer this compound prep_hood->handle_transfer handle_seal Securely Seal Container handle_transfer->handle_seal storage_location Store in a Flammable Liquid Cabinet handle_seal->storage_location storage_conditions Ensure Cool, Dry, Well-Ventilated Area storage_location->storage_conditions storage_incompatible Segregate from Incompatible Materials storage_conditions->storage_incompatible

Caption: A logical workflow for the safe handling and storage of this compound.

Glove Selection and Use
Glove Material General Resistance to Halogenated Hydrocarbons Considerations
Nitrile Good for splash protection, but may have limited resistance to prolonged contact.[9][10]Excellent dexterity and puncture resistance. Change gloves frequently.
Neoprene Generally offers good resistance.Good balance of chemical resistance and flexibility.
Butyl Rubber Often recommended for halogenated solvents, but may perform poorly with aliphatic hydrocarbons.[11]Excellent for handling many organic solvents, but can be less dexterous.
Viton™ Excellent resistance to a broad range of chemicals, including halogenated hydrocarbons.Higher cost, may be less flexible.

Experimental Protocol for Glove Permeation Testing: The standardized test method for evaluating the resistance of protective clothing materials to permeation by liquids is ASTM F739.[5][12][13][14] This method involves continuous contact of the glove material with the chemical and measuring the breakthrough time and permeation rate.

Respiratory Protection Program

When engineering controls such as fume hoods are not sufficient to maintain exposure below acceptable levels, or during emergency situations, respiratory protection is required. For this compound, a NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is recommended. The NIOSH color code for organic vapor cartridges is black .[2] A multi-gas/vapor cartridge that also includes protection against acid gases may be appropriate depending on the specific laboratory environment.

Occupational Exposure Limits (OELs): Currently, there are no specific OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) established for this compound.[13][15][16][17][18] In the absence of a specific OEL, it is crucial to handle this compound with a high degree of caution and to minimize all potential exposures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Segregation

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[3][5][14][16] It is also classified as a flammable liquid.[1][3]

  • EPA Waste Code: Due to its flammability (flash point < 140°F), this compound waste is categorized under the EPA hazardous waste code D001 .[12][13][19][20]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated organic waste.[3][5][14][16] Mixing these waste streams can lead to dangerous reactions and significantly increase disposal costs.[5][16]

Step-by-Step Disposal Procedure

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_container Use a Designated, Labeled, and Sealed Waste Container collect_segregate Segregate Halogenated from Non-Halogenated Waste collect_container->collect_segregate storage_location Store in a Satellite Accumulation Area (SAA) collect_segregate->storage_location storage_secondary Use Secondary Containment storage_location->storage_secondary disposal_pickup Arrange for Pickup by Institutional Environmental Health & Safety (EHS) storage_secondary->disposal_pickup disposal_manifest Ensure Proper Waste Manifesting and Documentation disposal_pickup->disposal_manifest

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.